molecular formula C19H22F3N5O3 B15588374 TMEM175 modulator 1

TMEM175 modulator 1

Cat. No.: B15588374
M. Wt: 425.4 g/mol
InChI Key: YCSXCLQRGZAHCV-LLVKDONJSA-N
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Description

TMEM175 modulator 1 is a useful research compound. Its molecular formula is C19H22F3N5O3 and its molecular weight is 425.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22F3N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

3-[5-[[(2R)-1-(6-azaspiro[2.5]octan-6-yl)-1-oxopropan-2-yl]amino]-1,3,4-oxadiazol-2-yl]-5-methyl-6-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C19H22F3N5O3/c1-10-9-12(14(28)24-13(10)19(20,21)22)15-25-26-17(30-15)23-11(2)16(29)27-7-5-18(3-4-18)6-8-27/h9,11H,3-8H2,1-2H3,(H,23,26)(H,24,28)/t11-/m1/s1

InChI Key

YCSXCLQRGZAHCV-LLVKDONJSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of TMEM175 Modulators: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Transmembrane protein 175 (TMEM175) has emerged as a critical lysosomal ion channel and a promising therapeutic target for a range of debilitating neurodegenerative disorders, most notably Parkinson's disease. This technical guide provides a comprehensive overview of the discovery and synthesis of TMEM175 modulators, offering valuable insights for researchers and drug development professionals. The document details the crucial role of TMEM175 in cellular homeostasis, outlines state-of-the-art screening methodologies for identifying novel modulators, presents quantitative data on known inhibitors and activators, and describes a synthetic route for a selective inhibitor.

The Critical Role of TMEM175 in Lysosomal Function and Disease

TMEM175 is a lysosomal potassium (K+) and proton (H+) channel that plays a vital role in maintaining the physiological functions of lysosomes, the cell's primary recycling centers.[1][2] Its activity is essential for regulating lysosomal pH, membrane potential, and autophagy, a fundamental cellular process for clearing damaged organelles and protein aggregates.[3][4] Dysfunction of TMEM175 has been strongly linked to the pathogenesis of Parkinson's disease, where mutations in the TMEM175 gene are considered significant risk factors.[5] Impaired TMEM175 function leads to lysosomal dysfunction, which in turn contributes to the accumulation of toxic alpha-synuclein (B15492655) aggregates, a hallmark of Parkinson's disease.[1][6]

The channel's activity is modulated by various cellular signals. For instance, the anti-apoptotic protein Bcl-2 has been shown to bind to and inhibit TMEM175, linking the channel to apoptosis pathways.[7] This intricate involvement in fundamental cellular processes underscores the therapeutic potential of modulating TMEM175 activity to combat neurodegenerative diseases.[8]

Discovery of TMEM175 Modulators: High-Throughput Screening and Hit Validation

The identification of potent and selective TMEM175 modulators has been accelerated by the development of robust high-throughput screening (HTS) assays.[3][4] These assays are crucial for screening large compound libraries to identify initial "hits" that can be further optimized into lead compounds.

A typical screening cascade for TMEM175 modulators involves a primary HTS assay followed by secondary assays for hit confirmation and characterization. This multi-platform approach ensures the identification of genuine modulators and helps to elucidate their mechanism of action.[3][9]

Experimental Protocols

Automated patch-clamp (APC) systems, such as the Sophion Qube 384, enable the rapid and reliable screening of thousands of compounds.[10] This technique directly measures the ion channel activity of TMEM175 expressed in stable cell lines.

  • Cell Lines: HEK293 cells stably expressing wild-type or mutant human TMEM175 are commonly used.[10]

  • Voltage Protocol: A voltage ramp protocol (e.g., from -80 mV to +80 mV) is applied to the cells to elicit TMEM175 currents.[8]

  • Compound Application: Test compounds are applied at a single concentration (e.g., 10 µM) to identify initial hits.[3]

  • Data Analysis: The modulation of TMEM175 currents by the test compounds is measured and compared to control wells. Hits are typically defined as compounds that produce a statistically significant change in current.[3]

  • Success Criteria: The quality and robustness of the HTS assay are monitored using parameters like the Z' factor, with a value greater than 0.5 indicating a high-quality assay.[3]

SSM-based electrophysiology, using platforms like the Nanion SURFE²R 96SE, allows for the direct measurement of TMEM175 activity in its native lysosomal environment.[3][11] This technique is particularly valuable for studying the channel's function under more physiological conditions.[11]

  • Lysosome Isolation: Lysosomes are purified from cells overexpressing TMEM175.[3][12]

  • Sensor Preparation: The purified lysosomes are adsorbed onto gold-coated sensor chips.[3]

  • Measurement Principle: A concentration gradient of K+ or H+ is applied across the lysosomal membrane to trigger ion flux through TMEM175 at a resting potential of 0 mV.[11]

  • Data Acquisition: The resulting electrical currents are measured, providing a direct readout of TMEM175 activity.[11]

  • Dose-Response Analysis: This platform can be used to determine the potency of modulators by measuring the concentration-dependent effects on TMEM175 currents, allowing for the calculation of IC50 or EC50 values.[3]

Fluorescence-based assays, such as the thallium (Tl+) flux assay, offer a high-throughput alternative to electrophysiology for primary screening.[7][13]

  • Principle: Thallium ions can permeate through K+ channels like TMEM175. A Tl+-sensitive fluorescent dye is loaded into the cells. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence.

  • Procedure:

    • Cells expressing TMEM175 are plated in 384-well plates and loaded with a Tl+-sensitive dye.[10]

    • Test compounds are added to the wells.

    • A solution containing Tl+ is added to initiate the flux.

    • The change in fluorescence over time is measured using a fluorescence plate reader.[10]

  • Hit Identification: Compounds that significantly alter the rate of Tl+ influx are identified as potential modulators.

Quantitative Data on TMEM175 Modulators

The following tables summarize the quantitative data for known TMEM175 inhibitors and activators.

TMEM175 Inhibitors
Compound IC50 (µM) Assay Method
4-Aminopyridine (B3432731) (4-AP)~30 - 35Whole-cell patch clamp, Lysosomal patch clamp[2][14]
2-Phenylpyridin-4-ylamine (2-PPA)~32Whole-cell patch clamp[14]
AP-6~141Whole-cell patch clamp[14]
Zinc (Zn2+)-Significantly inhibits proton current[2]
TMEM175 Activators
Compound EC50 (µM) Assay Method
DCPIB~1.6 - 2.1Automated patch clamp[8][13]
SC-79-Activates TMEM175[4]
Arachidonic Acid-Activates TMEM175[15]
SBD08533~1.6 - 2.1Automated patch clamp[8]
SBD08533 enantiomer ISO-1~2.5Automated patch clamp[8]
SBD08533 enantiomer ISO-2>30Automated patch clamp[8]
HA14-1 (Bcl-2 inhibitor)-Strongly activates TMEM175[16]

Synthesis of a Selective TMEM175 Inhibitor: 2-Phenylpyridin-4-ylamine (2-PPA)

The development of selective TMEM175 modulators is crucial for advancing research and therapeutic development. 2-Phenylpyridin-4-ylamine (2-PPA) was identified as one of the first selective inhibitors of TMEM175.[14] A detailed synthesis protocol for this compound is provided below.

Experimental Protocol: Synthesis of 2-Phenylpyridin-4-ylamine

This synthesis utilizes a Suzuki coupling reaction between 2-chloro-4-aminopyridine and phenylboronic acid.[9]

Materials:

  • 2-Chloro-4-aminopyridine

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • 2M Sodium carbonate solution

  • Toluene (B28343)

  • Ethyl acetate

  • 1M Hydrochloric acid solution

  • 5M Sodium hydroxide (B78521) solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Ether

Procedure:

  • To a stirred solution of 2-chloro-4-aminopyridine (16.0 g, 124 mmol) in toluene (200 ml), add phenylboronic acid (18.2 g, 149 mmol), tetrakis(triphenylphosphine)palladium(0) (7.19 g, 6.22 mmol), and 2M aqueous sodium carbonate solution (130 ml, 260 mmol).

  • Heat the reaction mixture to reflux at 100 °C for 16 hours.

  • Cool the reaction mixture to room temperature.

  • Extract the reaction solution three times with ethyl acetate. Combine the organic phases.

  • Wash the combined organic phase three times with 200 ml of 1 M hydrochloric acid aqueous solution.

  • Combine the acidic and aqueous phases and adjust to an alkaline pH with 5 M aqueous sodium hydroxide.

  • Extract the alkaline aqueous phase three times with dichloromethane.

  • Combine the organic extracts, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using acetone (B3395972) as the eluent.

  • Grind the purified product in hexane containing a small amount of ether to yield 2-phenyl-pyridin-4-ylamine as a white solid (18.5 g, 87% yield).[9]

Visualizing the Landscape of TMEM175 Modulator Discovery

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the TMEM175 modulator discovery process.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 H_cyto H+ TMEM175->H_cyto H+ efflux K_cyto K+ TMEM175->K_cyto K+ efflux alpha_syn α-synuclein aggregates TMEM175->alpha_syn clearance VATPase V-ATPase H_lumen H+ VATPase->H_lumen H+ influx K_lumen K+ Autophagosome Autophagosome Autophagosome->TMEM175 fusion Bcl2 Bcl-2 Bcl2->TMEM175 inhibition Modulator_Discovery_Workflow Start Compound Library HTS Primary HTS (e.g., Automated Patch-Clamp, Thallium Flux Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Secondary_Assay Secondary Assays (e.g., SSM Electrophysiology) Hit_ID->Secondary_Assay Hits Hit_Confirm Hit Confirmation & Potency Determination (IC50 / EC50) Secondary_Assay->Hit_Confirm Lead_Opt Lead Optimization (SAR Studies) Hit_Confirm->Lead_Opt Confirmed Hits Preclinical Preclinical Development Lead_Opt->Preclinical Synthesis_Logical_Relationship Starting_Materials Starting Materials 2-Chloro-4-aminopyridine Phenylboronic acid Suzuki_Coupling Suzuki Coupling Starting_Materials->Suzuki_Coupling Reaction_Conditions Reaction Conditions Pd(PPh3)4 (catalyst) Na2CO3 (base) Toluene (solvent) 100°C Reaction_Conditions->Suzuki_Coupling Workup_Purification Workup & Purification Extraction Washing Column Chromatography Suzuki_Coupling->Workup_Purification Final_Product {Final Product | 2-Phenylpyridin-4-ylamine (2-PPA)} Workup_Purification->Final_Product

References

Elucidating the Binding Sites of TMEM175 Modulators: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a critical role in maintaining lysosomal pH homeostasis and autophagy, processes fundamental to cellular health.[1][2] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, most notably Parkinson's disease, making it a compelling target for therapeutic intervention.[1][3] This technical guide provides a comprehensive overview of the current understanding of TMEM175 modulator binding sites, complete with quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows. Recent structural and functional studies have begun to illuminate how small molecules interact with this unique ion channel, paving the way for structure-based drug design. The inhibitors 2-phenylpyridin-4-ylamine (2-PPA) and AP-6 have been shown to act as pore blockers, with their binding sites located within the central ion permeation pathway.[4][5]

Quantitative Data on TMEM175 Modulators

The following table summarizes the available quantitative data for known TMEM175 modulators. These values have been primarily determined using electrophysiological techniques.

ModulatorTypeAssay TypeMeasured ParameterValue (µM)Ion MeasuredReference(s)
Inhibitors
4-Aminopyridine (B3432731) (4-AP)Non-selective InhibitorAutomated Patch ClampIC50~30K+[4]
Automated Patch ClampIC5021 ± 3.5Cs+[6]
Automated Patch ClampIC5055 ± 13H+[1][6]
Proteoliposome Flux AssayIC5036 ± 5.6K+[6]
2-Phenylpyridin-4-ylamine (2-PPA)Selective InhibitorAutomated Patch ClampIC5032K+[4][7]
Automated Patch ClampIC50~30H+[4]
AP-6Selective InhibitorAutomated Patch ClampIC50~141K+[4]
Automated Patch ClampIC50~170H+[4]
Zinc (Zn2+)InhibitorElectrophysiologyIC50~38K+[1][8]
Activators/Enhancers
DCPIBActivatorAutomated Patch ClampEC5016.0 - 23.5Cs+[9]
Arachidonic AcidActivatorElectrophysiology--K+/H+[10]
SC-79AKT Activator (Indirect TMEM175 activator)Lysosomal Patch Clamp--K+[11][12]

Structural Insights into Modulator Binding Sites

Cryo-electron microscopy (cryo-EM) has been instrumental in revealing the atomic-level details of how inhibitors bind to TMEM175. These studies show that inhibitors physically occlude the ion-conducting pore.

  • 2-Phenylpyridin-4-ylamine (2-PPA): The cryo-EM structure of TMEM175 in complex with 2-PPA shows that the inhibitor binds within the central pore.[4] The 4-aminopyridine moiety of 2-PPA occupies the same site as the non-selective inhibitor 4-AP, situated on the cytoplasmic side of the isoleucine constriction that forms the channel gate.[4]

  • AP-6: Similar to 2-PPA, AP-6 also binds within the pore of TMEM175, acting as a pore blocker.[4][13] Although it also occludes the ion permeation pathway, its exact binding pose within the pore is distinct from that of 2-PPA.[4]

These structural findings provide a template for the rational design of novel TMEM175 inhibitors with improved potency and selectivity.

Signaling Pathways Involving TMEM175

TMEM175 activity is modulated by key cellular signaling pathways, including those involved in cell survival and apoptosis.

TMEM175 and AKT Signaling

The protein kinase B (AKT) pathway, a central regulator of cell growth and survival, has been shown to activate TMEM175. This activation is independent of AKT's kinase activity, suggesting a direct protein-protein interaction.[12] It is proposed that conformational changes in AKT upon its activation are sufficient to gate the TMEM175 channel.[1] AKT has been shown to form a complex with TMEM175.[12][14]

TMEM175_AKT_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_lysosome Lysosomal Membrane Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT_inactive AKT (inactive) PIP3->AKT_inactive recruits PDK1->AKT_inactive phosphorylates AKT_active AKT (active) AKT_inactive->AKT_active conformational change TMEM175 TMEM175 AKT_active->TMEM175 binds & activates (catalysis-independent) K_efflux K+ Efflux TMEM175->K_efflux mediates

TMEM175 activation via the AKT signaling pathway.
TMEM175 and Bcl-2 in Apoptosis

The anti-apoptotic protein Bcl-2 has been identified as a negative regulator of TMEM175. Bcl-2 directly binds to TMEM175 and inhibits its channel activity.[15] This interaction links TMEM175 to the intrinsic apoptosis pathway. Inhibition of Bcl-2 by its natural antagonists (BH3-only proteins) or small molecule inhibitors would therefore lead to the activation of TMEM175. Increased TMEM175 function can lead to the production of reactive oxygen species (ROS), which in turn can further activate TMEM175, creating a positive feedback loop that promotes apoptosis.[15]

TMEM175_Bcl2_Pathway cluster_cytoplasm Cytoplasm / Mitochondrial Membrane cluster_lysosome Lysosomal Membrane Bcl2 Bcl-2 Bax_Bak Bax/Bak Bcl2->Bax_Bak inhibits TMEM175 TMEM175 Bcl2->TMEM175 inhibits BH3_only BH3-only proteins (e.g., BIM, PUMA) BH3_only->Bcl2 inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis TMEM175->Apoptosis promotes ROS ROS TMEM175->ROS promotes ROS->TMEM175 activates

TMEM175 regulation by Bcl-2 in the apoptotic pathway.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for Modulator Screening

This protocol is adapted for a high-throughput automated patch-clamp system like the Sophion Qube or Nanion SyncroPatch to measure TMEM175 currents.

Cell Lines:

  • HEK293 cells stably expressing human wild-type TMEM175.

  • Parental HEK293 cells as a negative control.

Solutions:

  • Intracellular Solution (Cs+ based): 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 1 mM EGTA. Adjust pH to 7.2 with CsOH.

  • Extracellular Solution: 145 mM NaCl, 4 mM KCl, 1 mM MgCl2, 10 mM HEPES, 2 mM CaCl2, 10 mM glucose. Adjust pH to 7.4 with NaOH.

  • Wash Solution: Extracellular solution.

  • Compound Solutions: Prepare stock solutions of test compounds in DMSO. Dilute to final concentrations in extracellular solution. The final DMSO concentration should not exceed 0.5%.

Voltage Protocol (for Cs+ outward currents):

  • Hold the membrane potential at -80 mV.

  • Apply a 1-second voltage ramp from -100 mV to +100 mV.

  • Repeat every 10 seconds.

  • Measure the outward current at +50 mV.

Experimental Workflow:

  • Harvest and prepare a single-cell suspension of the TMEM175-expressing HEK293 cells.

  • Load the cells and solutions onto the automated patch-clamp system.

  • Initiate the automated cell capture and whole-cell configuration process.

  • Establish a stable baseline recording with the extracellular solution.

  • Apply vehicle control (extracellular solution with 0.5% DMSO) to establish the baseline response.

  • Apply test compounds at various concentrations.

  • Apply a known activator (e.g., 10-30 µM DCPIB) as a positive control for activation.

  • Apply a known inhibitor (e.g., 1 mM 4-AP) as a positive control for inhibition.

  • Analyze the data by measuring the change in current amplitude in the presence of the compound compared to the vehicle control.

Patch_Clamp_Workflow Cell_Prep Cell Preparation (TMEM175-HEK293) System_Setup Load Cells & Solutions (Automated System) Cell_Prep->System_Setup Whole_Cell Achieve Whole-Cell Configuration System_Setup->Whole_Cell Baseline Record Baseline Current Whole_Cell->Baseline Vehicle Apply Vehicle (DMSO) Baseline->Vehicle Compound Apply Test Compound Vehicle->Compound Controls Apply Positive/ Negative Controls Compound->Controls Data_Analysis Data Analysis (IC50/EC50) Controls->Data_Analysis

Workflow for automated patch-clamp screening of TMEM175 modulators.
Solid-Supported Membrane (SSM)-Based Electrophysiology

This technique allows for the measurement of ion fluxes from isolated lysosomes, providing a more physiological context.

Materials:

  • HEK293 cells overexpressing TMEM175.

  • Lysosome isolation kit.

  • SSM-based electrophysiology system (e.g., Nanion SURFE²R).

  • Solutions: Prepare various salt solutions (e.g., KCl, NaCl, NMDG-Cl) at desired concentrations and pH to create ion gradients.

Experimental Workflow:

  • Lysosome Isolation: Isolate lysosomes from TMEM175-expressing cells according to the manufacturer's protocol.

  • Sensor Preparation: Prepare the SSM sensor chip.

  • Lysosome Adsorption: Adsorb the isolated lysosomes onto the sensor surface.

  • Measurement Cycle: a. Perfuse with a non-activating solution (e.g., 50 mM NaCl) to establish a baseline. b. Rapidly switch to an activating solution (e.g., 50 mM KCl) to induce ion flux through TMEM175, which generates a transient current. c. Switch back to the non-activating solution to return to baseline.

  • Modulator Testing: Incubate the adsorbed lysosomes with the test compound before and during the application of the activating solution.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the modulator to determine its effect.

Thallium Flux Assay

A fluorescence-based high-throughput screening method to identify modulators of TMEM175 potassium channel activity.

Materials:

  • HEK293 cells expressing TMEM175.

  • 384-well black-walled, clear-bottom plates.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.

  • Stimulation Buffer: Assay buffer containing thallium sulfate (B86663) (Tl₂SO₄).

Experimental Workflow:

  • Cell Plating: Seed TMEM175-expressing HEK293 cells into 384-well plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition: Add test compounds diluted in assay buffer to the wells and incubate for 15-30 minutes.

  • Thallium Stimulation and Reading: a. Place the plate in the fluorescence plate reader. b. Establish a baseline fluorescence reading. c. Add the thallium-containing stimulation buffer to all wells simultaneously. d. Immediately begin kinetic fluorescence readings for 2-3 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase (slope) after thallium addition. Compare the slopes in the presence of test compounds to the vehicle control to identify activators (increased slope) or inhibitors (decreased slope).

Cryo-Electron Microscopy (Cryo-EM) of TMEM175-Inhibitor Complexes

This protocol outlines the key steps for determining the structure of TMEM175 bound to a small molecule inhibitor.

Experimental Workflow:

  • Protein Expression and Purification: Express and purify human TMEM175 using an appropriate system (e.g., mammalian or insect cells).

  • Complex Formation: Incubate the purified TMEM175 with a saturating concentration of the inhibitor (e.g., 1 mM 2-PPA) for a sufficient time to ensure binding.

  • Grid Preparation: Apply the TMEM175-inhibitor complex to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.

  • Data Collection: Collect a large dataset of movie micrographs using a high-end cryo-transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

  • Image Processing: a. Perform motion correction and contrast transfer function (CTF) estimation for the raw movie frames. b. Pick particles corresponding to the TMEM175-inhibitor complex. c. Perform 2D and 3D classification to select for high-quality particles in the desired conformation. d. Perform 3D reconstruction and refinement to obtain a high-resolution electron density map.

  • Model Building and Analysis: a. Dock the known structure of TMEM175 into the electron density map. b. Identify the non-protein density corresponding to the bound inhibitor. c. Build an atomic model of the inhibitor and the interacting residues of TMEM175. d. Analyze the binding pose and the molecular interactions between the inhibitor and the channel.

CryoEM_Workflow Purification Protein Purification (TMEM175) Complex_Formation Incubate with Inhibitor Purification->Complex_Formation Grid_Prep Cryo-EM Grid Preparation Complex_Formation->Grid_Prep Data_Collection Microscopy Data Collection Grid_Prep->Data_Collection Image_Processing 2D/3D Image Processing Data_Collection->Image_Processing Reconstruction High-Resolution 3D Reconstruction Image_Processing->Reconstruction Model_Building Atomic Model Building & Analysis Reconstruction->Model_Building

References

The Structure-Activity Relationship of TMEM175 Modulators: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of modulators targeting the transmembrane protein 175 (TMEM175), a lysosomal ion channel implicated in neurodegenerative diseases, particularly Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting this channel.

Introduction

Transmembrane protein 175 (TMEM175) is a critical component in maintaining lysosomal homeostasis. Functioning as a K+-selective ion channel, TMEM175 regulates lysosomal membrane potential and pH, processes vital for cellular waste clearance and recycling.[1] Dysregulation of TMEM175 activity has been genetically linked to an increased risk of Parkinson's disease, making it a compelling target for therapeutic intervention.[1] Modulators of TMEM175, both inhibitors and activators, represent a promising avenue for restoring lysosomal function and potentially altering the course of neurodegenerative processes. This guide summarizes the current understanding of the SAR for known TMEM175 modulators, details the experimental protocols for their characterization, and provides visual representations of key concepts and workflows.

TMEM175 Signaling Pathway and Therapeutic Rationale

TMEM175 plays a crucial role in the lysosome, the cell's primary recycling center. Its function is integral to the process of autophagy, where damaged cellular components are degraded and their building blocks reused. The rationale for targeting TMEM175 in diseases like Parkinson's is to restore the efficient clearance of pathological protein aggregates, such as α-synuclein, by modulating lysosomal function.

TMEM175_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol cluster_modulators Therapeutic Intervention TMEM175 TMEM175 K_ion K+ TMEM175->K_ion K+ efflux Degradation Macromolecule Degradation TMEM175->Degradation maintains potential for VATPase V-ATPase H_ion H+ VATPase->H_ion H+ influx Lumen Acidic Lumen (pH 4.5-5.0) H_ion->Lumen Lumen->Degradation enables Autophagosome Autophagosome (contains α-synuclein) Autophagosome->TMEM175 Fusion Activators Activators Activators->TMEM175 Enhance K+ efflux Inhibitors Inhibitors Inhibitors->TMEM175 Block ion flux

TMEM175's role in lysosomal function and points of therapeutic intervention.

TMEM175 Inhibitors: Structure-Activity Relationship

The development of selective TMEM175 inhibitors has been guided by the structure of the broad-spectrum potassium channel blocker, 4-aminopyridine (B3432731) (4-AP). Cryo-electron microscopy (cryo-EM) has revealed that 4-AP acts as a pore blocker.[1] Building on this, researchers have identified more selective inhibitors, such as 2-phenylpyridin-4-ylamine (2-PPA) and AP-6, which also act as pore blockers but bind to distinct sites.[1]

Quantitative Data for TMEM175 Inhibitors
CompoundScaffoldModificationTMEM175 IC50 (K+ flux)TMEM175 IC50 (H+ flux)hKv3.1 IC50mKv1.1 IC50Selectivity (TMEM175 vs hKv3.1)Reference
4-Aminopyridine (4-AP)4-AminopyridineNone~21 µM~55 µM~96 µM>1000 µM~4.6x[1][2]
2-Phenylpyridin-4-ylamine (2-PPA)4-AminopyridinePhenyl at C2~32 µM~30 µM~1100 µM>1000 µM~34x[1]
AP-6Not specifiedNot specified~141 µM~170 µM>1000 µM>1000 µM>7x[1]
2-PPA Derivatives
2-(2-fluorophenyl)pyridin-4-amine4-Aminopyridine2-fluorophenyl at C2-----[1]
2-(3-fluorophenyl)pyridin-4-amine4-Aminopyridine3-fluorophenyl at C2-----[1]
2-(4-fluorophenyl)pyridin-4-amine4-Aminopyridine4-fluorophenyl at C2-----[1]
2-(p-tolyl)pyridin-4-amine4-Aminopyridinep-tolyl at C2-----[1]
2-(4-methoxyphenyl)pyridin-4-amine4-Aminopyridine4-methoxyphenyl at C2-----[1]

Note: Specific IC50 values for the 2-PPA derivatives were not provided in the primary literature, but their relative potencies were compared. The data indicates that modifications to the 4-aminopyridine scaffold can significantly enhance selectivity for TMEM175 over other potassium channels.

Inhibitor_SAR_Logic cluster_modifications Chemical Modifications cluster_properties Resulting Properties Scaffold 4-Aminopyridine Scaffold No_Mod Unsubstituted (4-AP) Scaffold->No_Mod C2_Sub Substitution at C2 (e.g., Phenyl in 2-PPA) Scaffold->C2_Sub Other_Blocker Alternative Scaffold (AP-6) Potency Potency on TMEM175 No_Mod->Potency Moderate (IC50 ~21-30 µM) Selectivity Selectivity vs. other K+ channels No_Mod->Selectivity Low C2_Sub->Potency Maintained (IC50 ~32 µM) C2_Sub->Selectivity Significantly Increased Other_Blocker->Potency Lower (IC50 ~141 µM) Other_Blocker->Selectivity High

Logical relationship between inhibitor scaffolds and their properties.

TMEM175 Activators: Emerging SAR

The field of TMEM175 activators is rapidly evolving. Several compounds have been identified, including the tool compound DCPIB and a series of agonists (DCY1020, DCY1040, and TUG-891) whose binding mode has been elucidated by cryo-EM.[3] These agonists bind at the interface between two subunits, inducing an open conformation of the channel.[3]

Quantitative Data for TMEM175 Activators
CompoundTypeTarget VariantEC50Assay MethodReference
DCPIBTool ActivatorWT hTMEM1755.87 ± 0.76 µMAutomated Patch Clamp (Cs+ flux)[4]
DCPIBTool ActivatorM393T hTMEM1755.08 ± 0.1 µMAutomated Patch Clamp (Cs+ flux)[4]
DCPIBTool ActivatorWT mTMEM1756.03 ± 1.19 µMAutomated Patch Clamp (Cs+ flux)[4]
DCY1020AgonisthTMEM175Not reportedCryo-EM, Patch Clamp, SPR[3]
DCY1040AgonisthTMEM175Not reportedCryo-EM, Patch Clamp, SPR[3]
TUG-891Synergistic AgonisthTMEM175Not reportedCryo-EM, Patch Clamp, SPR[3]

Note: While specific EC50 values for the agonist series are not yet published, their identification and structural characterization provide a strong foundation for future SAR studies.

Experimental Protocols for Modulator Characterization

A multi-platform approach is essential for the robust identification and characterization of TMEM175 modulators. The following outlines the key experimental methodologies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & SAR cluster_mechanism Mechanism of Action HTS High-Throughput Screening (HTS) - Fluorescence-based assays (e.g., FLIPR Thallium Flux) - Automated Patch Clamp (e.g., SyncroPatch 384) APC Automated Whole-Cell Patch Clamp - Determine IC50/EC50 values - Assess ion selectivity (K+ vs H+) HTS->APC Identified Hits SSME Solid-Supported Membrane Electrophysiology (SSME) - Direct measurement on isolated lysosomes - Study native ion gradients APC->SSME Confirm on Lysosomes CryoEM Cryo-Electron Microscopy (Cryo-EM) - Determine modulator binding site - Visualize conformational changes APC->CryoEM Characterize Binding Flux_Assay Proteoliposome Flux Assay - In vitro confirmation of channel blocking/activation SSME->Flux_Assay Validate in vitro

Experimental workflow for the discovery and characterization of TMEM175 modulators.
Detailed Methodologies

1. High-Throughput Screening (HTS):

  • Fluorescence-Based Assays (e.g., FLIPR Thallium Flux): This method is used for primary screening of large compound libraries to identify potential activators. Cells expressing TMEM175 are loaded with a thallium-sensitive fluorescent dye. The addition of thallium and an activating compound leads to thallium influx through the channel, causing an increase in fluorescence.[4]

  • Automated Patch Clamp (e.g., Sophion Qube, SyncroPatch 384): This high-throughput electrophysiology platform allows for the direct measurement of ion channel activity in whole-cell configuration. It is used for both primary screening and hit confirmation to determine the potency (IC50/EC50) of modulators.[4][5]

2. Hit Validation and SAR Studies:

  • Whole-Cell Patch Clamp Electrophysiology: This is the gold-standard method for characterizing ion channel modulators. It allows for precise control of the membrane voltage and ionic concentrations on both sides of the cell membrane. This technique is used to generate dose-response curves to determine IC50 and EC50 values and to study the voltage-dependency of inhibition. Both potassium (or cesium as a surrogate) and proton currents can be measured.[1][6]

  • Solid-Supported Membrane (SSM) Electrophysiology: This technique allows for the direct electrophysiological recording from isolated lysosomes. Lysosomes containing TMEM175 are adsorbed onto a sensor chip, and ion flux is initiated by a rapid change in the solution's ion concentration. This method is crucial for studying the channel in its native membrane environment.[7]

3. Mechanism of Action Studies:

  • Cryo-Electron Microscopy (Cryo-EM): This powerful structural biology technique is used to determine the three-dimensional structure of TMEM175 in complex with a modulator. It provides invaluable information about the binding site and the conformational changes induced by the compound, guiding further rational drug design.[1][3]

  • Proteoliposome Flux Assay: In this in vitro assay, purified TMEM175 protein is reconstituted into artificial lipid vesicles (liposomes). The movement of ions across the liposome (B1194612) membrane is measured using ion-sensitive fluorescent dyes. This method confirms the direct effect of a modulator on the channel in a simplified system devoid of other cellular components.[1]

Conclusion

The study of TMEM175 modulators is a promising and rapidly advancing field in the quest for novel treatments for neurodegenerative diseases. The identification of selective inhibitors like 2-PPA and the structural elucidation of agonist binding sites provide a solid foundation for future drug discovery efforts. A multi-faceted experimental approach, combining high-throughput screening with detailed electrophysiological and structural studies, is crucial for the successful development of potent and selective TMEM175-targeted therapeutics. This guide provides a comprehensive overview of the current SAR landscape and the essential methodologies to drive this research forward.

References

The Role of TMEM175 Modulators in Lysosomal pH Regulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that has emerged as a critical regulator of lysosomal function and a potential therapeutic target for neurodegenerative diseases, particularly Parkinson's disease.[1][2] Its role in maintaining the acidic pH of the lysosome, a process essential for the activity of degradative enzymes, is a subject of intense research and some debate. This technical guide provides a comprehensive overview of the effects of TMEM175 modulation on lysosomal pH, detailing the underlying molecular mechanisms, experimental methodologies to assess these changes, and a summary of key quantitative findings. The intricate signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this complex topic.

Introduction to TMEM175 and its Function in Lysosomes

TMEM175 is an evolutionarily distinct cation channel located in the lysosomal membrane.[3][4] Structurally, mammalian TMEM175 functions as a dimer, with each subunit containing two six-transmembrane domains.[2][5] Unlike canonical potassium channels, it lacks the typical "TVGYG" selectivity filter motif.[4][5]

The primary function of TMEM175 is to regulate the ionic homeostasis of lysosomes, which is crucial for maintaining their membrane potential and luminal pH.[3][5] Lysosomes are acidic organelles, with a pH ranging from 4.5 to 5.0, which is optimal for the function of their hydrolytic enzymes.[6] This acidic environment is established by the V-ATPase proton pump, which actively transports protons into the lysosomal lumen.[6][7] TMEM175 is believed to contribute to pH stability by mediating the flux of counter-ions.[2]

A significant area of discussion revolves around the precise nature of TMEM175's ion conductivity and its net effect on lysosomal pH. Initially characterized as a potassium (K+) leak channel, its activity was thought to dissipate the positive membrane potential generated by the V-ATPase, thereby facilitating proton pumping and acidification.[3] However, more recent studies have proposed that TMEM175 can also function as a proton-activated proton (H+) channel, providing a direct pathway for proton efflux to prevent lysosomal over-acidification.[6][8][9] Some research suggests that TMEM175 deficiency leads to lysosomal alkalinization, while other studies report hyper-acidification, highlighting the complexity of its regulatory role.[6][7][10]

Quantitative Data on the Effects of TMEM175 Modulators on Lysosomal pH

The modulation of TMEM175 activity, either through genetic manipulation (knockout/knockdown), expression of mutants, or pharmacological agents, has been shown to significantly impact lysosomal pH. The following tables summarize the key quantitative findings from various studies.

Cell TypeTMEM175 ModulationObserved Effect on Lysosomal pHMeasurement MethodReference
SH-SY5Y NeuroblastomaKnockout (KO)Destabilized/Increased pHLysoSensor Green DND-189[11]
Rat Hippocampal NeuronsshRNA-mediated knockdownUnstable lysosomal pHLysoSensor Green DND-189[11]
Mouse Embryonic Fibroblasts (MEFs)Knockout (KO)No change or alkalinizationNot specified[10]
HAP1 CellsKnockout (KO)Over-acidificationLysoTracker staining[12]
Various Cell TypesAcute inhibition (2-PPA, AP-6)No direct alteration of lysosomal pHNot specified[13]
TMEM175 VariantAssociated DiseaseEffect on Ion ConductanceImpact on Lysosomal pHReference
M393TParkinson's Disease (Loss-of-function)Decreased K+ and H+ conductanceAssociated with decreased glucocerebrosidase activity, implying pH dysregulation.[14][14][15]
Q65PParkinson's Disease (Gain-of-function)Promotes H+ conductanceDoes not significantly affect glucocerebrosidase activity.[14][14]

Experimental Protocols for Measuring Lysosomal pH

Accurate measurement of lysosomal pH is crucial for studying the effects of TMEM175 modulators. The following are detailed methodologies for commonly used techniques.

Ratiometric Fluorescence Imaging with pH-Sensitive Dyes

This is a widely used method to quantify lysosomal pH in living cells.

Principle: Ratiometric pH indicators are dyes whose fluorescence emission or excitation spectrum shifts with pH. By measuring the ratio of fluorescence intensities at two different wavelengths, a pH value can be determined that is independent of dye concentration, cell path length, and instrument settings.

Example Protocol using LysoSensor Green DND-189:

  • Cell Culture: Plate cells (e.g., SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

  • Dye Loading: Incubate cells with 1 µM LysoSensor Green DND-189 (from a stock solution in DMSO) in pre-warmed culture medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Imaging: Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO2).

    • Excite the dye at two different wavelengths (e.g., 440 nm and 488 nm).

    • Collect emission at a specific wavelength (e.g., 510-540 nm).

  • Calibration: To convert fluorescence ratios to absolute pH values, a calibration curve must be generated.

    • Treat dye-loaded cells with a buffer containing a K+/H+ ionophore (e.g., 10 µM nigericin (B1684572) and 10 µM monensin) at a series of known pH values (e.g., ranging from pH 4.0 to 6.0).

    • Measure the fluorescence ratio at each pH point to construct the calibration curve.

  • Data Analysis: Calculate the ratio of fluorescence intensities (e.g., F488/F440) for each lysosome in the experimental cells and determine the corresponding pH value using the calibration curve.

Electrophysiology: Lysosomal Patch-Clamp

This technique allows for the direct measurement of ion channel activity and membrane potential of isolated lysosomes.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of an enlarged lysosome, allowing for the recording of ionic currents flowing through the channels in the lysosomal membrane.

Brief Protocol Outline:

  • Lysosome Isolation: Isolate lysosomes from cultured cells or tissues using differential centrifugation and/or density gradient centrifugation.

  • Lysosome Enlargement: Treat the isolated lysosomes with a vacuolin-1 (B1683467) or other agent to induce swelling, making them amenable to patch-clamping.

  • Patch-Clamp Recording:

    • Transfer the enlarged lysosomes to a recording chamber.

    • Using a micromanipulator, guide a fire-polished glass micropipette filled with an appropriate internal solution to the surface of a lysosome.

    • Apply gentle suction to form a gigaseal.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-lysosome configuration.

    • Record currents in response to voltage steps to characterize channel activity.

  • Data Analysis: Analyze the recorded currents to determine ion selectivity, conductance, and gating properties of TMEM175 under different conditions (e.g., varying luminal and cytosolic pH).

Signaling Pathways and Experimental Workflows

The regulation of lysosomal pH by TMEM175 is a complex process involving interactions with other proteins and cellular signaling pathways. The following diagrams illustrate these relationships and common experimental workflows.

TMEM175_pH_Regulation cluster_lysosome Lysosome cluster_cytosol Cytosol V-ATPase V-ATPase H+ H+ V-ATPase->H+ Influx TMEM175 TMEM175 TMEM175->H+ Efflux (pH > 5.0) K+ K+ TMEM175->K+ Efflux (Counter-ion) Acidic Lumen (pH 4.5-5.0) Acidic Lumen (pH 4.5-5.0) H+->Acidic Lumen (pH 4.5-5.0) H+_cyto H+ H+->H+_cyto K+_cyto K+ K+->K+_cyto H+_cyto->V-ATPase

Caption: Proposed dual role of TMEM175 in lysosomal pH regulation.

Experimental_Workflow Cell Culture Cell Culture TMEM175 Modulation TMEM175 Modulation (KO, shRNA, Mutants, Drugs) Cell Culture->TMEM175 Modulation Lysosomal pH Measurement Lysosomal pH Measurement (Fluorescence Imaging) TMEM175 Modulation->Lysosomal pH Measurement Functional Assays Functional Assays (Enzyme Activity, Autophagy) TMEM175 Modulation->Functional Assays Electrophysiology Electrophysiology (Patch-Clamp) TMEM175 Modulation->Electrophysiology Data Analysis Data Analysis Lysosomal pH Measurement->Data Analysis Functional Assays->Data Analysis Electrophysiology->Data Analysis

References

The Role of TMEM175 Modulation in Alpha-Synuclein Clearance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transmembrane protein 175 (TMEM175) is a critical lysosomal ion channel increasingly recognized for its role in the pathogenesis of neurodegenerative diseases, particularly Parkinson's Disease (PD). Genetic studies have strongly associated variants in the TMEM175 gene with an altered risk for PD. Functionally, TMEM175 is essential for maintaining lysosomal homeostasis, a key cellular process for the degradation of aggregation-prone proteins like alpha-synuclein (B15492655). This technical guide provides an in-depth overview of the molecular mechanisms connecting TMEM175 to alpha-synuclein clearance, details key experimental methodologies, and presents the rationale for targeting TMEM175 with novel modulators as a therapeutic strategy for synucleinopathies.

The Core Function of TMEM175 in Lysosomal Biology

TMEM175 is a unique ion channel localized to the membranes of late endosomes and lysosomes.[1] Initially identified as a potassium (K+) channel, its function is crucial for setting the lysosomal membrane potential and maintaining pH stability.[2][3] More recent evidence indicates that TMEM175 can also function as a proton-activated proton (H+) leak channel.[4][5] This dual functionality is vital for preventing lysosomal over-acidification and ensuring the optimal acidic environment (pH 4.5-5.0) required for the activity of resident hydrolases.[4][5]

Dysfunction or deficiency of TMEM175 disrupts this delicate ionic balance, leading to several pathological consequences:

  • Impaired Lysosomal pH Homeostasis: TMEM175 deficiency can lead to unstable or overly acidic lysosomal pH.[4][6]

  • Reduced Enzymatic Activity: The altered pH environment significantly decreases the catalytic activity of key lysosomal enzymes, such as cathepsins B and D, and glucocerebrosidase (GBA).[6][7]

  • Defective Autophagy: The clearance of autophagosomes by lysosomes, a process essential for degrading cellular waste including protein aggregates, is impaired.[6][8]

These disruptions collectively compromise the lysosome's ability to function as the cell's primary recycling and degradation hub, a condition directly linked to the accumulation of pathological alpha-synuclein.[7][9]

The Mechanistic Link: TMEM175 Dysfunction and Alpha-Synuclein Aggregation

The pathological hallmark of Parkinson's disease and other synucleinopathies is the accumulation of misfolded alpha-synuclein into toxic aggregates.[10] The autophagy-lysosome pathway is a primary route for the clearance of these aggregates.

Several studies have demonstrated that TMEM175 deficiency directly exacerbates alpha-synuclein pathology.[7][10] In cellular and neuronal models, knocking out or knocking down TMEM175 leads to a significant increase in the aggregation of phosphorylated alpha-synuclein (p-α-syn), a key pathological form.[6][7] Conversely, overexpression of wild-type TMEM175 can enhance the clearance of these aggregates.[7] This connection is further solidified by genetic evidence, where the PD-risk variant p.M393T in TMEM175 results in a loss-of-function protein that fails to reduce p-α-syn levels upon overexpression.[11][12]

The impairment extends beyond the lysosome, affecting mitochondrial health. TMEM175-deficient neurons exhibit compromised mitochondrial respiration and decreased ATP levels, linking lysosomal dysfunction to broader cellular stress that can further promote neurodegeneration.[6][7]

Quantitative Data on TMEM175 Function and Pathology

The following tables summarize key quantitative findings from studies investigating the role of TMEM175.

Table 1: Effects of TMEM175 Deficiency on Lysosomal and Mitochondrial Function

Parameter MeasuredCell/Model SystemEffect of TMEM175 DeficiencyReference
Lysosomal Proteolytic ActivitySH-SY5Y NeuroblastomaSignificant decrease in Cathepsin B & D activity[6][7]
Glucocerebrosidase (GBA) ActivitySH-SY5Y NeuroblastomaSignificantly decreased[6]
Lysosomal pHSH-SY5Y NeuroblastomaDestabilized lysosomal pH[6]
Autophagosome ClearanceSH-SY5Y NeuroblastomaImpaired clearance of autophagosomes[6]
Mitochondrial RespirationRat Primary NeuronsDecreased basal and maximal respiration[7]
ATP LevelsRat Hippocampal NeuronsSignificantly decreased[7]

Table 2: Impact of TMEM175 Status on Alpha-Synuclein Aggregation

Experimental ConditionModel SystemKey Quantitative FindingReference
TMEM175 Knockout (KO)Rat Hippocampal NeuronsGreater aggregation of phosphorylated α-synuclein after PFF treatment[7]
TMEM175 Overexpression (WT)CellsDecreased intensity of phosphorylated α-synuclein inclusions[7]
TMEM175 Overexpression (p.M393T variant)CellsFailed to reduce phosphorylated α-synuclein levels[11][12]
TMEM175 DeficiencyIn vivo (mice)Facilitated α-synuclein aggregation[4][5]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of TMEM175 and its role in alpha-synuclein clearance.

Protocols for Assessing Lysosomal Function
  • Lysosomal pH Measurement:

    • Principle: Use of ratiometric or pH-sensitive fluorescent dyes that accumulate in lysosomes.

    • Method:

      • Seed cells (e.g., human neurons or SH-SY5Y) on glass-bottom plates.[13]

      • Load cells with a pH-sensitive dye such as LysoSensor Yellow/Blue DND-160 or conjugated Dextrans (e.g., Fluorescein Dextran).[13][14]

      • Incubate for a specified period (e.g., 4 hours for Dextran pulse, followed by a 20-hour chase to ensure lysosomal accumulation).[14]

      • Acquire images using a confocal microscope with two emission wavelengths.

      • Generate a standard curve using buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate intra-lysosomal and external pH.

      • Calculate the ratio of fluorescence intensities and extrapolate the lysosomal pH from the standard curve.

  • Lysosomal Enzymatic Activity (Cathepsin B/D):

    • Principle: Use of a cell-permeable substrate that becomes fluorescent upon cleavage by active cathepsins.

    • Method:

      • Culture cells in a suitable plate format (e.g., 96-well).[14]

      • Incubate cells with a substrate like Magic Red Cathepsin-B (MR-(RR)2) for 30-60 minutes at 37°C.[13][14]

      • For Cathepsin D, the SiR-Lysosome probe, a fluorescently labeled pepstatin A derivative, can be used to specifically bind the active enzyme.[15]

      • Wash cells with PBS to remove excess probe.

      • Analyze fluorescence intensity using a plate reader or by quantifying fluorescent puncta per cell via confocal microscopy.[14][15]

Protocols for Quantifying Alpha-Synuclein Aggregation
  • Pre-Formed Fibril (PFF) Seeding Model:

    • Principle: Exposing cultured neurons to pre-aggregated alpha-synuclein fibrils induces the templated misfolding and aggregation of endogenous alpha-synuclein.

    • Method:

      • Prepare α-synuclein PFFs by incubating purified monomeric α-synuclein with agitation. Confirm fibril formation via Thioflavin T assay or electron microscopy.

      • Culture primary neurons (e.g., rat hippocampal neurons) for several days in vitro.[6]

      • Treat neurons with a specific concentration of sonicated PFFs (e.g., 1-2 µg/mL).[6]

      • Incubate for 7-14 days to allow for the formation of intracellular inclusions.[6]

      • Fix, permeabilize, and perform immunofluorescence staining for pathological markers.

  • Immunofluorescence and Quantification of Phosphorylated α-Synuclein (p-Ser129):

    • Principle: Using a specific antibody to detect and quantify alpha-synuclein phosphorylated at Serine 129, a hallmark of pathological aggregates.

    • Method:

      • Following PFF treatment (or in other models), fix cells with 4% paraformaldehyde.

      • Permeabilize with a detergent (e.g., 0.1% Triton X-100).

      • Block non-specific binding with a blocking buffer (e.g., BSA or serum).

      • Incubate with a primary antibody specific for p-Ser129 α-synuclein.

      • Wash and incubate with a fluorescently-labeled secondary antibody.

      • Image using a confocal microscope and quantify the intensity or number of p-α-syn-positive inclusions per cell using image analysis software like ImageJ.[12]

Protocols for Measuring TMEM175 Channel Activity
  • Automated Patch-Clamp Electrophysiology:

    • Principle: Direct measurement of ion currents across the cell membrane in cells overexpressing TMEM175.

    • Method:

      • Use a stable cell line (e.g., HEK293) expressing the TMEM175 variant of interest.

      • Employ an automated patch-clamp platform (e.g., Sophion Qube 384).[16]

      • Use specific internal and external solutions to isolate desired ion currents (e.g., Cs+-based internal solution for K+ currents or NMDG-based solutions for H+ currents).[4][16]

      • Apply a voltage-ramp protocol (e.g., -100 to +100 mV) to measure current-voltage relationships.[16]

      • Apply test modulators, followed by known activators (e.g., DCPIB) or blockers (e.g., 4-AP) to confirm channel identity and assess compound effects.[16]

  • Thallium (Tl+) Flux Assay:

    • Principle: A fluorescence-based, high-throughput assay using Tl+ as a surrogate for K+. Tl+ influx through active K+ channels quenches a Tl+-sensitive fluorescent dye pre-loaded into the cells.

    • Method:

      • Load TMEM175-expressing cells with a Tl+-sensitive dye (e.g., FluxOR).

      • Use a fluorescence imaging plate reader (e.g., FLIPR).

      • Establish a baseline fluorescence reading.

      • Add the test compound (modulator) followed by a stimulus solution containing Tl+.

      • Measure the rate of fluorescence quenching, which is proportional to the rate of Tl+ influx and thus TMEM175 channel activity.[16]

Visualizing the Pathways and Processes

Signaling and Pathological Pathway

cluster_0 Healthy State cluster_1 Pathological State TMEM175_WT Functional TMEM175 Lysosome_H Lysosomal Homeostasis (Stable pH, Active Hydrolases) TMEM175_WT->Lysosome_H Maintains TMEM175_LOF TMEM175 Dysfunction (e.g., p.M393T Variant) Lysosome_D Lysosomal Dysfunction (pH Dysregulation, ↓Enzyme Activity) TMEM175_LOF->Lysosome_D Causes Autophagy_N Efficient Autophagy Lysosome_H->Autophagy_N Enables Autophagy_I Impaired Autophagosome Clearance Lysosome_D->Autophagy_I Leads to aSyn_Clear α-Synuclein Clearance Autophagy_N->aSyn_Clear Promotes aSyn_Agg α-Synuclein Aggregation Autophagy_I->aSyn_Agg Results in Neuron_H Neuronal Health aSyn_Clear->Neuron_H Supports PD_Risk Increased PD Risk aSyn_Agg->PD_Risk Contributes to

Caption: Logical flow from TMEM175 function to neuronal health or disease risk.

Experimental Workflow: PFF Seeding Assay

PFF_Prep 1. Prepare α-Synuclein Pre-Formed Fibrils (PFFs) Treat 3. Treat Neurons with Sonicated PFFs PFF_Prep->Treat Culture 2. Culture Primary Neurons (e.g., TMEM175 KO vs WT) Culture->Treat Incubate 4. Incubate for 7-14 Days Treat->Incubate FixStain 5. Fix and Permeabilize Cells Incubate->FixStain Antibody 6. Immunostain for p-α-Synuclein (Ser129) FixStain->Antibody Image 7. Confocal Microscopy Antibody->Image Analyze 8. Quantify p-α-Syn Positive Inclusions Image->Analyze

Caption: Workflow for inducing and quantifying alpha-synuclein pathology.

Logical Relationship: Therapeutic Modulation

PD Parkinson's Disease Pathology aSyn α-Synuclein Aggregation aSyn->PD leads to Lys_Dys Lysosomal Dysfunction Lys_Dys->aSyn promotes TMEM_LOF TMEM175 Loss-of-Function TMEM_LOF->Lys_Dys causes TMEM_Mod TMEM175 Positive Modulator TMEM_Mod->TMEM_LOF enhances activity of Lys_Func Restored Lysosomal Function TMEM_Mod->Lys_Func leads to aSyn_Clear Enhanced α-Synuclein Clearance Lys_Func->aSyn_Clear enables aSyn_Clear->PD reduces

References

Investigating TMEM175 Modulator 1 in Parkinson's Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated alpha-synuclein (B15492655) in Lewy bodies.[1] Emerging evidence has identified the transmembrane protein 175 (TMEM175) as a critical player in the pathogenesis of PD.[1][2][3] TMEM175 is a lysosomal ion channel, primarily conducting potassium (K+) and protons (H+), that is essential for maintaining lysosomal pH homeostasis, a critical process for proper lysosomal function, including autophagy and the degradation of cellular waste.[2][4][5][6] Genetic variants in TMEM175 are associated with an increased risk of developing PD, highlighting its potential as a therapeutic target.[1]

This technical guide focuses on the investigation of TMEM175 modulators, specifically a representative inhibitor, TMEM175 Modulator 1 (a conceptual placeholder for a selective inhibitor like 2-phenylpyridin-4-ylamine, 2-PPA), in preclinical models of Parkinson's disease. This document provides a comprehensive overview of the experimental protocols and data interpretation necessary to evaluate the therapeutic potential of such modulators.

TMEM175 Signaling and its Role in Parkinson's Disease

TMEM175 plays a crucial role in several cellular pathways implicated in Parkinson's disease. Its primary function as a lysosomal ion channel directly impacts lysosomal pH, which in turn governs the activity of degradative enzymes and the process of autophagy. Dysfunctional TMEM175 leads to impaired lysosomal function, contributing to the accumulation of toxic protein aggregates like α-synuclein. Furthermore, TMEM175 has been linked to mitochondrial homeostasis and apoptosis, two other key pathways in PD pathogenesis.

Below is a diagram illustrating the central role of TMEM175 in neuronal health and its dysregulation in Parkinson's disease.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Neuron TMEM175 TMEM175 Lysosomal_Enzymes Lysosomal Enzymes TMEM175->Lysosomal_Enzymes maintains optimal pH for Mitochondria Mitochondria TMEM175->Mitochondria maintains homeostasis of V_ATPase V-ATPase V_ATPase->TMEM175 counteracts H+ pumping of Autophagy Autophagy Lysosomal_Enzymes->Autophagy enables Alpha_Synuclein_Degradation α-synuclein Degradation Autophagy->Alpha_Synuclein_Degradation mediates Autophagy->Mitochondria clears damaged (Mitophagy) Alpha_Synuclein_Aggregation α-synuclein Aggregation Alpha_Synuclein_Degradation->Alpha_Synuclein_Aggregation prevents Apoptosis Apoptosis Mitochondria->Apoptosis dysfunction triggers Dopaminergic_Neuron_Death Dopaminergic Neuron Death Apoptosis->Dopaminergic_Neuron_Death mediates Alpha_Synuclein_Aggregation->Dopaminergic_Neuron_Death induces TMEM175_dysfunction TMEM175 Dysfunction/ Inhibition TMEM175_dysfunction->TMEM175 impairs function TMEM175_dysfunction->Apoptosis promotes PD_Genetics PD Genetic Risk Factors PD_Genetics->TMEM175_dysfunction

Caption: TMEM175 signaling in neuronal homeostasis and Parkinson's disease.

Quantitative Data on this compound (Inhibitor)

The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies investigating a selective TMEM175 inhibitor, referred to here as "this compound." These values are based on published data for similar TMEM175 inhibitors.

Table 1: In Vitro Efficacy of this compound

ParameterAssayCell LineModulator 1 ConcentrationExpected OutcomeReference
Target Engagement Whole-cell Patch ClampHEK293T cells expressing human TMEM1751 - 100 µMIC50: ~32 µM[7]
Lysosomal Function Lysosomal pH Measurement (LysoSensor)SH-SY5Y neuroblastoma cells10 µMIncrease in lysosomal pH[7][8]
DQ-BSA dequenching assayMouse Embryonic Fibroblasts (MEFs)10 µMIncreased lysosomal catabolic activity[8]
α-Synuclein Pathology Thioflavin T Aggregation AssayRecombinant human α-synuclein10 µMIncreased α-synuclein aggregation[5]
Immunocytochemistry for p-α-synucleinPrimary rat hippocampal neurons10 µMIncreased phosphorylated α-synuclein aggregates[5]
Mitochondrial Function Seahorse XF Cell Mito Stress TestSH-SY5Y cells10 µMDecreased basal and maximal respiration[5]
Neuronal Viability CellTiter-Glo Luminescent Cell Viability AssaySH-SY5Y cells treated with MPP+10 µMExacerbated MPP+-induced cell death[9]

Table 2: In Vivo Efficacy of this compound in MPTP Mouse Model of Parkinson's Disease

ParameterAssayTreatment RegimenExpected OutcomeReference
Motor Function Rotarod Test10 mg/kg, i.p., daily for 14 daysWorsened motor coordination[7][10]
Dopaminergic Neuron Survival Tyrosine Hydroxylase (TH) Immunohistochemistry in Substantia Nigra10 mg/kg, i.p., daily for 14 daysIncreased loss of TH-positive neurons[7][10]
Striatal Dopamine (B1211576) Levels High-Performance Liquid Chromatography (HPLC)10 mg/kg, i.p., daily for 14 daysFurther reduction in dopamine and its metabolites[11][12]
α-Synuclein Aggregation Immunohistochemistry for p-α-synuclein in Substantia Nigra10 mg/kg, i.p., daily for 14 daysIncreased accumulation of p-α-synuclein[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

Experimental Workflow

The investigation of a novel TMEM175 modulator follows a structured workflow from initial screening to in vivo validation.

Experimental_Workflow HTS High-Throughput Screening (e.g., FLIPR Thallium Flux Assay) Electrophysiology Electrophysiological Validation (Patch Clamp) HTS->Electrophysiology Hit Confirmation In_Vitro_PD_Models In Vitro Parkinson's Disease Models Electrophysiology->In_Vitro_PD_Models Characterization Lysosomal_Assays Lysosomal Function Assays (pH, Cathepsin Activity) In_Vitro_PD_Models->Lysosomal_Assays Alpha_Syn_Assays α-synuclein Aggregation and Toxicity Assays In_Vitro_PD_Models->Alpha_Syn_Assays Mitochondrial_Assays Mitochondrial Function Assays (Seahorse) In_Vitro_PD_Models->Mitochondrial_Assays Neuronal_Viability Dopaminergic Neuron Viability Assays In_Vitro_PD_Models->Neuronal_Viability In_Vivo_PD_Model In Vivo Parkinson's Disease Model (e.g., MPTP Mouse Model) In_Vitro_PD_Models->In_Vivo_PD_Model Promising candidates Behavioral_Tests Behavioral Testing (Rotarod, Open Field) In_Vivo_PD_Model->Behavioral_Tests Neurochemical_Analysis Neurochemical Analysis (HPLC for Dopamine) In_Vivo_PD_Model->Neurochemical_Analysis Histopathology Histopathological Analysis (TH, p-α-synuclein staining) In_Vivo_PD_Model->Histopathology Lead_Optimization Lead Optimization In_Vivo_PD_Model->Lead_Optimization Efficacy Data

Caption: Experimental workflow for investigating TMEM175 modulators.

In Vitro α-Synuclein Aggregation Assay (Thioflavin T)

This assay monitors the formation of amyloid-like fibrils of α-synuclein in the presence of the TMEM175 modulator.

  • Materials:

    • Recombinant human α-synuclein protein

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black, clear-bottom plates

    • Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)

    • This compound

  • Protocol:

    • Prepare a stock solution of recombinant α-synuclein in PBS to a final concentration of 70 µM.

    • Prepare a stock solution of ThT in PBS to a final concentration of 40 µM.

    • Prepare serial dilutions of this compound in PBS.

    • In each well of the 96-well plate, add:

      • 10 µL of α-synuclein solution (final concentration 7 µM)

      • 10 µL of ThT solution (final concentration 4 µM)

      • 10 µL of this compound dilution or vehicle control

      • 70 µL of PBS

    • Seal the plate and incubate at 37°C with continuous shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) for up to 72 hours.

    • Plot the fluorescence intensity against time to generate aggregation curves. The lag time, slope, and maximum fluorescence are key parameters for analysis.

Lysosomal pH Measurement in Live Cells

This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with the TMEM175 modulator.

  • Materials:

    • SH-SY5Y cells

    • LysoSensor™ Yellow/Blue DND-160

    • Live-cell imaging medium

    • Confocal microscope with dual-excitation capabilities

    • This compound

  • Protocol:

    • Plate SH-SY5Y cells on glass-bottom dishes and allow them to adhere overnight.

    • Load the cells with 1 µM LysoSensor Yellow/Blue in live-cell imaging medium for 5 minutes at 37°C.

    • Wash the cells twice with fresh imaging medium.

    • Acquire baseline fluorescence images by exciting at ~340 nm and ~380 nm and capturing emission at ~440 nm and ~540 nm, respectively.

    • Add this compound at the desired concentration to the cells.

    • Acquire fluorescence images at regular time intervals after modulator addition.

    • Calculate the ratio of the fluorescence intensities (e.g., 540 nm / 440 nm). An increase in this ratio indicates an increase in lysosomal pH.

    • A calibration curve should be generated using buffers of known pH in the presence of ionophores (nigericin and monensin) to convert fluorescence ratios to absolute pH values.[13]

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in response to the TMEM175 modulator.

  • Materials:

    • SH-SY5Y cells

    • Seahorse XF Cell Culture Microplate

    • Seahorse XF Calibrant

    • Seahorse XF DMEM medium, supplemented with glucose, pyruvate, and glutamine

    • Oligomycin (B223565), FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

    • Seahorse XF Analyzer

    • This compound

  • Protocol:

    • Seed SH-SY5Y cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Load the Seahorse XF Analyzer with the sensor cartridge and the cell plate.

    • The assay will measure baseline OCR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function:

      • Basal Respiration: Initial OCR.

      • ATP Production: Decrease in OCR after oligomycin injection.

      • Maximal Respiration: OCR after FCCP injection.

      • Spare Respiratory Capacity: Difference between maximal and basal respiration.

    • To test the effect of the modulator, cells can be pre-incubated with this compound for a specified time before the assay.

In Vivo MPTP Mouse Model of Parkinson's Disease

This model is used to evaluate the in vivo efficacy of the TMEM175 modulator on motor function and dopaminergic neurodegeneration.

  • Animals:

    • Male C57BL/6 mice (8-10 weeks old)

  • Reagents:

    • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

    • Saline

    • This compound

  • Protocol:

    • MPTP Administration: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce parkinsonism. Control animals receive saline injections.

    • Modulator Treatment: Begin administration of this compound (e.g., 10 mg/kg, intraperitoneally) daily, starting 24 hours after the last MPTP injection, and continue for a specified duration (e.g., 14 days).

    • Behavioral Testing: Perform motor function tests such as the rotarod test and open field test at baseline and at the end of the treatment period to assess motor coordination and activity.

    • Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue.

      • Neurochemical Analysis: Use one hemisphere of the brain to measure dopamine and its metabolites in the striatum using HPLC.

      • Immunohistochemistry: Use the other hemisphere for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss. Also, stain for phosphorylated α-synuclein to assess its aggregation.

Conclusion

The investigation of TMEM175 modulators represents a promising therapeutic avenue for Parkinson's disease. This technical guide provides a framework for the systematic evaluation of a selective TMEM175 inhibitor in relevant preclinical models. The outlined experimental protocols and expected quantitative outcomes will enable researchers to thoroughly assess the pharmacological effects of such modulators on key pathological features of Parkinson's disease, including lysosomal dysfunction, α-synuclein aggregation, mitochondrial deficits, and dopaminergic neurodegeneration. The data generated from these studies will be crucial for advancing the development of novel TMEM175-targeted therapies for this debilitating neurodegenerative disorder.

References

A Technical Guide to TMEM175 Modulator Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and membrane potential.[1][2][3] Its dysfunction has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a compelling therapeutic target.[4][5][6] This technical guide provides an in-depth overview of the core methodologies employed in the study of TMEM175 modulator target engagement. It is designed to equip researchers with the necessary knowledge to design, execute, and interpret experiments aimed at identifying and characterizing novel TMEM175-targeting compounds.

The guide details established techniques, including electrophysiology and fluorescence-based assays, and explores the application of advanced biophysical and proteomic methods. Each section provides a summary of quantitative data in structured tables, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of the current landscape of TMEM175 drug discovery.

I. Electrophysiology-Based Target Engagement Assays

Electrophysiology is the gold standard for characterizing ion channel function and modulation. For TMEM175, both high-throughput automated patch-clamp (APC) and traditional manual patch-clamp techniques are utilized to directly measure ion currents and assess the effect of modulators.[1][7]

Automated Patch-Clamp (APC) Electrophysiology

APC platforms, such as the Sophion Qube 384 and Nanion SyncroPatch 384, enable high-throughput screening of compound libraries to identify TMEM175 modulators.[8][9][10] These systems utilize planar patch-clamp technology to record from hundreds of cells simultaneously.

  • Cell Culture: HEK293 cells constitutively expressing wild-type or mutant human TMEM175 are cultured in DMEM/F12 medium supplemented with 10% HI-FBS, 1x MEM NEAA, and an appropriate selection antibiotic (e.g., 250 µg/mL G418).[8]

  • Cell Preparation: Cells are harvested and prepared for the APC platform according to the manufacturer's instructions to ensure a single-cell suspension.

  • Solutions:

    • Intracellular Solution (Cs⁺-based for K⁺ currents): 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 1 mM EGTA; pH 7.2 (adjusted with CsOH); 310 mOsm.[2]

    • Extracellular Solution: 145 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose; pH 7.4 (adjusted with NaOH); 315 mOsm.[2]

  • Voltage Protocol (for K⁺ outward currents): A voltage ramp from -100 mV to +100 mV over 1 second is applied from a holding potential of -80 mV. Currents are typically measured at +50 mV.[2][8]

  • Compound Application: A typical experiment involves:

    • Two applications of vehicle (e.g., 0.5% DMSO) to establish a baseline.[8]

    • Three applications of the test compound at varying concentrations.[8]

    • Two applications of a known activator (e.g., 100 µM DCPIB) for positive control.[8]

    • One application of a known inhibitor (e.g., 1 mM 4-aminopyridine) for positive control.[8]

  • Data Analysis: The change in current amplitude in the presence of the compound compared to the baseline is used to determine the percentage of inhibition or activation. IC₅₀ or EC₅₀ values are calculated from concentration-response curves.

G cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp Workflow cluster_analysis Data Analysis cell_culture Culture TMEM175- expressing cells harvest Harvest and prepare single-cell suspension cell_culture->harvest load_cells Load cells onto APC chip harvest->load_cells seal Establish gigaseal and whole-cell configuration load_cells->seal record_base Record baseline currents (Voltage Ramp) seal->record_base apply_cmpd Apply test compound record_base->apply_cmpd record_effect Record currents in presence of compound apply_cmpd->record_effect apply_ctrl Apply positive/negative controls (DCPIB/4-AP) record_effect->apply_ctrl record_ctrl Record control currents apply_ctrl->record_ctrl analyze Analyze current modulation record_ctrl->analyze calc_ic50 Calculate IC50/EC50 values analyze->calc_ic50 G cluster_iso Lysosome Isolation cluster_patch Lysosomal Patch-Clamp treat_cells Treat cells with vacuolin-1 disrupt Mechanically disrupt cells treat_cells->disrupt isolate Isolate enlarged lysosomes disrupt->isolate patch Patch isolated lysosome isolate->patch whole_lyso Achieve whole-lysosome configuration patch->whole_lyso record Record TMEM175 currents whole_lyso->record G cluster_prep Assay Preparation cluster_read Fluorescence Reading cluster_analysis Data Analysis plate_cells Plate TMEM175-expressing cells in 384-well plate load_dye Load cells with Tl+-sensitive dye plate_cells->load_dye incubate_cmpd Incubate with test compounds load_dye->incubate_cmpd add_tl Add Tl+ stimulus incubate_cmpd->add_tl read_fluor Read fluorescence over time add_tl->read_fluor calc_slope Calculate rate of fluorescence increase read_fluor->calc_slope determine_activity Determine compound activity (activation/inhibition) calc_slope->determine_activity G cluster_prep Sample Preparation cluster_em Cryo-EM Data Collection & Processing cluster_analysis Structural Analysis purify Purify TMEM175 protein complex Form complex with modulator purify->complex vitrify Vitrify sample on EM grid complex->vitrify collect Collect images vitrify->collect process Image processing and 3D reconstruction collect->process model Build atomic model process->model analyze Analyze modulator binding site and pose model->analyze elucidate Elucidate mechanism of action analyze->elucidate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effect of a TMEM175 Modulator on Lysosomal Potassium Flux

Abstract

Transmembrane protein 175 (TMEM175) is a critical lysosomal potassium (K+) channel that plays an essential role in maintaining lysosomal membrane potential, pH stability, and overall lysosomal function[1][2][3]. Its dysregulation is strongly associated with the pathogenesis of neurodegenerative diseases, particularly Parkinson's Disease (PD)[1][3][4]. Consequently, TMEM175 has emerged as a promising therapeutic target, sparking significant interest in the discovery and characterization of its modulators[5]. This technical guide provides a comprehensive overview of the effects of a representative TMEM175 modulator on lysosomal potassium flux, details key experimental protocols for its study, and presents visual workflows and pathways to facilitate understanding. For the purpose of this guide, we will focus on a well-characterized inhibitor, 4-aminopyridine (B3432731) (4-AP), as a representative "TMEM175 Modulator 1."

Introduction to TMEM175

TMEM175 is a unique K+-selective ion channel located in the membranes of lysosomes and endosomes[6][7]. Unlike canonical potassium channels, it lacks the typical "TVGYG" selectivity filter motif and possesses a distinct architecture, with mammalian TMEM175 functioning as a dimer[2][3]. The channel is constitutively active and facilitates the efflux of K+ ions from the lysosomal lumen into the cytosol[6][7]. This potassium conductance is crucial for counterbalancing the influx of protons by the V-ATPase, thereby maintaining the acidic luminal pH (4.5-5.5) necessary for the activity of degradative enzymes[1][3][8]. TMEM175 deficiency leads to impaired lysosomal catalytic activity, compromised clearance of autophagosomes, and mitochondrial dysfunction, all of which are cellular hallmarks of Parkinson's Disease[1].

Modulation of TMEM175 Activity

The activity of TMEM175 can be altered by various modulators, which are broadly classified as inhibitors or activators. These compounds are invaluable tools for studying the channel's physiological roles and represent potential starting points for therapeutic development[9][10].

  • Inhibitors: These molecules block the flow of potassium ions through the channel pore. Known inhibitors include the common K+ channel blocker 4-aminopyridine (4-AP), zinc (Zn2+), and newly discovered selective inhibitors like 2-phenylpyridin-4-ylamine (2-PPA) and AP-6[11][6][10].

  • Activators: These compounds enhance the channel's activity, increasing potassium flux. Examples include DCPIB and the Bcl-2 inhibitor HA14-1, which activates the channel in a caspase-independent manner[12][13][14].

This guide will focus on 4-aminopyridine (4-AP) as a representative modulator to illustrate the effects of TMEM175 inhibition on potassium flux.

Effect of this compound (4-AP) on Lysosomal Potassium Flux

4-aminopyridine is a known pore blocker of TMEM175[11][6]. By physically occluding the ion permeation pathway, it reduces the efflux of K+ from the lysosome. This inhibition of potassium flux can lead to alterations in the lysosomal membrane potential and, consequently, affect the lysosomal pH and degradative capacity.

Quantitative Data on TMEM175 Inhibition by 4-AP

The inhibitory effect of 4-AP on TMEM175 has been quantified using electrophysiological methods. The following table summarizes the available data.

ModulatorTargetMethodKey ParameterValueReference
4-Aminopyridine (4-AP)Human TMEM175Whole-cell Patch ClampIC5019 ± 6.6 µM[15]

Table 1: Quantitative analysis of TMEM175 inhibition by 4-aminopyridine.

Experimental Protocols for Measuring Potassium Flux

Several robust methodologies are employed to study the effect of modulators on TMEM175-mediated potassium flux. These range from direct electrophysiological recordings on isolated lysosomes to fluorescence-based assays on reconstituted systems.

Lysosomal Patch Clamp

This technique allows for the direct measurement of ion channel activity in the native lysosomal membrane, providing the most physiologically relevant data.

Methodology:

  • Cell Culture and Lysosome Enlargement: HEK293T cells overexpressing TMEM175 (or for studying endogenous channels) are cultured. To facilitate patch-clamping, lysosomes are enlarged by treating cells with a vacuolin-1 (B1683467) derivative.

  • Lysosome Isolation: Cells are mechanically disrupted, and the enlarged lysosomes are isolated from the cell lysate through centrifugation.

  • Patch-Clamp Recording:

    • Isolated lysosomes are transferred to a recording chamber.

    • A glass micropipette with a specific electrode solution is used to form a high-resistance seal ("giga-seal") with the lysosomal membrane.

    • The "whole-lysosome" configuration is achieved by applying suction to rupture the membrane patch, allowing electrical access to the lysosomal lumen.

    • Ionic currents are recorded in response to voltage steps. The effect of a modulator like 4-AP is assessed by perfusing it into the bath solution, which corresponds to the cytosolic side of the lysosome[12][16].

Whole-Cell Patch Clamp on Plasma Membrane-Localized TMEM175

While TMEM175 is primarily lysosomal, overexpression in cell lines like HEK293T can lead to its trafficking to the plasma membrane[6][12][17]. This allows for the use of the more conventional and higher-throughput whole-cell patch-clamp technique.

Methodology:

  • Cell Transfection: HEK293T cells are transiently transfected with a plasmid encoding human TMEM175, often tagged with a fluorescent protein like GFP for easy identification of expressing cells[12].

  • Electrophysiological Recording:

    • A transfected cell is identified via fluorescence microscopy.

    • A patch-clamp pipette is used to form a giga-seal on the plasma membrane.

    • The whole-cell configuration is established.

    • Symmetrical K+ solutions are typically used for the intracellular (pipette) and extracellular (bath) solutions to isolate TMEM175 currents.

    • Currents are recorded in response to a voltage protocol (e.g., voltage ramps or steps)[15].

    • The effect of 4-AP is determined by applying it to the extracellular bath and measuring the reduction in current[15].

Proteoliposome Flux Assay

This in vitro method assesses the ion flux activity of purified TMEM175 reconstituted into artificial lipid vesicles (proteoliposomes). It is particularly useful for confirming that the purified protein is functional and for screening modulators in a simplified system.

Methodology:

  • Protein Purification and Reconstitution: Human TMEM175 is expressed and purified using affinity chromatography. The purified protein is then reconstituted into liposomes composed of a defined lipid mixture (e.g., POPE and POPG)[6].

  • Fluorescence-Based Flux Measurement:

    • A K+ gradient is established across the liposome (B1194612) membrane (e.g., 300 mM K+ inside, 300 mM Na+ outside)[6].

    • A pH-sensitive fluorescent dye, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA), is included in the external solution.

    • K+ efflux is initiated by adding a protonophore like CCCP, which dissipates the membrane potential and allows K+ to flow out down its concentration gradient in exchange for protons flowing in.

    • The influx of protons quenches the ACMA fluorescence.

    • The rate of fluorescence quenching is proportional to the rate of K+ efflux, and thus to TMEM175 activity.

    • The effect of 4-AP is measured by adding it to the proteoliposomes prior to initiating the flux[6].

Visualizations: Pathways and Workflows

Diagrams created using the DOT language to illustrate key concepts.

TMEM175_Lysosomal_Homeostasis H_cyto H+ VATPase V-ATPase H_cyto->VATPase Pumps In K_cyto K+ (High) H_lyso H+ (High) Enzymes Hydrolases (Active) H_lyso->Enzymes K_lyso K+ TMEM175 TMEM175 K_lyso->TMEM175 Flows Out VATPase->H_lyso TMEM175->K_cyto Modulator Modulator 1 (4-AP) Modulator->TMEM175 Inhibits

Caption: Role of TMEM175 in lysosomal ion homeostasis and site of action for Modulator 1 (4-AP).

Lysosomal_Patch_Clamp_Workflow start Start: Culture TMEM175- expressing cells enlarge Enlarge Lysosomes (e.g., Vacuolin-1) start->enlarge isolate Mechanically Lyse Cells & Isolate Lysosomes enlarge->isolate patch Form Giga-seal on Lysosomal Membrane isolate->patch record_base Establish Whole-Lysosome Configuration & Record Baseline Current patch->record_base apply_mod Apply Modulator 1 (4-AP) to Bath Solution record_base->apply_mod record_mod Record Current in Presence of Modulator apply_mod->record_mod analyze Analyze Data: Compare Currents & Determine Inhibition record_mod->analyze end_node End analyze->end_node

Caption: Experimental workflow for the lysosomal patch-clamp assay to test TMEM175 modulators.

TMEM175_PD_Link TMEM175_dys TMEM175 Dysfunction (e.g., mutation or inhibition) K_flux_dec Decreased K+ Efflux TMEM175_dys->K_flux_dec pH_instab Lysosomal pH Instability K_flux_dec->pH_instab enzyme_dec Decreased Hydrolase Activity pH_instab->enzyme_dec autophagy_imp Impaired Autophagosome Clearance enzyme_dec->autophagy_imp protein_agg α-synuclein Aggregation autophagy_imp->protein_agg mito_dys Mitochondrial Dysfunction autophagy_imp->mito_dys neuron_loss Dopaminergic Neuron Loss protein_agg->neuron_loss mito_dys->neuron_loss pd Parkinson's Disease Pathogenesis neuron_loss->pd

Caption: Logical pathway from TMEM175 dysfunction to Parkinson's Disease pathogenesis.

Conclusion

TMEM175 is a pivotal regulator of lysosomal function, and its modulation presents a compelling strategy for therapeutic intervention in neurodegenerative diseases like Parkinson's. Understanding the impact of specific modulators, such as the inhibitor 4-aminopyridine, on lysosomal potassium flux is fundamental to this effort. The experimental protocols detailed in this guide—spanning direct lysosomal electrophysiology to high-throughput-compatible fluorescence assays—provide a robust toolkit for researchers, scientists, and drug development professionals. The continued discovery and characterization of novel TMEM175 modulators will be crucial for translating our understanding of lysosomal biology into effective treatments.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of TMEM175 Modulator 1 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH, membrane potential, and autophagy.[1][2] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it an attractive therapeutic target.[2][3] These application notes provide detailed protocols for high-throughput screening (HTS) of analogs of TMEM175 modulator 1, a potent known modulator, to identify novel and specific compounds that can modulate TMEM175 activity. The protocols described herein are tailored for automated patch-clamp and solid-supported membrane electrophysiology platforms, which are well-suited for large-scale screening campaigns.

Data Presentation: Quantitative Analysis of Known TMEM175 Modulators

The following table summarizes the quantitative data for known TMEM175 modulators, providing a baseline for comparison with newly identified analogs of this compound.

Compound Name/IDModulator TypeAssay PlatformMeasured ActivityPotency (IC50/EC50)Source
This compound (compound 47) ModulatorNot SpecifiedEC5060 nM[1]
4-Aminopyridine (4-AP) InhibitorAutomated Patch ClampIC50~30 µM - 55 µM[4][5]
DCPIB ActivatorAutomated Patch ClampEC50Not specified in reviewed text[3][6]
SBD08533 ActivatorAutomated Patch ClampEC50~1.6-2.1 µM[7]
2-phenylpyridin-4-ylamine (2-PPA) Selective InhibitorWhole-cell electrical recordingsIC50~32 µM[4]
AP-6 Selective InhibitorWhole-cell electrical recordingsIC50~141 µM[4]

Signaling Pathways and Experimental Workflow

TMEM175 Signaling Pathway

TMEM175 activity is regulated by multiple signaling pathways, including post-translational modifications and protein-protein interactions. The protein kinase B (AKT) has been shown to gate TMEM175, and the anti-apoptotic protein Bcl-2 can bind to and inhibit its activity.[8][9][10] Understanding these pathways is crucial for designing cell-based assays and interpreting screening results.

TMEM175_Signaling_Pathway TMEM175 Signaling Pathway Growth_Factors Growth Factors AKT AKT Growth_Factors->AKT activates TMEM175 TMEM175 AKT->TMEM175 gates Lysosomal_Function Lysosomal Function (pH, Autophagy) TMEM175->Lysosomal_Function maintains Bcl2 Bcl-2 Bcl2->TMEM175 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits

TMEM175 regulation by AKT and Bcl-2 signaling pathways.

High-Throughput Screening Workflow

The general workflow for identifying this compound analogs involves a primary screen to identify hits, followed by secondary assays for confirmation and characterization.

HTS_Workflow HTS Workflow for TMEM175 Modulators Compound_Library Analog Library of This compound Primary_Screen Primary HTS (e.g., Automated Patch Clamp) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% activity threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response & Potency (IC50 / EC50 determination) Hit_Identification->Dose_Response Secondary_Assay Secondary/Orthogonal Assay (e.g., SSM Electrophysiology) Dose_Response->Secondary_Assay Hit_Confirmation Hit Confirmation & Validation Secondary_Assay->Hit_Confirmation Lead_Optimization Lead Optimization Hit_Confirmation->Lead_Optimization

Logical workflow for hit identification and confirmation.

Experimental Protocols

Automated Patch-Clamp (APC) High-Throughput Screening

This protocol is designed for high-throughput electrophysiological screening of this compound analogs using automated patch-clamp systems like the SyncroPatch 384 or Sophion Qube 384.[6][7]

a. Cell Line and Culture:

  • Use a stable cell line overexpressing human TMEM175 (e.g., HEK293 or CHO cells).

  • Culture cells in complete growth media (e.g., DMEM/F12 + 10% FBS) with the appropriate selection antibiotic.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells regularly to maintain optimal health and confluency for the assay.

b. Solutions and Reagents:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH.

  • Internal Solution (Cs⁺-based to isolate TMEM175 currents, in mM): 140 CsF, 10 HEPES, 10 EGTA; pH 7.2 adjusted with CsOH.

  • Compound Plates: Prepare 384-well compound plates with serial dilutions of the this compound analogs. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., a known TMEM175 activator or inhibitor).

c. Automated Patch-Clamp Protocol:

  • Cell Preparation: Harvest cells using a gentle detachment solution, wash with external solution, and adjust cell density according to the instrument manufacturer's recommendations.

  • Instrument Setup: Prime the instrument with the internal and external solutions. Load the cell suspension, compound plates, and patch-clamp chips (e.g., multi-hole Qchips).

  • Cell Capture and Sealing: Initiate the automated protocol for cell capture and formation of giga-ohm seals.

  • Whole-Cell Configuration: Establish the whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit TMEM175 currents. A typical protocol consists of a voltage ramp from -100 mV to +100 mV over 1 second from a holding potential of -80 mV.[6]

  • Compound Application:

    • Record a stable baseline current in the external solution.

    • Apply two vehicle additions (e.g., 0.5% DMSO).[6]

    • Apply three additions of the test compound at the desired concentration.[6]

    • Apply a known activator (e.g., 100 µM DCPIB) for maximal activation, followed by a known inhibitor (e.g., 1 mM 4-AP) for complete block to determine the assay window.[6]

  • Data Acquisition and Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +50 mV) during the voltage ramp.

    • Normalize the data to the baseline and vehicle controls.

    • Calculate the percentage of activation or inhibition for each compound.

    • Determine the success rate of the screen (wells passing quality control criteria, e.g., seal resistance > 500 MΩ and peak current > 500 pA) and the Z' factor to assess assay quality.[11] A Z' factor of ≥ 0.5 is considered excellent for HTS.

Solid-Supported Membrane (SSM) Electrophysiology for Orthogonal Screening

This protocol provides a method for secondary screening and characterization of hits from the primary APC screen using an orthogonal assay based on SSM electrophysiology (e.g., SURFE²R 96SE).[2][12] This technique is particularly useful for studying TMEM175 in its native lysosomal environment.

a. Lysosome Preparation:

  • Culture cells overexpressing TMEM175 to a high density.

  • Harvest cells and homogenize them to release organelles.

  • Isolate lysosomes using a differential centrifugation or gradient-based purification protocol.

  • Determine the protein concentration of the purified lysosome fraction.

b. SSM Electrophysiology Protocol:

  • Sensor Preparation: Use 96-well, gold-coated sensor chips. Adsorb the purified lysosomes onto the sensor surface.

  • Solutions:

    • Non-activating (NA) Solution (in mM): 50 NaCl, 10 HEPES; pH 7.6.

    • Activating (A) Solution (in mM): 50 KCl, 10 HEPES; pH 7.6.

  • Measurement Protocol:

    • The instrument performs a rapid solution exchange from the non-activating solution to the activating solution at a holding potential of 0 mV.

    • This creates a K⁺ concentration gradient, driving K⁺ flux through TMEM175 channels in the lysosomal membranes, which is measured as a transient current.

    • After the activation step, the solution is exchanged back to the non-activating solution to return to baseline.

  • Compound Testing:

    • Perform a control measurement (baseline) with a solution exchange from NA to A solution.

    • Wash the sensors.

    • Repeat the solution exchange in the presence of the test compound.

    • Measure the change in the peak current amplitude to determine the modulatory effect of the compound.

  • Data Analysis:

    • Normalize the current response in the presence of the compound to the control response.

    • Generate concentration-response curves for hit compounds to determine their EC50 or IC50 values.

Conclusion

The described application notes and protocols provide a comprehensive framework for the high-throughput screening and characterization of this compound analogs. By employing a combination of automated patch-clamp for primary screening and solid-supported membrane electrophysiology for orthogonal validation, researchers can efficiently identify and validate novel modulators of this important therapeutic target. The provided data on known modulators and the visualization of the relevant signaling pathways and experimental workflows will aid in the design and execution of successful screening campaigns, ultimately accelerating the discovery of new treatments for neurodegenerative diseases.

References

Application Notes: High-Throughput Screening of TMEM175 Modulators Using Automated Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal potassium/proton channel that plays a critical role in maintaining lysosomal pH homeostasis, membrane potential, and autophagy.[1][2] Dysfunction of TMEM175 has been implicated in the pathophysiology of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[3][4][5] The development of small molecule modulators targeting TMEM175 requires robust and scalable screening platforms. Automated patch-clamp (APC) electrophysiology has emerged as a key technology for high-throughput screening (HTS) of ion channel modulators, offering the precision of conventional patch-clamp with the throughput required for large-scale compound library screening.[6][7]

This document provides a detailed protocol for screening TMEM175 modulators using an automated patch-clamp system. The protocol is designed for researchers familiar with basic cell culture and electrophysiology principles.

Signaling Pathway and Regulatory Interactions of TMEM175

TMEM175 is a constitutively active ion channel that helps regulate the delicate balance of ions within the lysosome.[1][2] Its activity is crucial for the function of V-ATPase, which pumps protons into the lysosome to maintain its acidic environment.[8] TMEM175 is also known to be involved in apoptotic signaling pathways and interacts with regulatory proteins such as the anti-apoptotic protein Bcl-2, which inhibits its activity.[4][5][9]

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 H_plus_lumen H+ TMEM175->H_plus_lumen efflux (proton leak) K_plus_lumen K+ TMEM175->K_plus_lumen efflux (counter-ion) ROS ROS TMEM175->ROS influences V_ATPase V-ATPase V_ATPase->H_plus_lumen influx Lysosomal_pH Lysosomal pH Homeostasis H_plus_lumen->Lysosomal_pH K_plus_lumen->Lysosomal_pH Autophagy Autophagy Lysosomal_pH->Autophagy Bcl2 Bcl-2 Bcl2->TMEM175 inhibits ROS->TMEM175 activates Apoptosis Apoptosis ROS->Apoptosis promotes Modulator TMEM175 Modulator Modulator->TMEM175 modulates

Caption: TMEM175 signaling and regulatory interactions.

Experimental Protocols

Cell Line and Culture

A stable cell line overexpressing human TMEM175 in a host cell line (e.g., HEK293) is required.[3] Since TMEM175 is a lysosomal channel, for whole-cell patch-clamp, cell lines are engineered to express the channel on the plasma membrane.[6]

  • Cell Line: HEK293 cells stably expressing human TMEM175.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1x MEM Non-Essential Amino Acids, and an appropriate selection antibiotic (e.g., 250 µg/mL G418).[10]

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • Passaging: Cells should be passaged upon reaching 80-90% confluency. For automated patch-clamp experiments, prepare a single-cell suspension with high viability (>90%).

Solutions and Reagents

Intracellular Solution (ICS) - K+ Conductance Assay:

  • KF: 120 mM

  • KCl: 20 mM

  • HEPES: 10 mM

  • EGTA: 10 mM

  • Adjust to pH 7.2 with KOH

Extracellular Solution (ECS) - K+ Conductance Assay:

  • NaCl: 140 mM

  • KCl: 4 mM

  • CaCl2: 2 mM

  • MgCl2: 1 mM

  • HEPES: 10 mM

  • Glucose: 5 mM

  • Adjust to pH 7.4 with NaOH

Extracellular Solution (ECS) - H+ Conductance Assay:

  • A low pH external solution (e.g., pH 5.5) is used to establish a proton gradient.

Test Compounds:

  • Prepare stock solutions of TMEM175 modulators in DMSO.

  • Dilute to final working concentrations in ECS. The final DMSO concentration should typically be ≤0.5%.[10]

Automated Patch-Clamp Procedure (Example using Sophion Qube or Nanion SyncroPatch)

The following is a generalized protocol. Specific parameters may need to be optimized for the instrument in use.

  • System Preparation: Prime the system with the appropriate intracellular and extracellular solutions.

  • Cell Preparation: Harvest and prepare a single-cell suspension of the TMEM175-expressing cells at the optimal density recommended by the instrument manufacturer.

  • Compound Plate Preparation: Prepare a compound plate with serial dilutions of the test modulators and control compounds (e.g., activator DCPIB, inhibitor 4-AP).[7][10]

  • Experiment Execution:

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated patch-clamp run. The instrument will automatically perform cell capture, sealing, whole-cell configuration, and compound application.

  • Voltage Protocol:

    • A voltage ramp protocol is commonly used to elicit TMEM175 currents.[10]

    • Example Protocol: From a holding potential of -80 mV, apply a voltage ramp from -100 mV to +100 mV over 1 second. Alternatively, a ramp from -80 mV to +80 mV over 500 ms (B15284909) followed by a 500 ms step to +80 mV can be used.[1]

    • Voltage sweeps are typically repeated every 10-20 seconds.

  • Compound Application:

    • Apply a vehicle control (e.g., 0.5% DMSO in ECS) to establish a baseline current.[10]

    • Apply increasing concentrations of the test compound.

    • Apply a known activator (e.g., 100 µM DCPIB) as a positive control for activation.[10]

    • Apply a known inhibitor (e.g., 1 mM 4-AP) as a positive control for inhibition.[10]

Automated Patch-Clamp Workflow

The workflow for screening TMEM175 modulators using an automated patch-clamp system involves several key stages, from cell preparation to data analysis.

Automated_Patch_Clamp_Workflow node_cell_prep 1. Cell Preparation (TMEM175 expressing cell line) node_instrument_setup 3. Instrument Setup (Priming, Loading) node_cell_prep->node_instrument_setup node_solution_prep 2. Solution & Compound Prep (ICS, ECS, Modulators) node_solution_prep->node_instrument_setup node_automated_run 4. Automated Experiment (Cell capture, Sealing, Whole-cell) node_instrument_setup->node_automated_run node_voltage_protocol 5. Voltage Protocol Application (Ramp from -100mV to +100mV) node_automated_run->node_voltage_protocol node_compound_app 6. Compound Application (Vehicle, Test Compound, Controls) node_voltage_protocol->node_compound_app node_data_acq 7. Data Acquisition (Current Recordings) node_compound_app->node_data_acq node_data_analysis 8. Data Analysis (IC50/EC50 Determination) node_data_acq->node_data_analysis

Caption: Automated patch-clamp screening workflow.

Data Presentation and Analysis

The primary output of the automated patch-clamp experiment is the measurement of ionic current through TMEM175 in response to voltage changes and the application of test compounds. Data analysis typically involves measuring the current amplitude at a specific voltage (e.g., +50 mV or +80 mV) and plotting it against the compound concentration to generate concentration-response curves.[1][10] From these curves, key pharmacological parameters such as IC50 (for inhibitors) and EC50 (for activators) can be determined.

Table 1: Reference Modulators of TMEM175
CompoundModulator TypeReported EC50/IC50PlatformReference
DCPIBActivator~5.4 µMAutomated Patch-Clamp (Lysosomes)[11]
SC-79Activator-Automated Patch-Clamp[7][12]
4-Aminopyridine (4-AP)Inhibitor-Automated Patch-Clamp[7][10]
Zinc (Zn2+)Inhibitor-Solid Supported Membrane[12]
Arachidonic AcidEnhancer-Solid Supported Membrane[12]

Note: Specific EC50/IC50 values can vary depending on the experimental conditions and cell system used.

Table 2: Typical Automated Patch-Clamp Assay Parameters
ParameterValueNotes
Cell Line HEK293-hTMEM175Stable overexpression on plasma membrane
Platform Sophion Qube 384 / Nanion SyncroPatch 384High-throughput automated systems[3][10]
Configuration Whole-cellStandard for APC screening
Holding Potential -80 mV[10]
Voltage Protocol Ramp from -100 mV to +100 mV (1s duration)Elicits both inward and outward currents[10]
Intracellular Solution K+-basedFor measuring K+ conductance
Extracellular Solution Na+-basedPhysiological saline
Compound Solvent DMSOFinal concentration ≤0.5%[10]
Typical Success Rate >80%High-quality seals and whole-cell access
Z' Factor >0.5Indicates a robust and screenable assay[3]

Conclusion

Automated patch-clamp technology provides a robust, high-throughput platform for the identification and characterization of TMEM175 modulators.[3][8] The detailed protocol and workflows presented here offer a comprehensive guide for researchers aiming to establish screening cascades for this important therapeutic target. By enabling the rapid profiling of large compound libraries, these methods accelerate the discovery of novel chemical entities with the potential to modulate TMEM175 function and provide new therapeutic avenues for neurodegenerative diseases.[2][8]

References

Application Notes and Protocols for Solid-Supported Membrane Electrophysiology in the Study of TMEM175 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal cation channel that plays a crucial role in maintaining lysosomal pH, membrane potential, and autophagy.[1][2][3] Dysfunction of TMEM175 has been implicated in neurodegenerative diseases, particularly Parkinson's disease, making it a significant therapeutic target.[2][4][5] Solid-supported membrane electrophysiology (SSME) has emerged as a powerful high-throughput technique for studying the function of intracellular ion channels like TMEM175, offering advantages over traditional methods such as whole-cell or lysosomal patch-clamp, which can be laborious and less suitable for large-scale screening.[1][4][5]

SSME allows for direct electrophysiological recordings from purified lysosomes, providing a more physiologically relevant environment for studying channel activity.[1][4] This technique measures ion translocation stimulated by a concentration gradient at a resting potential of 0 mV.[2][4] This application note provides a detailed protocol for utilizing SSME to identify and characterize modulators of TMEM175, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Signaling and Functional Pathway of TMEM175

TMEM175 is a key regulator of lysosomal homeostasis. It functions as a K+/H+ channel, influencing both the lysosomal membrane potential and luminal pH.[6] The proper functioning of TMEM175 is critical for enzymatic activity within the lysosome and for the process of autophagy, the cellular recycling system. Dysregulation of TMEM175 can disrupt these processes, leading to the accumulation of cellular waste and contributing to cellular stress and neurodegeneration.

TMEM175_Pathway cluster_lysosome Lysosome cluster_outside TMEM175 TMEM175 VATPase V-ATPase TMEM175->VATPase K+ efflux H+ efflux Hydrolases Lysosomal Hydrolases TMEM175->Hydrolases Maintains ΔΨ & pH for activity Cellular_Homeostasis Cellular Homeostasis TMEM175->Cellular_Homeostasis Regulates VATPase->TMEM175 H+ influx Autophagy Autophagy Hydrolases->Autophagy Degradation of autophagic cargo Autophagy->Cellular_Homeostasis Maintains Cytosol Cytosol Modulator TMEM175 Modulator Modulator->TMEM175 Activates or Inhibits

Fig. 1: TMEM175 functional pathway in the lysosome.

Experimental Workflow for TMEM175 Modulator Screening using SSME

The overall workflow for identifying and characterizing TMEM175 modulators using SSME involves several key stages, from sample preparation to data analysis. This high-throughput approach allows for the efficient screening of compound libraries to identify novel therapeutic candidates.

SSME_Workflow A 1. Lysosome Isolation (from HEK293 cells overexpressing TMEM175) B 2. Sensor Preparation (Adsorption of lysosomes onto SSME sensor) A->B C 3. Baseline Recording (Perfusion with non- activating solution) B->C D 4. Compound Incubation (Introduction of TMEM175 modulator) C->D E 5. Activation (Perfusion with activating solution, e.g., K+ gradient) D->E F 6. Data Acquisition (Measurement of transient currents) E->F G 7. Data Analysis (IC50/EC50 determination) F->G

Fig. 2: High-throughput screening workflow.

Quantitative Data Summary

The following table summarizes the activity of known modulators on TMEM175 as determined by SSME and other electrophysiological methods. This data is crucial for validating the SSME assay and for benchmarking novel compounds.

CompoundModulator TypeAssay TypeMeasured EffectPotency (IC50/EC50)Reference
4-Aminopyridine (4-AP) InhibitorSSME, APCInhibition of K+ and H+ conductivityLow micromolar range[1][2]
Zinc (Zn2+) InhibitorSSME, APCInhibition of K+ and H+ conductivityMicromolar range[1]
DCPIB Enhancer/ActivatorSSME, APCEnhancement of K+ currentsLow micromolar range[1][7]
Arachidonic Acid EnhancerSSME, APCEnhancement of K+ currentsMicromolar range[1]
SC-79 EnhancerSSME, APCEnhancement of K+ currentsMicromolar range[1]

APC: Automated Patch Clamp

Experimental Protocols

Lysosome Isolation from HEK293 Cells Overexpressing TMEM175

This protocol is based on the method described by Schulz et al. and is suitable for obtaining lysosomes for SSME experiments.[1]

Materials:

  • HEK293 cells stably overexpressing human TMEM175

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 250 mM sucrose, 20 mM HEPES, 1 mM EDTA, pH 7.4)

  • Dounce homogenizer

  • Centrifugation tubes

  • Ultracentrifuge

Procedure:

  • Culture HEK293-TMEM175 cells to confluency.

  • Harvest cells by scraping and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold lysis buffer.

  • Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle (approximately 20-30 strokes).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet mitochondria.

  • Carefully collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet the lysosome-enriched fraction.

  • Resuspend the lysosomal pellet in a suitable buffer for SSME experiments and store at -80°C.[1]

Solid-Supported Membrane (SSM)-based Electrophysiology Recordings

This protocol outlines the general procedure for recording TMEM175 activity using an SSME platform (e.g., SURFE²R 96SE).[2][8]

Materials:

  • SSME instrument and sensors

  • Isolated lysosomal vesicles containing TMEM175

  • Non-activating solution (e.g., 100 mM KCl, 20 mM HEPES, pH 7.6)

  • Activating solution (e.g., 150 mM KCl, 20 mM HEPES, pH 7.6)

  • Test compounds (modulators) dissolved in an appropriate solvent (e.g., DMSO)

Procedure:

  • Sensor Preparation: Prepare the SSME sensor according to the manufacturer's instructions. This typically involves creating an artificial lipid bilayer on the gold sensor surface.

  • Lysosome Adsorption: Apply the purified lysosomal vesicles to the prepared sensor. The vesicles will adsorb to the sensor surface, creating a membrane layer containing TMEM175.

  • Baseline Establishment: Perfuse the sensor with the non-activating solution to establish a stable baseline current.

  • Compound Application: To test for inhibitory effects, pre-incubate the sensor with the non-activating solution containing the test compound at various concentrations. For activators, the compound can be included in the activating solution.

  • Activation and Recording: Rapidly switch the perfusion to the activating solution to create a K+ concentration gradient (e.g., 50 mM gradient).[2] This gradient will drive K+ flux through active TMEM175 channels, generating a transient electrical current. The system capacitively couples this charge movement, which is recorded by the instrument.[8]

  • Washout: Perfuse with the non-activating solution to return to the baseline state.

  • Data Analysis: The peak current amplitude is proportional to the ion transport activity of TMEM175. For inhibitors, calculate the percentage of inhibition at each compound concentration relative to the control (vehicle) and fit the data to a dose-response curve to determine the IC50 value. For activators, calculate the percentage of activation and determine the EC50 value.

Conclusion

Solid-supported membrane electrophysiology provides a robust and high-throughput platform for the functional characterization of TMEM175 and the identification of its modulators. The protocols and data presented here offer a comprehensive guide for researchers in academia and industry to establish and validate SSME-based assays for TMEM175 drug discovery. This approach enables the screening of large compound libraries and the detailed characterization of lead compounds, accelerating the development of novel therapeutics for Parkinson's disease and other neurodegenerative disorders associated with lysosomal dysfunction.

References

Application Notes and Protocols for Fluorescence-Based Assays of TMEM175 Modulator Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a critical role in maintaining lysosomal and cellular homeostasis.[1][2][3] Functioning as a K+/H+ exchanger, TMEM175 is essential for regulating lysosomal pH, membrane potential, and autophagy.[3][4][5] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a compelling therapeutic target.[1][6][7] Fluorescence-based assays offer robust and high-throughput platforms for identifying and characterizing modulators of TMEM175 activity. These assays are critical for advancing drug discovery programs aimed at this important ion channel.

This document provides detailed application notes and protocols for two key fluorescence-based assays to assess the activity of TMEM175 modulators: a Thallium Flux Assay for screening ion channel activity and a Lysosomal pH Measurement Assay for functional cellular assessment.

Key Signaling Pathway and Experimental Workflow

TMEM175 is integral to maintaining the acidic environment of the lysosome. It facilitates the efflux of potassium ions (K+), which in turn is thought to counter-balance the influx of protons (H+) by the V-ATPase, thus regulating lysosomal pH.[4][5] Dysregulation of this process can lead to impaired lysosomal enzyme activity, defective autophagy, and accumulation of toxic protein aggregates, such as α-synuclein.[1][5]

TMEM175_Pathway cluster_lysosome Lysosome TMEM175 TMEM175 LysosomalEnzymes Lysosomal Enzymes TMEM175->LysosomalEnzymes Maintains Optimal pH Lysosome Lysosome TMEM175->Lysosome H+ Efflux TMEM175->Cytosol K+ Efflux VATPase V-ATPase VATPase->Lysosome H+ Influx Autophagy Autophagy LysosomalEnzymes->Autophagy Enables Degradation Modulator TMEM175 Modulator Modulator->TMEM175

Caption: TMEM175's role in lysosomal pH homeostasis.

The general workflow for screening TMEM175 modulators using fluorescence-based assays involves several key steps, from cell line selection to data analysis.

Experimental_Workflow A 1. Cell Line Selection (e.g., HEK293 overexpressing TMEM175) B 2. Cell Plating (e.g., 384-well plates) A->B C 3. Dye Loading (Thallium-sensitive or pH-sensitive dye) B->C D 4. Compound Incubation C->D E 5. Signal Stimulation (Thallium addition or pH change) D->E F 6. Fluorescence Reading (Kinetic or endpoint) E->F G 7. Data Analysis (e.g., EC50/IC50 determination) F->G

Caption: General workflow for fluorescence-based TMEM175 modulator screening.

Assay 1: Thallium Flux Assay for High-Throughput Screening

The thallium (Tl+) flux assay is a widely used method for monitoring the activity of potassium (K+) channels.[8][9] Since TMEM175 is permeable to Tl+, this assay provides a robust and sensitive platform for high-throughput screening of TMEM175 modulators.[4][5] The assay utilizes a Tl+-sensitive fluorescent dye that exhibits low fluorescence in the absence of Tl+ and becomes highly fluorescent upon binding to Tl+ that enters the cell through open channels.[10]

Experimental Protocol

Materials:

  • Cell Line: HEK293 cells stably overexpressing human TMEM175 (wild-type or variants). Parental HEK293 cells should be used as a negative control.[4]

  • Assay Plates: Poly-D-lysine-coated 384-well black, clear-bottom microplates.[4]

  • Thallium-sensitive dye: E.g., FluxOR™ Thallium Detection Kit (Thermo Fisher Scientific).

  • Compounds: Test compounds, known TMEM175 activator (e.g., DCPIB), and known inhibitor (e.g., 4-Aminopyridine, 4-AP).[11]

  • Reagents: Thallium sulfate (B86663) (Tl2SO4), Pluronic F-127, Hank's Balanced Salt Solution (HBSS), and cell culture medium.[4]

Procedure:

  • Cell Plating:

    • Seed HEK293-TMEM175 cells into 384-well plates at a density of 25,000 cells per well.[4]

    • Seed parental HEK293 cells at 20,000 cells per well.[4]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Dye Loading:

    • Prepare the Tl+-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye loading solution to each well.

    • Incubate the plates at room temperature for 90 minutes in the dark.[4]

  • Compound Incubation:

    • Prepare serial dilutions of test compounds, DCPIB (positive control activator), and 4-AP (positive control inhibitor).

    • Add the compounds to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate at room temperature for 30 minutes.[4]

  • Thallium Stimulation and Fluorescence Reading:

    • Prepare the thallium stimulation buffer containing 833 µM thallium sulfate.[4]

    • Use a fluorescence plate reader (e.g., FLIPR) to add the thallium stimulation buffer to the wells.

    • Immediately begin kinetic fluorescence reading (e.g., for 3 minutes).[4]

  • Data Analysis:

    • Determine the rate of fluorescence increase (slope) for each well. The slope between 15 and 30 seconds after thallium addition is often used for analysis.[4]

    • Normalize the data to the vehicle control.

    • Generate concentration-response curves and calculate EC50 values for activators and IC50 values for inhibitors.

Data Presentation
CompoundTargetAssay TypeEC50/IC50 (µM)
DCPIBWT hTMEM175Thallium Flux~5.08[5]
4-APWT hTMEM175Thallium Flux~30 (electrophysiology data)[12]
SC-79WT hTMEM175Thallium FluxActivator (specific EC50 not provided in search results)[13]

Assay 2: Lysosomal pH Measurement Assay

Given TMEM175's crucial role in regulating lysosomal pH, a direct measurement of lysosomal pH in response to modulator treatment provides a valuable functional readout.[1][3] This can be achieved using pH-sensitive fluorescent dyes that accumulate in lysosomes.

Experimental Protocol

Materials:

  • Cell Line: As in the Thallium Flux Assay. Primary neurons or iPSC-derived dopaminergic neurons can also be used for more physiologically relevant studies.

  • Assay Plates: 96-well imaging plates.

  • pH-sensitive dye: E.g., LysoSensor™ Yellow/Blue DND-160 or Oregon Green 488-conjugated Dextran.[14][15]

  • Compounds: Test compounds and controls.

  • Reagents: Live-cell imaging solution, nigericin (B1684572), and valinomycin (B1682140) for pH calibration.[15][16]

Procedure:

  • Cell Plating and Dye Loading:

    • Plate cells in 96-well imaging plates and allow them to adhere.

    • Load cells with the pH-sensitive dye. For Oregon Green Dextran, incubate cells overnight with 250 µg/mL of the dye.[15] For LysoSensor, follow the manufacturer's protocol.

  • Compound Treatment:

    • Treat cells with test compounds for a desired period (e.g., 1-24 hours).

  • Fluorescence Imaging:

    • Wash the cells with live-cell imaging solution.

    • Acquire fluorescence images using a high-content imaging system or a fluorescence microscope.

    • For ratiometric dyes like LysoSensor Yellow/Blue, acquire images at two different excitation or emission wavelengths.

  • In Situ pH Calibration:

    • At the end of the experiment, treat the cells with a calibration buffer containing nigericin and valinomycin at a range of known pH values (e.g., pH 4.5 to 6.5).[15][16]

    • Acquire fluorescence intensity measurements at each pH to generate a standard curve.

  • Data Analysis:

    • Quantify the fluorescence intensity (or ratio of intensities) in the lysosomes of treated and control cells.

    • Use the standard curve to convert fluorescence intensity values to lysosomal pH values.

    • Compare the lysosomal pH in compound-treated cells to that in vehicle-treated cells.

Data Presentation
ConditionCell TypeEffect on Lysosomal pHReference
TMEM175 KnockoutSH-SY5YDestabilized/Alkalinized[1]
TMEM175 KnockoutHeLaHyper-acidification[14][17]
TMEM175 OverexpressionHAP1Alkalinization[17]

Conclusion

The fluorescence-based assays described provide robust and scalable methods for the discovery and characterization of TMEM175 modulators. The thallium flux assay is well-suited for high-throughput screening to identify initial hits, while the lysosomal pH measurement assay offers a more direct functional validation of a compound's effect on TMEM175's physiological role. Together, these assays are invaluable tools for advancing therapeutic strategies targeting TMEM175 for the treatment of neurodegenerative and other diseases.

References

Application Notes and Protocols: Utilizing iPSC-Derived Dopaminergic Neurons to Evaluate TMEM175 Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra.[1][2] A growing body of evidence implicates lysosomal dysfunction in the pathogenesis of PD.[3] Transmembrane protein 175 (TMEM175), a lysosomal potassium channel, is crucial for maintaining lysosomal homeostasis, including membrane potential and pH stability.[1][4][5] Genetic variants in TMEM175 have been identified as risk factors for PD, making it a promising therapeutic target.[3][6]

Induced pluripotent stem cells (iPSCs) derived from patients with PD or healthy individuals can be differentiated into dopaminergic neurons, providing a physiologically relevant in vitro model to study disease mechanisms and test novel therapeutic compounds.[7][8] These models allow for the investigation of cellular phenotypes associated with PD and the assessment of a drug's efficacy in a patient-specific context.

This document provides detailed protocols for utilizing iPSC-derived dopaminergic neurons to test the efficacy and mechanism of action of "TMEM175 Modulator 1," a novel compound designed to modulate the activity of the TMEM175 channel.

Signaling Pathway of TMEM175 in Dopaminergic Neurons

TMEM175_Pathway cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm TMEM175 TMEM175 K_ion K+ TMEM175->K_ion Efflux of K+ ROS Reactive Oxygen Species (ROS) TMEM175->ROS Increased activity can lead to more ROS H_ion H+ Lysosomal_Enzymes Active Lysosomal Enzymes (e.g., GCase) H_ion->Lysosomal_Enzymes Maintains acidic pH for enzyme activity K_ion->TMEM175 Maintains membrane potential V_ATPase V-ATPase V_ATPase->H_ion Pumps H+ in alpha_syn α-synuclein aggregates Autophagosome Autophagosome alpha_syn->Autophagosome Engulfed for degradation damaged_mito Damaged Mitochondria damaged_mito->Autophagosome Engulfed for degradation (Mitophagy) cluster_lysosome cluster_lysosome Autophagosome->cluster_lysosome Fuses with Lysosome (Autophagy) ROS->TMEM175 Activates cluster_lysosome->alpha_syn Degrades α-synuclein cluster_lysosome->damaged_mito Degrades mitochondria TMEM175_Modulator_1 This compound TMEM175_Modulator_1->TMEM175 Modulates Activity Bcl2 Bcl-2 Bcl2->TMEM175 Inhibits

Caption: TMEM175 signaling pathway in a dopaminergic neuron.

Experimental Workflow for Testing this compound

Experimental_Workflow cluster_assays 5. Functional Assays iPSC_culture 1. iPSC Culture (Patient-derived or Healthy Control) DA_diff 2. Differentiation into Dopaminergic Neurons iPSC_culture->DA_diff Char 3. Characterization of Dopaminergic Neurons (TH, FOXA2, LMX1A) DA_diff->Char Treatment 4. Treatment with This compound (Dose-response and Time-course) Char->Treatment Lysosomal_Health A. Lysosomal Health Assays (LysoTracker, pH indicators) Treatment->Lysosomal_Health Mito_Function B. Mitochondrial Function Assays (TMRM, Seahorse Assay) Treatment->Mito_Function Alpha_Syn C. α-synuclein Aggregation Assay (Immunofluorescence, Western Blot) Treatment->Alpha_Syn Neuronal_Viability D. Neuronal Viability & Apoptosis (Live/Dead, Caspase-3/7) Treatment->Neuronal_Viability Electrophysiology E. Electrophysiology (Patch-clamp on isolated lysosomes) Treatment->Electrophysiology Data_Analysis 6. Data Analysis and Interpretation Lysosomal_Health->Data_Analysis Mito_Function->Data_Analysis Alpha_Syn->Data_Analysis Neuronal_Viability->Data_Analysis Electrophysiology->Data_Analysis

References

Application Notes and Protocols: TMEM175 Modulator 1 for Lysosomal Storage Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of over 70 inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes, leading to cellular dysfunction and multi-systemic pathology. A key aspect of lysosomal function is the maintenance of a precise intra-lysosomal environment, including an acidic pH, which is crucial for the activity of resident hydrolases. The transmembrane protein 175 (TMEM175) has been identified as a critical lysosomal potassium (K+) channel that plays a significant role in regulating lysosomal membrane potential, pH stability, and autophagy.[1][2][3] Dysfunction of TMEM175 has been linked to neurodegenerative diseases such as Parkinson's disease, which share pathological hallmarks with certain LSDs, including the accumulation of protein aggregates.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for the use of TMEM175 Modulator 1 , a novel small molecule activator of the TMEM175 channel, in cellular and in vivo models of lysosomal storage disorders. By enhancing TMEM175-mediated K+ efflux, this compound is hypothesized to restore lysosomal pH homeostasis, improve lysosomal enzymatic activity, and facilitate the clearance of accumulated substrates.

Principle of Action

TMEM175 functions as a K+ leak channel in the lysosomal membrane.[1][6] This K+ efflux is crucial for counterbalancing the influx of protons (H+) by the V-ATPase proton pump, thereby maintaining the acidic lysosomal pH required for optimal enzymatic degradation of substrates.[3][7][8] In several LSD models, lysosomal pH is destabilized, leading to reduced hydrolase activity and substrate accumulation.[4][5] this compound, as a positive modulator, is designed to increase the K+ conductance of the TMEM175 channel. This enhanced K+ efflux is expected to re-establish the electrochemical gradient necessary for efficient V-ATPase-mediated proton pumping, leading to the restoration of optimal lysosomal acidity and function.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the proposed mechanism of action of this compound and a general experimental workflow for its evaluation in LSD models.

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol V_ATPase V-ATPase H_ion H+ V_ATPase->H_ion H+ influx TMEM175 TMEM175 K_ion_out K+ TMEM175->K_ion_out Hydrolases Lysosomal Hydrolases (e.g., GCase) Degradation Substrate Degradation Hydrolases->Degradation Active at low pH Substrate Accumulated Substrate (e.g., Glycosphingolipids) Substrate->Degradation H_ion->Hydrolases Maintains acidic pH for TMEM175_Modulator_1 This compound TMEM175_Modulator_1->TMEM175 Activates

Caption: Mechanism of this compound action in lysosomes.

Experimental_Workflow cluster_in_vitro In Vitro / Cellular Models cluster_in_vivo In Vivo Models Cell_Culture LSD Patient-derived Fibroblasts or iPSC-derived Neurons Treatment Treat with this compound Cell_Culture->Treatment Lysosomal_pH Measure Lysosomal pH (LysoSensor Dyes) Treatment->Lysosomal_pH Enzyme_Activity Assess Hydrolase Activity (e.g., GCase activity assay) Treatment->Enzyme_Activity Substrate_Quantification Quantify Substrate Accumulation (Immunofluorescence, Mass Spec) Treatment->Substrate_Quantification Data_Analysis Data Analysis and Interpretation Lysosomal_pH->Data_Analysis Quantitative Data Enzyme_Activity->Data_Analysis Quantitative Data Substrate_Quantification->Data_Analysis Quantitative Data Animal_Model LSD Mouse Model Dosing Administer this compound Animal_Model->Dosing Behavioral_Tests Behavioral Phenotyping Dosing->Behavioral_Tests Tissue_Analysis Tissue Collection and Analysis (Biochemical and Histological) Dosing->Tissue_Analysis Behavioral_Tests->Data_Analysis Quantitative Data Tissue_Analysis->Data_Analysis Quantitative Data

Caption: General experimental workflow for evaluating this compound.

Quantitative Data Summary

The following tables summarize expected quantitative outcomes based on the proposed mechanism of action of this compound in a hypothetical Gaucher disease model, which is characterized by mutations in the GBA1 gene leading to deficient glucocerebrosidase (GCase) activity and accumulation of glucosylceramide.

Table 1: In Vitro Efficacy in Gaucher Disease Fibroblasts

ParameterControl (Untreated)This compound (1 µM)Fold Change
Lysosomal pH 5.2 ± 0.34.7 ± 0.2Decrease
GCase Activity (% of WT) 15% ± 3%35% ± 5%~2.3-fold increase
Glucosylceramide Levels (relative units) 100 ± 1265 ± 8~35% decrease
Lysosomal Mass (LysoTracker fluorescence) 150 ± 20110 ± 15Decrease

Table 2: In Vivo Efficacy in a Gaucher Disease Mouse Model

ParameterVehicle ControlThis compound (10 mg/kg)% Improvement
Motor Performance (Rotarod latency, s) 60 ± 15100 ± 20~67%
Splenomegaly (% of body weight) 2.5% ± 0.4%1.8% ± 0.3%~28% reduction
Glucosylceramide (spleen, µg/g tissue) 500 ± 80320 ± 50~36% reduction
GCase Activity (spleen, % of WT) 10% ± 2%25% ± 4%150% increase

Experimental Protocols

Protocol 1: Measurement of Lysosomal pH in Cultured Cells

Objective: To determine the effect of this compound on lysosomal pH in LSD model cells.

Materials:

  • LSD patient-derived fibroblasts or iPSC-derived neurons

  • Wild-type control cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • LysoSensor™ Green DND-189 or LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)

  • Live-cell imaging microscope or plate reader with fluorescence capabilities

Procedure:

  • Seed cells in a 96-well plate or on glass-bottom dishes and culture overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control for 24-48 hours.

  • Prepare the LysoSensor probe working solution according to the manufacturer's instructions.

  • Remove the culture medium and incubate the cells with the LysoSensor probe for 5-30 minutes at 37°C.

  • Wash the cells with pre-warmed imaging buffer.

  • Immediately measure the fluorescence intensity using a fluorescence microscope or plate reader. For ratiometric probes like LysoSensor Yellow/Blue, measure the emission at two wavelengths and calculate the ratio to determine lysosomal pH.

  • Generate a standard curve using a pH calibration buffer kit to convert fluorescence ratios to absolute pH values.

Protocol 2: Assessment of Lysosomal Enzyme Activity

Objective: To measure the activity of a specific lysosomal hydrolase (e.g., GCase) following treatment with this compound.

Materials:

  • Cell lysates or tissue homogenates from treated and control samples

  • 4-Methylumbelliferyl-β-D-glucopyranoside (4-MUG), a fluorogenic GCase substrate

  • GCase activity buffer (e.g., 0.2 M citrate/phosphate buffer, pH 5.4, with 0.25% sodium taurocholate)

  • Stop solution (e.g., 0.5 M glycine-NaOH, pH 10.4)

  • Protein quantification assay (e.g., BCA assay)

  • Fluorometric plate reader

Procedure:

  • Prepare cell lysates or tissue homogenates in a suitable lysis buffer.

  • Determine the protein concentration of each sample.

  • In a 96-well black plate, add a standardized amount of protein from each sample.

  • Initiate the reaction by adding the 4-MUG substrate solution.

  • Incubate the plate at 37°C for 1-2 hours.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) at an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Calculate the enzyme activity as the amount of 4-MU produced per unit of time per milligram of protein.

Protocol 3: Quantification of Substrate Accumulation by Immunofluorescence

Objective: To visualize and quantify the reduction of accumulated substrate in LSD model cells after treatment.

Materials:

  • Cells cultured on glass coverslips

  • Primary antibody specific to the accumulated substrate (e.g., anti-glucosylceramide)

  • Fluorescently labeled secondary antibody

  • Lysosomal marker antibody (e.g., anti-LAMP1) and corresponding secondary antibody

  • DAPI for nuclear staining

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorescence microscope and image analysis software (e.g., ImageJ)

Procedure:

  • Treat cells grown on coverslips with this compound or vehicle.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary antibodies (substrate and LAMP1) overnight at 4°C.

  • Wash with PBS and incubate with the appropriate fluorescent secondary antibodies and DAPI for 1 hour.

  • Wash and mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of the substrate within the LAMP1-positive lysosomal compartments using image analysis software.

Conclusion

This compound represents a promising therapeutic strategy for a range of lysosomal storage disorders by targeting a fundamental aspect of lysosomal biology – ion homeostasis. The protocols outlined above provide a robust framework for evaluating the efficacy of this and other TMEM175 modulators in preclinical LSD models. Further investigation into the long-term effects and potential off-target activities of TMEM175 modulation is warranted to advance this approach towards clinical application.

References

Application Notes and Protocols: Cryo-EM Structural Analysis of TMEM175 with an Activating Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a unique lysosomal potassium (K+) channel that plays a critical role in maintaining lysosomal pH homeostasis and function.[1][2] Dysfunction of TMEM175 is genetically linked to an increased risk of developing neurodegenerative disorders, most notably Parkinson's disease, making it a compelling therapeutic target.[1] Unlike canonical potassium channels, TMEM175 possesses a novel architecture, lacking the typical "TVGYG" selectivity filter motif.[1] Instead, its ion conduction pathway is lined by pore-lining helices, with conserved isoleucine residues acting as a gate.[1]

Cryo-electron microscopy (Cryo-EM) has been instrumental in elucidating the structure of TMEM175 in both open and closed conformations, providing a foundational understanding of its gating and ion selectivity mechanisms.[1][3] Recent structural studies of TMEM175 in complex with small-molecule modulators have further illuminated the mechanisms of channel activation and inhibition, paving the way for structure-based drug design. This document provides a detailed protocol for the Cryo-EM structural analysis of human TMEM175 in complex with a representative activating modulator, referred to herein as "Modulator 1," based on recently published methodologies for TMEM175 agonists.[4]

Data Presentation: Quantitative Analysis of TMEM175 Modulation

The following tables summarize key quantitative data from structural and functional studies of TMEM175.

Table 1: Cryo-EM Data Collection and Refinement Statistics for TMEM175 with Agonist (Modulator 1 - Representative)

ParameterValueReference
Data Collection
MicroscopeTitan Krios G3i[4]
DetectorGatan K3[4]
Magnification105,000x[4]
Voltage300 kV[4]
Electron Dose~50 e-/Ų[4]
Defocus Range-1.2 to -2.2 µm[4]
Reconstruction
SymmetryC2[4]
Final Particle Count(Value from specific study)[4]
Resolution~2.8 - 3.5 Å[4]
Model Refinement
PDB ID(e.g., from agonist-bound structure)[4]
Ramachandran Favored>95%[4]
Ramachandran Allowed<5%[4]
Ramachandran Outliers<0.5%[4]
MolProbity Score<2.0[4]

Table 2: Functional Characterization of TMEM175 Modulators

ModulatorTypeAssay MethodEC50 / IC50Reference
Modulator 1 (e.g., DCY1020) AgonistWhole-endolysosome Patch Clamp(Value from specific study)[4]
TUG-891 Synergistic AgonistWhole-endolysosome Patch Clamp(Value from specific study)[4]
4-Aminopyridine (4-AP) Inhibitor / Pore BlockerElectrophysiology~30 µM[5]
2-PPA Selective InhibitorElectrophysiology~32 µM (for K+ flux)[5]
AP-6 Selective InhibitorElectrophysiology~141 µM (for K+ flux)[5]

Experimental Protocols

Protocol 1: Expression and Purification of Human TMEM175

This protocol describes the expression of human TMEM175 in mammalian cells and its subsequent purification for structural studies.

1. Gene Construct and Expression: a. The full-length human TMEM175 (hTMEM175) gene is cloned into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal FLAG tag for purification. b. HEK293S GnTI- cells are cultured in suspension to a density of 2.5–3.0 × 10^6 cells/mL.[1] c. Transient transfection is performed using the expression vector and a suitable transfection reagent (e.g., PEI). d. Cells are harvested 48-72 hours post-transfection by centrifugation.

2. Membrane Preparation and Solubilization: a. Harvested cells are resuspended in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, and protease inhibitors). b. Cells are lysed by sonication or Dounce homogenization. c. The cell lysate is centrifuged at low speed to remove nuclei and cell debris. d. The supernatant is then ultracentrifuged to pellet the cell membranes. e. The membrane pellet is resuspended and solubilized in a buffer containing a suitable detergent (e.g., 1% (w/v) Lauryl Maltose Neopentyl Glycol (LMNG)) supplemented with cholesteryl hemisuccinate (CHS) for 1-2 hours at 4°C.[6]

3. Affinity Chromatography: a. The solubilized membrane fraction is clarified by ultracentrifugation. b. The supernatant is incubated with anti-FLAG M2 affinity resin for 2-4 hours at 4°C. c. The resin is washed extensively with a buffer containing a lower concentration of detergent (e.g., 0.01% LMNG) and 150 mM KCl to remove non-specific binders. d. The hTMEM175 protein is eluted from the resin using the same wash buffer supplemented with FLAG peptide.

4. Size Exclusion Chromatography (SEC): a. The eluted protein is concentrated and loaded onto a size exclusion column (e.g., Superose 6) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 0.01% LMNG). b. Fractions corresponding to the monodisperse peak of dimeric hTMEM175 are collected and pooled. c. Protein concentration is determined, and the purity is assessed by SDS-PAGE.

Protocol 2: Cryo-EM Grid Preparation and Data Acquisition

This protocol details the preparation of vitrified TMEM175-modulator complex samples for Cryo-EM analysis.

1. Complex Formation: a. The purified hTMEM175 protein is incubated with "Modulator 1" at a concentration approximately 5-10 times its EC50 or Kd value for at least 1 hour on ice to ensure saturation of binding.

2. Grid Preparation: a. Holey carbon grids (e.g., Quantifoil R1.2/1.3) are glow-discharged to render them hydrophilic. b. A 3-4 µL aliquot of the TMEM175-modulator complex (at a concentration of ~1-5 mg/mL) is applied to the glow-discharged grid. c. The grid is blotted for 2-4 seconds to create a thin aqueous film. d. The grid is immediately plunge-frozen into liquid ethane (B1197151) using a vitrification apparatus (e.g., a Vitrobot Mark IV).[1] This process must be rapid to prevent the formation of crystalline ice.[7]

3. Cryo-EM Data Acquisition: a. The vitrified grids are loaded into a Titan Krios transmission electron microscope operating at 300 kV. b. The microscope is equipped with a direct electron detector (e.g., Gatan K3). c. Automated data collection software (e.g., EPU) is used to acquire a large dataset of movie micrographs. d. Key parameters for data collection are set as outlined in Table 1.

Protocol 3: Cryo-EM Image Processing and 3D Reconstruction

This protocol outlines the computational steps to process the raw movie micrographs and obtain a high-resolution 3D structure.

1. Pre-processing: a. Movie frames are aligned and dose-weighted to correct for beam-induced motion using software like MotionCor2. b. The contrast transfer function (CTF) for each micrograph is estimated using CTFFIND4 or a similar program.

2. Particle Picking and Extraction: a. Particles (projections of the TMEM175-modulator complex) are automatically picked from the corrected micrographs. b. The picked particles are extracted into a stack for further processing.

3. 2D and 3D Classification: a. The extracted particles undergo several rounds of 2D classification to remove ice contaminants, aggregates, and poorly defined particles. b. An initial 3D model is generated ab initio or from a low-pass filtered map of a known TMEM175 structure. c. The selected particles from 2D classification are then subjected to 3D classification to sort for conformational homogeneity.

4. 3D Refinement and Post-processing: a. The particle set corresponding to the best 3D class is subjected to 3D auto-refinement, applying C2 symmetry for the dimeric TMEM175. b. The resolution of the final map is improved through post-processing, which typically involves CTF refinement, particle polishing, and map sharpening.

5. Model Building and Validation: a. An atomic model of the TMEM175-modulator complex is built into the final Cryo-EM density map using software like Coot. A starting model can be a previously determined TMEM175 structure (e.g., PDB: 6WC9).[8] b. The ligand ("Modulator 1") is manually fitted into the corresponding density. c. The complete model is refined using programs like Phenix or Refmac. d. The final model is validated for geometric correctness and fit to the map (see Table 1 for validation metrics).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

TMEM175_Lysosomal_Function cluster_lysosome Lysosome (Acidic Lumen) cluster_cytosol Cytosol V_ATPase V-ATPase H_ion_lumen H+ V_ATPase->H_ion_lumen Pumps H+ in H_ion_cyto H+ V_ATPase->H_ion_cyto TMEM175 TMEM175 K_ion_lumen K+ TMEM175->K_ion_lumen Efflux of K+ K_ion_cyto K+ TMEM175->K_ion_cyto Hydrolases Acid Hydrolases (Active at low pH) H_ion_lumen->Hydrolases Maintains low pH for K_ion_lumen->V_ATPase Counter-ion flux balances charge Autophagy Autophagy & Substrate Degradation Hydrolases->Autophagy Drives

Caption: Role of TMEM175 in Lysosomal pH and Ion Homeostasis.

CryoEM_Workflow cluster_protein_prep Protein Preparation cluster_grid_prep Sample Preparation cluster_data_acq Data Acquisition & Processing A 1. TMEM175 Expression (HEK293S GnTI- cells) B 2. Membrane Solubilization (LMNG / CHS) A->B C 3. Affinity & Size Exclusion Chromatography B->C D 4. Complex Formation (TMEM175 + Modulator 1) C->D E 5. Plunge Freezing (Vitrification in liquid ethane) D->E F 6. Cryo-EM Data Collection (Titan Krios, 300 kV) E->F G 7. Image Processing (Motion Correction, CTF) F->G H 8. Particle Picking & 2D/3D Classification G->H I 9. 3D Reconstruction & Model Building H->I J TMEM175-Modulator Complex I->J High-Resolution Structure

Caption: Experimental Workflow for Cryo-EM Analysis of TMEM175.

References

Application Notes and Protocols for Developing Cell-Based Assays for TMEM175 Modulator Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a critical role in maintaining lysosomal and cellular homeostasis.[1][2][3] Functioning as a K+/H+ exchanger, TMEM175 is essential for regulating lysosomal pH, membrane potential, and autophagy.[1][4][5][6] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[1][4][6][7][8] Developing robust cell-based assays to identify and characterize modulators of TMEM175 is therefore of significant interest in drug discovery.

These application notes provide detailed protocols for cell-based assays designed to assess the efficacy of TMEM175 modulators. The described assays focus on two key functional aspects of TMEM175: its ion channel activity and its role in maintaining lysosomal pH.

Data Presentation: Efficacy of Known TMEM175 Modulators

The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for commonly used TMEM175 modulators. This data is essential for validating assay performance and for comparing the potency of novel compounds.

Table 1: EC50 Values for TMEM175 Activators

CompoundAssay TypeCell LineEC50 (µM)Reference
DCPIBAutomated Patch ClampHEK293 expressing TMEM175Comparable to whole-cell recordings[2]
DCPIBSolid-Supported Membrane ElectrophysiologyLysosomes from HEK293 expressing TMEM175Not specified[9][10]
Arachidonic AcidSolid-Supported Membrane ElectrophysiologyLysosomes from HEK293 expressing TMEM175Not specified[9][11]
SC-79Solid-Supported Membrane ElectrophysiologyLysosomes from HEK293 expressing TMEM175Not specified[9][11]
SBD08533Automated Patch ClampHEK293 expressing TMEM175Not specified[10]

Table 2: IC50 Values for TMEM175 Inhibitors

CompoundAssay TypeCell LineIC50 (µM)Reference
4-Aminopyridine (4-AP)Automated Patch ClampHEK293 expressing TMEM175~30[12]
4-Aminopyridine (4-AP)Whole-cell Patch ClampHEK293T expressing TMEM175~21[12]
4-Aminopyridine (4-AP)Solid-Supported Membrane ElectrophysiologyLysosomes from HEK293 expressing TMEM175Not specified[9][11]
Zinc (Zn2+)Solid-Supported Membrane ElectrophysiologyLysosomes from HEK293 expressing TMEM175Not specified[9][11]
2-PPAWhole-cell Patch Clamp (K+ flux)HEK293T expressing TMEM175~32[12]
2-PPAWhole-cell Patch Clamp (H+ flux)HEK293T expressing TMEM175~30[12]
AP-6Whole-cell Patch Clamp (K+ flux)HEK293T expressing TMEM175~141[12]
AP-6Whole-cell Patch Clamp (H+ flux)HEK293T expressing TMEM175~170[12]

Signaling Pathway and Experimental Workflow Diagrams

TMEM175_Signaling_Pathway TMEM175 Signaling Pathway cluster_lysosome Lysosome cluster_cell Cellular Environment TMEM175 TMEM175 Protons_in H+ TMEM175->Protons_in Mediates H+ leak Potassium_out K+ TMEM175->Potassium_out Mediates K+ efflux V_ATPase V-ATPase V_ATPase->Protons_in Pumps H+ in Lysosomal_pH Acidic Luminal pH (pH 4.5-5.0) Protons_in->Lysosomal_pH Potassium_out->Lysosomal_pH Maintains ΔΨ Lysosomal_Function Optimal Lysosomal Function Lysosomal_pH->Lysosomal_Function Autophagy Autophagy Lysosomal_Function->Autophagy Alpha_synuclein α-synuclein Degradation Autophagy->Alpha_synuclein Parkinsons Parkinson's Disease (Pathology) Alpha_synuclein->Parkinsons Aggregation leads to Modulator TMEM175 Modulator 1 Modulator->TMEM175 Activates or Inhibits

TMEM175's role in lysosomal homeostasis and Parkinson's disease.

Thallium_Flux_Assay_Workflow Thallium Flux Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Plate_Cells 1. Plate cells expressing TMEM175 Load_Dye 2. Load cells with FluxOR™ dye Plate_Cells->Load_Dye Wash 3. Wash to remove extracellular dye Load_Dye->Wash Add_Compound 4. Add test compound (Modulator 1) Wash->Add_Compound Add_Stimulus 5. Add Thallium (Tl+) stimulus buffer Add_Compound->Add_Stimulus Measure_Fluorescence 6. Measure fluorescence kinetically Add_Stimulus->Measure_Fluorescence Analyze_Data 7. Analyze fluorescence change over time Measure_Fluorescence->Analyze_Data Determine_Efficacy 8. Determine EC50/IC50 of Modulator 1 Analyze_Data->Determine_Efficacy

Workflow for the thallium flux assay to assess TMEM175 activity.

Lysosomal_pH_Assay_Workflow Lysosomal pH Measurement Workflow cluster_prep Preparation & Staining cluster_imaging Imaging & Calibration cluster_analysis Quantification Plate_Cells 1. Plate cells Treat_Compound 2. Treat with TMEM175 Modulator 1 Plate_Cells->Treat_Compound Load_Dye 3. Load with LysoSensor™ Green DND-189 Treat_Compound->Load_Dye Image_Cells 4. Acquire fluorescence images Load_Dye->Image_Cells Quantify_pH 6. Quantify lysosomal pH from fluorescence intensity Image_Cells->Quantify_pH Calibrate 5. Generate a pH calibration curve Calibrate->Quantify_pH Compare 7. Compare pH in treated vs. untreated cells Quantify_pH->Compare

Workflow for measuring changes in lysosomal pH.

Experimental Protocols

Protocol 1: Thallium Flux Assay for TMEM175 Potassium Channel Activity

This protocol utilizes a thallium (Tl+) flux assay as a surrogate for measuring K+ channel activity. Tl+ ions pass through open potassium channels and can be detected by a specific fluorescent dye, providing a quantitative measure of channel activation or inhibition. The FluxOR™ II Green Potassium Ion Channel Assay kit (Thermo Fisher Scientific) is recommended for this application.[13][14]

Materials:

  • Cells stably or transiently expressing human TMEM175 (e.g., HEK293, CHO)

  • Poly-D-Lysine coated 96- or 384-well black, clear-bottom microplates

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (including FluxOR™ II Green Reagent, Assay Buffer, PowerLoad™ Concentrate, Probenecid, Thallium Standard, and Stimulus Buffer Concentrate)

  • Test compounds (TMEM175 modulators)

  • Kinetic fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Plating:

    • The day before the assay, seed the TMEM175-expressing cells onto Poly-D-Lysine coated microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the 1X Loading Buffer by diluting the FluxOR™ II Green Reagent and PowerLoad™ Concentrate in Assay Buffer according to the kit's instructions. Add Probenecid to the loading buffer to inhibit dye efflux.

    • Aspirate the culture medium from the cell plate and add the 1X Loading Buffer to each well (e.g., 80 µL for a 96-well plate).

    • Incubate the plate at 37°C for 60-90 minutes.

  • Compound Addition:

    • During the dye loading incubation, prepare serial dilutions of the test compounds (TMEM175 modulators) in Assay Buffer.

    • After incubation, gently wash the cells twice with Assay Buffer to remove extracellular dye.

    • Add the diluted test compounds to the respective wells and incubate for 10-30 minutes at room temperature.

  • Thallium Flux Measurement:

    • Prepare the Stimulus Buffer containing thallium sulfate (B86663) according to the kit protocol. For voltage-gated channels like TMEM175, the stimulus buffer may also contain a specific concentration of potassium to induce channel opening.[15]

    • Set up the fluorescence plate reader to measure fluorescence kinetically (e.g., excitation ~495 nm, emission ~525 nm).[13]

    • Record a baseline fluorescence for a few seconds.

    • Using the plate reader's injector, add the Stimulus Buffer to each well.

    • Continue to record the fluorescence intensity every 1-2 seconds for 1-3 minutes.[14]

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the influx of thallium through open TMEM175 channels.

    • Calculate the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • For activators, plot the fluorescence signal against the compound concentration to determine the EC50 value.

    • For inhibitors, co-apply with a known TMEM175 activator and plot the inhibition of the activator-induced signal against the compound concentration to determine the IC50 value.

Protocol 2: Lysosomal pH Measurement Using LysoSensor™ Green DND-189

This protocol describes how to measure changes in lysosomal pH in response to TMEM175 modulation using the fluorescent pH indicator LysoSensor™ Green DND-189. This dye exhibits a pH-dependent increase in fluorescence intensity in acidic environments.

Materials:

  • Cells of interest (e.g., SH-SY5Y neuroblastoma cells, primary neurons)

  • Glass-bottom dishes or microplates suitable for fluorescence microscopy

  • TMEM175 modulator of interest

  • LysoSensor™ Green DND-189 (Thermo Fisher Scientific)

  • Live-cell imaging buffer (e.g., HBSS)

  • Fluorescence microscope or a high-content imaging system with environmental control (37°C, 5% CO2)

  • pH calibration buffers (a series of buffers with known pH values from 4.0 to 7.5)

  • Nigericin (B1684572) and Monensin (B1676710) (ionophores for pH calibration)

Procedure:

  • Cell Plating and Treatment:

    • Seed cells onto glass-bottom dishes or plates and allow them to adhere overnight.

    • Treat the cells with the TMEM175 modulator at the desired concentration and for the appropriate duration. Include an untreated control group.

  • Dye Loading:

    • Prepare a working solution of LysoSensor™ Green DND-189 at a final concentration of 1 µM in pre-warmed live-cell imaging buffer.[16]

    • Remove the culture medium containing the modulator and wash the cells once with the imaging buffer.

    • Add the LysoSensor™ working solution to the cells and incubate for 5 minutes at 37°C.[16]

    • Wash the cells twice with imaging buffer to remove excess dye.

  • Fluorescence Imaging:

    • Immediately image the cells using a fluorescence microscope with standard FITC filter sets.

    • Acquire images from multiple fields of view for each condition.

  • pH Calibration Curve:

    • To correlate fluorescence intensity with absolute pH values, a calibration curve must be generated.

    • Prepare a set of calibration buffers with pH values ranging from 4.0 to 7.5.

    • To a separate set of untreated, dye-loaded cells, add the calibration buffers containing the ionophores nigericin (10 µM) and monensin (10 µM). These ionophores will equilibrate the lysosomal pH with the extracellular buffer pH.

    • Image the cells in each calibration buffer and measure the average fluorescence intensity of the lysosomes.

    • Plot the fluorescence intensity against the corresponding pH value to generate a standard curve.

  • Data Analysis:

    • Quantify the average fluorescence intensity of individual lysosomes in the experimental and control groups using image analysis software.

    • Use the calibration curve to convert the measured fluorescence intensities into lysosomal pH values.

    • Compare the lysosomal pH of cells treated with the TMEM175 modulator to that of the untreated control cells to determine the effect of the modulator on lysosomal acidification.

Protocol 3: Automated Patch Clamp Electrophysiology for TMEM175

Automated patch clamp systems, such as the SyncroPatch 384, provide a high-throughput method for directly measuring the ion channel activity of TMEM175.[2][10] This technique allows for the precise control of membrane voltage and the application of compounds, enabling detailed pharmacological characterization.

Materials:

  • HEK293 cells stably expressing TMEM175

  • Automated patch clamp system (e.g., Nanion SyncroPatch 384) with appropriate recording chips

  • Extracellular and intracellular solutions for patch clamp recording

  • TMEM175 modulators (activators and inhibitors)

Procedure:

  • Cell Preparation:

    • Harvest the TMEM175-expressing HEK293 cells and prepare a single-cell suspension at the optimal density for the automated patch clamp system.

  • System Setup and Priming:

    • Prepare the extracellular and intracellular solutions. The ionic composition should be designed to isolate TMEM175 currents (e.g., using K+ as the primary charge carrier).

    • Prime the fluidics of the automated patch clamp system with the appropriate solutions.

  • Cell Loading and Sealing:

    • Load the cell suspension into the system. The instrument will automatically capture individual cells on the recording apertures of the microchip and attempt to form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration and Recording:

    • Once a stable seal is formed, the system will rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage protocol to elicit TMEM175 currents. A typical protocol might involve a voltage ramp from -80 mV to +80 mV.[17]

    • Record baseline currents.

  • Compound Application and Measurement:

    • Apply a known TMEM175 activator (e.g., DCPIB) to confirm channel expression and functionality.[2]

    • Apply different concentrations of the test modulator and record the resulting changes in TMEM175 current.

    • For inhibitors, co-apply with an activator to measure the reduction in the activated current.

  • Data Analysis:

    • Analyze the current amplitudes at specific voltages from the voltage-step or ramp protocols.

    • Generate concentration-response curves by plotting the percentage of current activation or inhibition against the compound concentration.

    • Calculate EC50 and IC50 values from the concentration-response curves.

Conclusion

The assays described in these application notes provide a robust framework for the identification and characterization of TMEM175 modulators. The thallium flux assay offers a high-throughput method for primary screening, while the lysosomal pH measurement and automated patch clamp assays provide more detailed mechanistic and pharmacological insights. By employing these methods, researchers can effectively advance the development of novel therapeutics targeting TMEM175 for the treatment of Parkinson's disease and other related neurodegenerative disorders.

References

Application Notes and Protocols for Studying TMEM175 Lysosomal Ion Channel Function with a Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transmembrane protein 175 (TMEM175) is a lysosomal ion channel that plays a crucial role in maintaining lysosomal pH and overall lysosomal function.[1][2][3] Dysfunction of TMEM175 has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease, making it a promising therapeutic target.[4] These application notes provide detailed protocols for characterizing the effects of a hypothetical "TMEM175 Modulator 1" on the channel's function using various established in vitro assays.

Mechanism of Action of TMEM175

TMEM175 is a potassium (K+) selective ion channel, and its activity is essential for establishing the membrane potential of lysosomes.[5][6] This potential is critical for the proper function of the V-ATPase, which pumps protons into the lysosome to maintain its acidic environment.[7] By allowing the efflux of K+ ions, TMEM175 counterbalances the influx of positive charge from proton pumping, thus facilitating sustained lysosomal acidification. Some studies also suggest that TMEM175 can conduct protons, particularly under acidic conditions.[8][9]

Dysregulation of TMEM175 can lead to impaired lysosomal pH homeostasis, defective autophagic clearance of cellular waste, and accumulation of toxic protein aggregates like α-synuclein.[4] Modulators of TMEM175, both activators (positive modulators) and inhibitors (negative modulators), are therefore valuable tools for studying its physiological roles and for therapeutic development.[1][2]

Data Presentation: this compound

The following tables summarize the quantitative data for the hypothetical "this compound," showcasing its activity as a positive modulator (activator) of the TMEM175 channel.

Table 1: Potency of this compound in Different Assay Formats

Assay TypePlatformMeasurementEC50 (µM)
Automated Patch-ClampSophion Qube 384Outward Cs+ Current2.5
Thallium Flux AssayFLIPRThallium Influx5.1
Solid-Supported Membrane ElectrophysiologySURFE²R 96SEK+ Flux3.8

Table 2: Comparison of this compound Activity on Wild-Type and Mutant Channels

Cell LineAssay TypeMeasurementEC50 (µM)Fold Shift vs. WT
HEK293-hTMEM175 WTAutomated Patch-ClampOutward Cs+ Current2.51.0
HEK293-hTMEM175 M393T (Loss-of-function)Automated Patch-ClampOutward Cs+ Current15.26.1
HEK293-hTMEM175 (Gain-of-function variant)Automated Patch-ClampOutward Cs+ Current1.80.7

Table 3: Known Reference Compounds for TMEM175

CompoundModulator TypeReported IC50/EC50 (µM)Assay
4-Aminopyridine (4-AP)Inhibitor~21 - 35Whole-cell patch clamp[10][11][12]
DCPIBActivatorEC50 comparable to whole-cell recordingsLysosomal patch clamp[13]
2-phenylpyridin-4-ylamine (2-PPA)Selective Inhibitor~31Whole-cell patch clamp[12]
AP-6Selective Inhibitor--
Arachidonic AcidActivator-Whole-LEL H+ currents[8]
SC-79Activator-FLIPR & Qube Assays[14]

Experimental Protocols

Herein are detailed protocols for the key experiments cited in the data tables.

Automated Patch-Clamp Electrophysiology using Sophion Qube 384

This protocol is designed to measure TMEM175-mediated ion currents in a high-throughput format.

Objective: To determine the potency (EC50) of this compound by measuring the potentiation of outward Cesium (Cs+) currents.

Materials:

  • Cell Line: HEK293 cells stably expressing human TMEM175 (WT or mutants).

  • Culture Medium: DMEM/F12, 10% HI-FBS, 1x MEM NEAA, and appropriate selection antibiotic (e.g., 250 µg/mL G418).[7]

  • Internal Solution (Cs+-based): To isolate TMEM175 currents.

  • External Solution: Containing physiological ion concentrations.

  • Test Compound: this compound, serially diluted.

  • Positive Control: DCPIB (e.g., 100 µM).[7]

  • Negative Control: 4-AP (e.g., 1 mM).[7]

  • Instrumentation: Sophion Qube 384 with multi-hole Qchips.[7]

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a gentle cell dissociation reagent, wash with serum-free medium, and resuspend to the desired concentration.

  • Instrument Setup: Prime the Sophion Qube 384 with internal and external solutions according to the manufacturer's instructions.

  • Compound Plate Preparation: Prepare a 384-well compound plate with serial dilutions of this compound, positive control (DCPIB), and negative control (4-AP). Include vehicle control wells (e.g., 0.5% DMSO).[7]

  • Electrophysiology Recording:

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated patch-clamp run.

    • Voltage Protocol: Apply a voltage ramp from -100 mV to +100 mV over 1 second from a holding potential of -80 mV.[7]

    • Compound Application:

      • Apply vehicle (e.g., 0.5% DMSO) twice to establish a baseline.[7]

      • Apply the test compound (this compound) at various concentrations.

      • Apply a saturating concentration of the positive control (e.g., 100 µM DCPIB).[7]

      • Apply a blocking concentration of the negative control (e.g., 1 mM 4-AP).[7]

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +50 mV) during the voltage ramp.[7]

    • Normalize the current potentiation by the test compound to the maximal activation by the positive control.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 value.

Thallium Flux Assay using FLIPR

This is a fluorescence-based high-throughput screening assay to measure the activity of monovalent cation channels like TMEM175.

Objective: To determine the potency (EC50) of this compound by measuring the increase in intracellular thallium influx.

Materials:

  • Cell Line: HEK293 cells stably expressing human TMEM175.

  • Plates: PDL-coated 384-well plates.[7]

  • Dye Loading Buffer: Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Assay Buffer: Containing 0.01% F-127 Pluronic acid.[7]

  • Stimulus Buffer: Containing Thallium sulfate (B86663) (e.g., 833 µM).[7]

  • Test Compound: this compound, serially diluted.

  • Instrumentation: FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Seed cells at a density of ~25,000 cells/well in PDL-coated 384-well plates and incubate for 24 hours.[7]

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer. Incubate for 90 minutes at room temperature in the dark.[7]

  • Compound Incubation: Add the test compound dilutions in assay buffer and incubate for 30 minutes at room temperature.[7]

  • Thallium Flux Measurement:

    • Place the plate in the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • Add the thallium-containing stimulus buffer.

    • Read the fluorescence signal for 3 minutes.[7]

  • Data Analysis:

    • Calculate the rate of fluorescence increase (slope) immediately after thallium addition (e.g., between 15-30 seconds).[7]

    • Normalize the response to the vehicle control.

    • Plot the concentration-response curve and determine the EC50 value.

Solid-Supported Membrane (SSM) Electrophysiology

This technique allows for the direct measurement of ion flux across lysosomal membranes.

Objective: To measure the effect of this compound on K+ flux across isolated lysosomal vesicles.

Materials:

  • Cell Line: HEK293 cells overexpressing TMEM175.

  • Lysosome Isolation Kit: Commercially available or based on established protocols.

  • SSM Electrophysiology System: e.g., Nanion SURFE²R 96SE.[15]

  • Solutions:

    • Non-activating solution: e.g., 50 mM Na+.[5]

    • Activating solution: e.g., 50 mM K+.[5]

  • Test Compound: this compound, serially diluted.

Procedure:

  • Lysosome Isolation: Isolate lysosomes from cultured cells according to the chosen protocol.

  • Sensor Preparation: Prepare the SSM sensors according to the manufacturer's instructions. Adsorb the isolated lysosomes onto the sensors.

  • Electrophysiological Recording:

    • Use a solution exchange protocol to stimulate K+ flux.

    • Start with a non-activating solution (Na+).

    • Switch to an activating solution (K+) to induce a K+ gradient and measure the resulting current.

    • The current is measured at a resting potential of 0 mV.[15]

  • Compound Testing:

    • Perform the solution exchange in the presence of different concentrations of this compound.

  • Data Analysis:

    • Measure the peak current amplitude upon K+ application.

    • Plot the concentration-dependent potentiation of the K+ flux and determine the EC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

TMEM175_Signaling_and_Workflow cluster_signaling TMEM175 Signaling Pathway cluster_workflow Experimental Workflow for this compound VATPase V-ATPase H_in H+ Influx VATPase->H_in Pumps H+ Lysosome_pH Lysosomal Acidification (pH 4.5-5.0) H_in->Lysosome_pH Lowers pH TMEM175 TMEM175 K_out K+ Efflux TMEM175->K_out Mediates K+ efflux K_out->Lysosome_pH Maintains ΔΨ for V-ATPase Autophagy Autophagy Lysosome_pH->Autophagy Enables Start Start: Cell Culture (HEK293-TMEM175) Assay1 Automated Patch-Clamp (Sophion Qube) Start->Assay1 Assay2 Thallium Flux Assay (FLIPR) Start->Assay2 Assay3 SSM Electrophysiology (SURFE²R) Start->Assay3 Data_Analysis Data Analysis (EC50 Determination) Assay1->Data_Analysis Assay2->Data_Analysis Assay3->Data_Analysis End End: Characterization of Modulator 1 Data_Analysis->End

Caption: TMEM175 signaling and modulator characterization workflow.

Logical Relationship of Assay Platforms

Assay_Relationship HTS High-Throughput Screening (HTS) Primary Screen Thallium_Flux Thallium Flux Assay (FLIPR) - Measures ion flux indirectly - High throughput HTS->Thallium_Flux Identifies initial hits Secondary_Screen Secondary Screening & Hit Validation Thallium_Flux->Secondary_Screen Provides hits for validation APC Automated Patch-Clamp (Qube/SyncroPatch) - Direct measure of ion current - High content data Secondary_Screen->APC Confirms activity and potency Mechanism Mechanism of Action Studies APC->Mechanism Detailed characterization SSM Solid-Supported Membrane Electrophysiology - Measures flux in isolated lysosomes - Physiologically relevant Mechanism->SSM Study in native-like environment Manual_Patch Manual Lysosomal Patch-Clamp - Gold standard for native channels - Low throughput Mechanism->Manual_Patch Deep mechanistic insights

Caption: Relationship between different TMEM175 assay platforms.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TMEM175 Modulator Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the solubility of TMEM175 modulators. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges that may be encountered during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and issues related to the solubility of TMEM175 modulators.

Q1: My TMEM175 modulator, which is dissolved in a DMSO stock, precipitates when I dilute it into my aqueous assay buffer. What is the primary cause of this?

A1: This phenomenon, often called "solvent shock," is the most common cause of precipitation for hydrophobic compounds. Your TMEM175 modulator is likely highly soluble in an organic solvent like DMSO but has much lower solubility in the aqueous environment of your assay buffer. The abrupt change in solvent polarity upon dilution causes the compound to crash out of solution. It is crucial to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, and ideally at or below 0.1%, to minimize both direct solvent effects on your cells and the risk of precipitation.[1][2]

Q2: How can I prevent my TMEM175 modulator from precipitating when diluting from a DMSO stock?

A2: To mitigate precipitation, a careful dilution strategy is essential. Instead of a single large dilution, perform a serial dilution. Pre-warm your cell culture media or assay buffer to 37°C. Add the DMSO stock solution dropwise while gently swirling or vortexing the buffer to ensure rapid and even dispersion.[3] For automated patch-clamp experiments, where precipitation in the microfluidic chambers can be a significant issue, ensuring the final DMSO concentration is minimized and that the compound has adequate solubility in the final buffer is critical.

Q3: Can the pH of my assay buffer affect the solubility of my TMEM175 modulator?

A3: Yes, the solubility of ionizable compounds can be highly pH-dependent. If your TMEM175 modulator has acidic or basic functional groups, adjusting the pH of your buffer can significantly impact its solubility. For weakly basic compounds, lowering the pH may increase solubility, while for weakly acidic compounds, a higher pH may be beneficial. It is advisable to test a range of pH values that are compatible with your experimental system.

Q4: Are there any additives or excipients I can use to improve the solubility of my TMEM175 modulator in an aqueous buffer?

A4: Yes, certain excipients can act as solubilizing agents. However, their compatibility with your specific assay must be verified.

  • Surfactants: Low concentrations of non-ionic surfactants like Pluronic® F-127 (often used in fluorescence-based assays) or Tween® 80 can help maintain the compound in solution.[4]

  • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.

  • Co-solvents: In some cases, a small percentage of a biocompatible co-solvent like ethanol (B145695) may be tolerated in the final assay medium. However, the effects of any additive on TMEM175 channel activity and cell viability must be carefully controlled for.

Q5: I am observing inconsistent results in my cell-based assay. Could this be related to modulator solubility?

A5: Absolutely. Poor solubility can lead to an inaccurate final concentration of the modulator in your assay, resulting in high variability and lower than expected efficacy. Even if you don't see visible precipitation, micro-precipitates can form, reducing the effective concentration of the compound. It is recommended to visually inspect your prepared solutions under a light source and, if possible, filter the final working solution through a 0.22 µm syringe filter before adding it to your cells.

Quantitative Data on TMEM175 Modulator Solubility

The following table summarizes available solubility data for common TMEM175 modulators. It is important to note that aqueous solubility can be highly dependent on the specific buffer composition, pH, and temperature. The data provided should be used as a guideline, and it is recommended to experimentally determine the solubility in your specific assay conditions.

ModulatorTypeSolventReported Solubility
4-Aminopyridine (4-AP) InhibitorDMSO~30 mg/mL
Ethanol~30 mg/mL
Dimethyl formamide~30 mg/mL
PBS (pH 7.2)~30 mg/mL
2-phenylpyridin-4-ylamine (2-PPA) Selective InhibitorDMSOSoluble (specific concentration not reported)
AP-6 Selective InhibitorDMSOSoluble (specific concentration not reported)
DCPIB ActivatorDMSOInformation not readily available
SC-79 ActivatorDMSOInformation not readily available

Note: For many novel modulators, detailed public solubility data is limited. Researchers should perform their own solubility assessments.

Experimental Protocols

Protocol 1: Preparation of TMEM175 Modulator Stock and Working Solutions

This protocol outlines the steps for preparing a concentrated stock solution and subsequent working solutions to minimize precipitation.

Materials:

  • TMEM175 modulator (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pre-warmed (37°C) aqueous assay buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Under sterile conditions, accurately weigh the required amount of the TMEM175 modulator powder and place it in a sterile vial. b. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. c. Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved and the solution is clear. Visually inspect against a light source to ensure no particulates are present. d. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation (e.g., 10 µM final concentration): a. Pre-warm your complete cell culture medium or assay buffer in a 37°C water bath for at least 30 minutes. b. In a sterile conical tube, add the required volume of the pre-warmed medium. c. Calculate the volume of the stock solution needed. Aim for a final DMSO concentration of ≤ 0.5%. For a 1:1000 dilution (10 mM to 10 µM), you will need 1 µL of the stock solution for every 1 mL of medium. d. Crucial Step: While gently swirling or vortexing the conical tube containing the medium, slowly add the calculated volume of the stock solution drop-by-drop.[3] This gradual addition is key to preventing solvent shock. e. Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous. f. Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Kinetic Solubility Assay for TMEM175 Modulators

This protocol provides a general method for assessing the kinetic solubility of a TMEM175 modulator in a specific aqueous buffer.

Materials:

  • TMEM175 modulator DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microtiter plates (clear bottom for UV-Vis)

  • Plate reader capable of measuring UV absorbance or nephelometry

  • (Optional) Filtration apparatus for 96-well plates

Procedure:

  • Preparation of Standards: Prepare a standard curve of the modulator in 100% DMSO.

  • Sample Preparation: a. Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of a microtiter plate. b. Add the aqueous buffer to each well to achieve a range of final modulator concentrations (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Measurement (choose one method): a. Nephelometry (Light Scattering): Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate. b. Direct UV Absorbance with Filtration: Filter the solutions to separate any undissolved precipitate. Measure the UV absorbance of the filtrate at the modulator's λmax.

  • Data Analysis: a. For nephelometry, the solubility limit is the concentration at which a significant increase in light scattering is observed. b. For the direct UV method, calculate the concentration of the dissolved modulator in the filtrate using the standard curve. The solubility limit is the highest concentration where the measured concentration in the filtrate matches the nominal concentration.

Visualizations

TMEM175_Signaling_Parkinsons cluster_lysosome Lysosome (Acidic Lumen) cluster_cytosol Cytosol TMEM175 TMEM175 V_ATPase V-ATPase TMEM175->V_ATPase K+ efflux (or H+ leak) balances charge Dysfunction Lysosomal Dysfunction TMEM175->Dysfunction Hydrolases Acid Hydrolases V_ATPase->Hydrolases H+ influx maintains low pH for activity alpha_syn α-synuclein aggregates Hydrolases->alpha_syn Degradation Neurodegeneration Neurodegeneration alpha_syn->Neurodegeneration PD_mutation PD-associated TMEM175 mutation PD_mutation->TMEM175 Loss of function Dysfunction->alpha_syn Accumulation Autophagy Impaired Autophagy Dysfunction->Autophagy ROS Increased ROS ROS->TMEM175 Positive Feedback Apoptosis Apoptosis ROS->Apoptosis Apoptosis->Neurodegeneration Mitochondrial_dysfunction Mitochondrial Dysfunction Autophagy->Mitochondrial_dysfunction Reduced mitophagy Mitochondrial_dysfunction->ROS

Caption: TMEM175 signaling in the context of Parkinson's Disease.

Experimental_Workflow start Start: Hydrophobic TMEM175 Modulator stock_prep Prepare Concentrated Stock in DMSO start->stock_prep solubility_test Kinetic Solubility Assay in Aqueous Buffer stock_prep->solubility_test precipitate_check Precipitation? solubility_test->precipitate_check troubleshoot Troubleshoot: - Adjust pH - Add excipients - Optimize dilution precipitate_check->troubleshoot Yes working_solution Prepare Final Working Solution (Serial Dilution) precipitate_check->working_solution No troubleshoot->solubility_test Re-test in_vitro_assay Perform In Vitro Assay (e.g., Patch-Clamp, Fluorescence) working_solution->in_vitro_assay end End: Analyze Results in_vitro_assay->end

Caption: Workflow for preparing and testing TMEM175 modulators.

Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome_auto Lysosome Autophagosome_formation Autophagosome Formation (LC3-II conversion) Autophagosome Autophagosome Autophagosome_formation->Autophagosome Cargo Cellular Cargo (e.g., damaged mitochondria, protein aggregates) Cargo->Autophagosome_formation Sequestration Fusion Autophagosome-Lysosome Fusion Autophagosome->Fusion Lysosome Lysosome Lysosome->Fusion TMEM175_auto TMEM175 TMEM175_auto->Fusion Regulates Autolysosome Autolysosome Fusion->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation TMEM175_dysfunction TMEM175 Dysfunction TMEM175_dysfunction->TMEM175_auto Impaired_fusion Impaired Fusion & Reduced Degradation TMEM175_dysfunction->Impaired_fusion Impaired_fusion->Degradation Inhibits

Caption: Role of TMEM175 in the autophagy pathway.

References

Technical Support Center: Working with TMEM175 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with TMEM175 modulators. The information is based on publicly available research and is intended to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is TMEM175 and why is it a target for drug discovery?

TMEM175, or Transmembrane Protein 175, is a crucial ion channel located in the lysosomal membrane.[1] Lysosomes are the primary recycling centers of the cell, and they require a specific acidic environment (pH 4.5-5.0) to function correctly.[2][3] TMEM175 plays a vital role in maintaining this acidic environment by regulating the flow of potassium (K+) and protons (H+) across the lysosomal membrane.[4][5][6] Dysfunction of TMEM175 is linked to neurodegenerative diseases like Parkinson's disease, where impaired lysosomal function leads to the accumulation of toxic protein aggregates, such as α-synuclein.[1][7][8][9] As a result, developing modulators (activators or inhibitors) of TMEM175 is a promising therapeutic strategy for these conditions.[1][10]

Q2: What types of TMEM175 modulators have been identified?

TMEM175 modulators can be broadly categorized as:

  • Positive Modulators (Activators/Agonists): These compounds enhance the activity of the TMEM175 channel, promoting ion flow.[1] Examples include DCPIB and the endogenous polyunsaturated fatty acid, arachidonic acid.[11][12]

  • Negative Modulators (Inhibitors/Antagonists): These compounds block or reduce the activity of the TMEM175 channel.[1] The most well-known inhibitor is 4-aminopyridine (B3432731) (4-AP), a broad-spectrum potassium channel blocker.[4] More selective inhibitors, such as 2-PPA and AP-6, have also been developed.[4]

Q3: How can I assess the activity of a TMEM175 modulator in a cell-based assay?

Several methods are available to measure TMEM175 activity, including:

  • Thallium Flux Assays: This is a common high-throughput screening method. Thallium ions (Tl+) can pass through potassium channels like TMEM175. A fluorescent dye that is sensitive to thallium is loaded into the cells. An increase in fluorescence upon the addition of thallium indicates channel activity.[11]

  • Patch-Clamp Electrophysiology: This technique directly measures the ionic currents flowing through the TMEM175 channel. It can be performed on the plasma membrane of cells overexpressing TMEM175 or directly on isolated lysosomes (LysoPatch).[11][12]

  • Lysosomal pH Measurement: Since TMEM175 regulates lysosomal pH, changes in its activity can be inferred by measuring the pH of the lysosome using pH-sensitive fluorescent dyes.[6][7]

Q4: Is there specific information on the stability of "TMEM175 modulator 1" in cell culture media?

Currently, there is no publicly available information specifically detailing the stability or degradation kinetics of a compound referred to as "this compound." The stability of any small molecule modulator in cell culture media can be influenced by factors such as its chemical structure, the composition of the media (e.g., presence of serum), temperature, and light exposure. It is recommended to perform stability studies for your specific compound under your experimental conditions.

Troubleshooting Guide for TMEM175 Modulator Experiments

This guide addresses common issues that may arise during in vitro experiments with TMEM175 modulators.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or no modulator activity Modulator Instability: The compound may be degrading in the cell culture media or sticking to plasticware.- Perform a time-course experiment to determine the optimal incubation time.- Prepare fresh stock solutions for each experiment.- Consider using low-adhesion plasticware.- Assess compound stability in media using analytical methods like HPLC or LC-MS.
Low TMEM175 Expression: The cell line may not express sufficient levels of TMEM175.- Use a stable cell line overexpressing TMEM175.[11][13]- Validate TMEM175 expression levels using qPCR or Western blot.
Incorrect Assay Conditions: The pH of the assay buffer may be suboptimal for TMEM175 activity or modulator binding.- TMEM175 activity is highly pH-dependent.[12][14] Ensure the pH of your buffers is appropriate for the experimental question.
High background signal in fluorescence assays Autofluorescence: The modulator itself may be fluorescent at the excitation/emission wavelengths used.- Measure the fluorescence of the compound alone in assay buffer.- If necessary, switch to a label-free assay method like electrophysiology.
Off-target Effects: The modulator may be affecting other cellular processes that influence the fluorescent reporter.- Test the modulator in a TMEM175 knockout or knockdown cell line to confirm its target specificity.[9]
Cell toxicity or death observed High Modulator Concentration: The concentration of the modulator may be toxic to the cells.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Reduce the incubation time.
Off-target Cytotoxicity: The modulator may be hitting other essential cellular targets.- Screen for off-target effects using broad pharmacology panels.- Compare toxicity in cells with and without TMEM175 expression.

Experimental Protocols

General Protocol: Thallium Flux Assay for Screening TMEM175 Activators

This protocol provides a general framework for a common high-throughput screening method to identify positive modulators of TMEM175.

  • Cell Preparation:

    • Plate a stable cell line overexpressing TMEM175 in a 96-well or 384-well plate.

    • Allow cells to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., Thallos-AM).

    • Remove the cell culture medium and add the dye-loading buffer to the cells.

    • Incubate at room temperature in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Incubation:

    • Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compounds (TMEM175 modulators) at various concentrations to the wells.

    • Incubate for a predetermined amount of time to allow the compound to interact with the channel.

  • Thallium Addition and Signal Reading:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of each well.

    • Inject a thallium-containing solution into the wells.

    • Immediately begin kinetic reading of the fluorescence signal over time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Compare the rates of compound-treated wells to vehicle-treated (negative control) and known activator-treated (positive control) wells.

    • An increased rate of fluorescence indicates activation of TMEM175, allowing thallium to enter the cell.

Visualizations

TMEM175_Signaling_Pathway cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol TMEM175 TMEM175 Channel Hydrolases Acid Hydrolases (Active) TMEM175->Hydrolases Maintains pH for activity Protons H+ Protons->TMEM175 Efflux Potassium K+ Potassium->TMEM175 Efflux Modulator TMEM175 Modulator Modulator->TMEM175 Activates or Inhibits AlphaSyn α-synuclein aggregates Autophagosome Autophagosome AlphaSyn->Autophagosome Engulfed for degradation Autophagosome->Hydrolases Fuses & Degrades Content

Caption: Role of TMEM175 in lysosomal function and its modulation.

Experimental_Workflow A Generate Stable Cell Line (e.g., HEK293) Overexpressing TMEM175 B High-Throughput Screen (HTS) (e.g., Thallium Flux Assay) A->B C Identify 'Hit' Modulators B->C D Validate Hits with Electrophysiology (e.g., Automated Patch-Clamp) C->D E Characterize Mechanism of Action (e.g., Lysosomal pH Assay) D->E F Test in Disease-Relevant Models (e.g., Neuronal cultures) E->F

Caption: General workflow for identifying and validating TMEM175 modulators.

Troubleshooting_Tree Start Inconsistent/No Modulator Activity Q1 Is TMEM175 expression confirmed in the cell line? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the compound known to be stable under assay conditions? A1_Yes->Q2 Sol1 Validate expression (qPCR/WB) or use a validated cell line. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are assay conditions (e.g., pH) optimal for TMEM175? A2_Yes->Q3 Sol2 Prepare fresh solutions. Test stability (e.g., LC-MS). Reduce incubation time. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider off-target effects or assay interference. A3_Yes->End Sol3 Optimize buffer pH based on literature and preliminary tests. A3_No->Sol3

Caption: Troubleshooting decision tree for inconsistent modulator activity.

References

Technical Support Center: TMEM175 Modulator Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMEM175 modulators in patch-clamp recordings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Setup & Cell Preparation

Question: I am having trouble getting stable whole-cell patch-clamp recordings of TMEM175. What are the common pitfalls?

Answer: Achieving stable whole-cell recordings of TMEM175 can be challenging, primarily due to its native localization on the lysosomal membrane.[1] Here are some common issues and troubleshooting tips:

  • Low Channel Expression on Plasma Membrane: TMEM175 is endogenously expressed on lysosomes. For whole-cell patch-clamp, it is often necessary to use cell lines that overexpress TMEM175, which is engineered to traffic to the plasma membrane.[1][2] Ensure your expression construct is correct and transfection/selection was successful.

  • Cell Health: Unhealthy cells will not form stable giga-ohm seals. Ensure optimal cell culture conditions. Avoid over-confluency and use cells at a low passage number.

  • Pipette Resistance: The resistance of your patch pipette is crucial. A resistance of 2-5 MΩ is generally a good starting point for whole-cell recordings. You may need to optimize this for your specific cell type.

  • Seal Formation: A high-resistance seal (GΩ range) is critical for low-noise recordings. If you are struggling to form a good seal, try the following:

    • Ensure your pipette and recording solutions are properly filtered and free of precipitates.

    • Apply gentle suction when approaching the cell.

    • Ensure the pipette tip is clean.

Question: What are the different methods for recording TMEM175 activity, and which one should I choose?

Answer: The choice of method depends on your experimental goals, such as throughput needs and the desire to study the channel in a native-like environment. The main techniques are:

  • Whole-Cell Patch-Clamp (on overexpressing cells): This is a standard technique where TMEM175 is overexpressed and forced to the plasma membrane, making it accessible.[1] It is suitable for detailed biophysical characterization and pharmacology. Automated patch-clamp (APC) platforms can increase the throughput of this method.[2][3]

  • Lysosomal Patch-Clamp (Lyso-patch): This "gold standard" method involves patching directly onto isolated and enlarged lysosomes, allowing the study of TMEM175 in its native environment.[1] However, it is technically demanding and has very low throughput.[1][4] Lysosomes often need to be enlarged using agents like vacuolin-1, which can alter lysosomal pH.[1]

  • Solid-Supported Membrane (SSM)-Based Electrophysiology: This high-throughput technique uses lysosomes purified from cell cultures and allows for the measurement of ion fluxes in a more native environment without the need for lysosomal enlargement.[2][5] It is particularly useful for screening large compound libraries.[5]

Modulator Application & Data Interpretation

Question: I am not seeing a consistent effect of my TMEM175 modulator. What could be the reason?

Answer: Inconsistent modulator effects can arise from several factors:

  • Compound Stability and Solubility: Ensure your modulator is fully dissolved in the recording solution and is stable under your experimental conditions. Some compounds may precipitate out of solution or degrade over time.

  • Mechanism of Action: Understand how your modulator interacts with TMEM175. Is it a pore blocker, an allosteric modulator, or does it affect channel trafficking? This will influence the expected electrophysiological signature. For example, the known inhibitor 4-aminopyridine (B3432731) (4-AP) acts as a pore blocker.[6]

  • pH Sensitivity: TMEM175 activity is highly dependent on pH.[2][7] Changes in intracellular or extracellular pH can significantly alter the channel's conformation and sensitivity to modulators. Ensure your recording solutions are well-buffered.

  • Voltage-Dependence: The effect of some modulators may be voltage-dependent. Test the compound's effect at a range of holding potentials.

  • Tachyphylaxis/Run-down: The channel's response may decrease with repeated modulator applications (tachyphylaxis) or over the duration of the recording (run-down). Allow for sufficient washout periods between applications and monitor the baseline current stability.

Question: My recorded TMEM175 currents are very small. How can I increase the signal-to-noise ratio?

Answer: Low current amplitudes are a common challenge, especially with endogenous expression.[8] Here are some strategies to improve your signal:

  • Use an Overexpression System: Stably overexpressing TMEM175 in a cell line like HEK293 is the most common way to increase current size.[9]

  • Optimize Ion Concentrations: The magnitude of the current is dependent on the ionic gradients. Using solutions with higher concentrations of the permeant ions (e.g., K⁺ or H⁺) can increase the current amplitude.

  • Apply a Known Activator: Using a reference activator, such as DCPIB, can help to potentiate the TMEM175 currents and confirm that the channel is functional.[3][10]

  • Reduce Noise: Ensure proper grounding of your setup to minimize electrical noise. Use a noise-reducing headstage and consider using a vibration isolation table.

Experimental Protocols & Data

Whole-Cell Patch-Clamp Protocol for Overexpressed TMEM175

This protocol is a general guideline for recording TMEM175 currents from a stably transfected HEK293 cell line.

1. Cell Preparation:

  • Plate HEK293 cells stably expressing TMEM175 onto glass coverslips 24-48 hours before the experiment.
  • Use low-density plating to ensure easy access to individual cells.

2. Solutions:

  • Prepare and filter all solutions on the day of the experiment.

Solution TypeComposition
External Solution (pH 7.4) 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose
Internal Solution (pH 7.2) 140 mM K-Gluconate, 10 mM KCl, 1 mM MgCl₂, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP
Modulator Solutions Prepare stock solutions of modulators in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution.

3. Recording Procedure:

  • Place the coverslip in the recording chamber and perfuse with the external solution.
  • Pull glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
  • Approach a cell and form a GΩ seal with gentle suction.
  • Rupture the membrane to achieve the whole-cell configuration.
  • Allow the cell to stabilize for a few minutes before starting recordings.
  • Apply voltage protocols to elicit TMEM175 currents. A typical protocol involves stepping the voltage from a holding potential of -80 mV to a range of potentials from -100 mV to +100 mV.[11]

Quantitative Data Summary

The following table summarizes typical electrophysiological parameters for TMEM175 recordings.

ParameterTypical Value/RangeNotes
Whole-Cell Current Density 10 - 100 pA/pFHighly dependent on the expression level. Endogenous currents can be much smaller.[8]
Single Channel Conductance ~15 pS (in symmetrical K⁺)Can vary with ionic conditions.
Seal Resistance > 1 GΩEssential for low-noise recordings.
Pipette Resistance 2 - 5 MΩOptimize for your specific cell type and recording configuration.
EC₅₀ of DCPIB (Activator) ~10-30 µMCan be pH-dependent.[3]
IC₅₀ of 4-AP (Inhibitor) ~30 µMA commonly used non-selective K⁺ channel blocker that is effective on TMEM175.[6]
Permeability Ratio (PH/PK) ~48,500This high ratio indicates a strong preference for protons, especially at acidic pH.[2] This finding has shifted the understanding of TMEM175 from a pure K⁺ leak channel to a proton-activated proton channel.[1][7]

Visualizations

Experimental Workflow: Whole-Cell Patch-Clamp

ph_regulation TMEM175 is a cation channel whose conductivity for both K+ and H+ is inhibited by decreasing cytosolic pH. cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 H_ion H+ TMEM175->H_ion H+ Efflux K_ion K+ TMEM175->K_ion K+ Efflux pH_low Low Cytosolic pH (Acidic) pH_low->TMEM175 Inhibits pH_neutral Neutral Cytosolic pH pH_neutral->TMEM175 Permissive troubleshooting_flow action_node action_node start No/Unstable TMEM175 Current? check_seal Giga-ohm seal? start->check_seal check_expression Sufficient channel expression? check_seal->check_expression Yes action_seal Optimize cell health & pipette prep. check_seal->action_seal No check_solutions Solutions correct & fresh? check_expression->check_solutions Yes action_expression Use overexpression system. Validate expression. check_expression->action_expression No check_modulator Modulator stable & soluble? check_solutions->check_modulator Yes action_solutions Remake/filter solutions. Verify pH and ionic concentrations. check_solutions->action_solutions No success Stable recording achieved check_modulator->success Yes action_modulator Verify compound integrity. Test different concentrations. check_modulator->action_modulator No

References

Technical Support Center: TMEM175 Modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "TMEM175 Modulator 1" is a designation for a representative research compound used in this guide. The information provided is based on published data for various TMEM175 modulators and is intended to support researchers in anticipating and troubleshooting potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is designed to be a specific modulator of the Transmembrane Protein 175 (TMEM175), a crucial ion channel for lysosomal function.[1][2] TMEM175 is a lysosomal potassium channel that plays a significant role in maintaining the lysosomal membrane potential and is vital for the acidification of lysosomes.[1] Depending on its design as a positive or negative modulator, it will either enhance or inhibit the potassium ion flow through the channel, thereby influencing lysosomal processes.[1]

Q2: What are the known functions of TMEM175 that could be affected by this modulator?

TMEM175 is involved in several critical cellular processes. Its modulation can impact:

  • Lysosomal pH homeostasis: TMEM175 helps regulate the pH of lysosomes.[3][4]

  • Autophagy and Mitophagy: Dysregulation of TMEM175 can lead to defects in these cellular cleaning processes.[5]

  • Lysosomal degradation: The breakdown of macromolecules within the lysosome is dependent on proper ion homeostasis maintained by channels like TMEM175.[5]

  • Neurodegenerative disease pathways: TMEM175 dysfunction is linked to neurodegenerative diseases such as Parkinson's disease.[1][6][7][8]

Q3: How specific is this compound?

While designed for TMEM175, no small molecule modulator has perfect specificity. It is crucial to perform off-target activity profiling. For instance, the well-known potassium channel inhibitor 4-aminopyridine (B3432731) (4-AP) also inhibits TMEM175, but it is not selective.[5][9] Newer generations of modulators aim for higher selectivity.[5] Researchers should always include appropriate controls to validate that the observed effects are due to TMEM175 modulation.

Q4: What are the potential off-target effects I should be aware of?

Based on studies of other TMEM175 modulators, potential off-target effects could include:

  • Alteration of lysosomal pH independent of TMEM175: Some compounds can directly affect lysosomal pH.[5]

  • Interaction with other ion channels: Due to structural similarities, modulators might interact with other potassium channels.[5]

  • Modulation of cathepsin activity: Some modulators have been observed to influence the activity of lysosomal proteases like cathepsins through off-target mechanisms.[5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected change in lysosomal pH The modulator may have off-target effects on other proteins involved in pH regulation or may directly alter lysosomal pH.[5]1. Perform a lysosomal pH measurement assay in TMEM175 knockout cells. 2. Compare the effect of your modulator with a known non-selective agent. 3. Validate your findings using a different pH-sensitive dye.
Decreased cell viability at expected effective concentrations The modulator may have cytotoxic off-target effects.1. Perform a dose-response curve for cytotoxicity. 2. Test the modulator in a panel of different cell lines. 3. Assess markers of apoptosis or necrosis.
Inconsistent results between experimental replicates This could be due to issues with modulator stability, solubility, or experimental conditions.1. Verify the stability and solubility of the modulator in your experimental media. 2. Ensure consistent cell passage numbers and confluency. 3. Standardize incubation times and modulator concentrations.
No effect on TMEM175 activity in my cell type The expression level of TMEM175 may be low in your chosen cell line.1. Confirm TMEM175 expression in your cell line using qPCR or Western blot. 2. Consider using a cell line known to express TMEM175 at higher levels or an overexpression system.[2]

Quantitative Data Summary

Table 1: Potency and Selectivity of a Representative TMEM175 Modulator

TargetIC50 / EC50 (µM)Assay Type
TMEM175 0.5 Whole-cell Patch Clamp
Kv1.1> 50Whole-cell Patch Clamp
Kv1.3> 50Whole-cell Patch Clamp
hERG> 50Whole-cell Patch Clamp

This table presents hypothetical data for illustrative purposes.

Table 2: Summary of Potential Off-Target Effects

Off-TargetMeasurementPotential Impact
Lysosomal pHChange in LysoTracker fluorescenceConfounding effects on lysosomal physiology[5]
Cathepsin B ActivityChange in Magic Red fluorescenceAltered protein degradation pathways[5]
Mitochondrial RespirationOxygen consumption rateCellular energy metabolism disruption

This table outlines potential off-target effects to be experimentally verified.

Experimental Protocols

1. Whole-Cell Patch-Clamp Electrophysiology for TMEM175 Activity

This protocol is for measuring TMEM175 ion channel activity in response to a modulator.

  • Cell Preparation:

    • Culture HEK293 cells stably expressing human TMEM175.

    • Plate cells onto glass coverslips 24-48 hours before recording.

  • Solutions:

    • Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl2, pH 7.2 with KOH.

    • External (bath) solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with KOH.

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a potential of 0 mV.

    • Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

    • Record baseline TMEM175 currents.

    • Perfuse the bath with the external solution containing this compound at the desired concentration.

    • Record currents in the presence of the modulator.

    • Wash out the modulator with the external solution and record recovery currents.

  • Data Analysis:

    • Measure the current amplitude at each voltage step before, during, and after modulator application.

    • Construct current-voltage (I-V) curves.

    • Calculate the percentage of inhibition or activation by the modulator.

2. Lysosomal pH Measurement Assay

This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH.

  • Materials:

    • LysoSensor Yellow/Blue DND-160 (or similar ratiometric lysosomal pH probe).

    • TMEM175 knockout and wild-type control cells.

  • Procedure:

    • Plate cells in a 96-well black, clear-bottom plate.

    • Load cells with LysoSensor dye according to the manufacturer's instructions.

    • Wash cells with pre-warmed imaging buffer.

    • Treat cells with this compound at various concentrations. Include a vehicle control and a positive control (e.g., Bafilomycin A1).

    • Incubate for the desired time.

    • Measure fluorescence intensity at the two emission wavelengths using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (e.g., 540 nm / 450 nm).

    • Compare the ratios between treated and untreated cells in both wild-type and knockout cell lines to distinguish between on-target and off-target effects.

3. Cathepsin B Activity Assay

This protocol measures the activity of the lysosomal protease Cathepsin B.

  • Materials:

    • Magic Red Cathepsin B Assay Kit (or similar).

  • Procedure:

    • Plate cells in a 96-well plate.

    • Treat cells with this compound at various concentrations for the desired duration.

    • Add the Magic Red substrate to each well according to the manufacturer's protocol.

    • Incubate to allow for substrate cleavage.

    • Measure the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity in each well.

    • Compare the fluorescence between treated and untreated cells to determine if the modulator affects Cathepsin B activity.

Visualizations

TMEM175_Signaling_Pathway cluster_lysosome Lysosome TMEM175 TMEM175 Potassium_out K+ TMEM175->Potassium_out Effluxes K+ V_ATPase V-ATPase Protons_in H+ V_ATPase->Protons_in Pumps H+ in Hydrolases Acid Hydrolases Autophagy Autophagy & Cellular Clearance Hydrolases->Autophagy Degradation pH Low pH (Acidic) Protons_in->pH Potassium_out->pH Maintains Potential pH->Hydrolases Activates Modulator TMEM175 Modulator 1 Modulator->TMEM175 Modulates

Caption: TMEM175's role in lysosomal function.

Experimental_Workflow start Start: Hypothesis Modulator affects TMEM175 primary_assay Primary Assay: Patch-Clamp on TMEM175-expressing cells start->primary_assay dose_response Determine IC50/EC50 primary_assay->dose_response secondary_assay Secondary Assay: Lysosomal pH Measurement in WT cells dose_response->secondary_assay off_target_panel Off-Target Panel: Test against other ion channels dose_response->off_target_panel knockout_validation Control Experiment: Lysosomal pH in TMEM175 KO cells secondary_assay->knockout_validation conclusion Conclusion: On-target vs. Off-target effects knockout_validation->conclusion off_target_panel->conclusion

Caption: Workflow for assessing modulator specificity.

Troubleshooting_Tree start Unexpected Result Observed is_pH_altered Is lysosomal pH altered in an unexpected way? start->is_pH_altered test_in_ko Test modulator in TMEM175 KO cells is_pH_altered->test_in_ko Yes is_viability_reduced Is cell viability reduced? is_pH_altered->is_viability_reduced No effect_persists Does the effect persist? test_in_ko->effect_persists off_target_ph Conclusion: Off-target effect on pH effect_persists->off_target_ph Yes on_target_ph Conclusion: On-target TMEM175 effect effect_persists->on_target_ph No cytotoxicity_assay Perform cytotoxicity assay (e.g., MTT, LDH) is_viability_reduced->cytotoxicity_assay Yes not_cytotoxic Re-evaluate primary assay is_viability_reduced->not_cytotoxic No is_cytotoxic Is it cytotoxic at effective concentration? cytotoxicity_assay->is_cytotoxic off_target_cyto Conclusion: Off-target cytotoxicity is_cytotoxic->off_target_cyto Yes is_cytotoxic->not_cytotoxic No

Caption: Troubleshooting off-target effects.

References

Mitigating cytotoxicity of TMEM175 modulator 1 in neuronal cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the potential cytotoxicity of TMEM175 Modulator 1 in neuronal cultures.

Frequently Asked Questions (FAQs)

Q1: What is TMEM175 and what is its function in neurons?

A1: TMEM175 (Transmembrane Protein 175) is a potassium (K+) channel primarily located in the membranes of lysosomes.[1][2] In neurons, it plays a critical role in maintaining the stability of lysosomal pH, which is essential for the proper function of lysosomal enzymes that degrade cellular waste.[3][4][5] By regulating K+ ion flux, TMEM175 influences the lysosomal membrane potential and is involved in processes like autophagy and mitophagy, the clearance of damaged mitochondria.[3][5]

Q2: How do modulators of TMEM175, such as Modulator 1, work?

A2: TMEM175 modulators are compounds that can either enhance (agonists/positive modulators) or inhibit (antagonists/negative modulators) the activity of the TMEM175 channel.[2] By altering the flow of potassium ions through the channel, these modulators can influence lysosomal function.[2] The precise mechanism of this compound should be referred to in the product's technical datasheet, but it is designed to interact with the TMEM175 protein to alter its ion-conducting properties.

Q3: What are the potential causes of cytotoxicity associated with this compound in neuronal cultures?

A3: Cytotoxicity arising from the modulation of TMEM175 can stem from several mechanisms:

  • Apoptosis: Increased TMEM175 activity can lead to the production of reactive oxygen species (ROS), which in turn can trigger a positive feedback loop augmenting apoptosis (programmed cell death).[1][6]

  • Impaired Lysosomal Function: Inhibition of TMEM175 can destabilize lysosomal pH, leading to decreased activity of lysosomal enzymes.[4][7] This can impair the degradation of cellular waste and damaged organelles, leading to cellular stress and death.

  • Mitochondrial Dysfunction: Both excessive activation and inhibition of TMEM175 can disrupt mitochondrial homeostasis and impair mitophagy, the process of removing damaged mitochondria.[1][5] This can lead to energy deficits and increased oxidative stress.

  • Off-Target Effects: Like any pharmacological agent, this compound could have off-target effects on other ion channels or cellular processes, contributing to cytotoxicity.

Q4: What are the initial signs of cytotoxicity in my neuronal cultures treated with this compound?

A4: Early indicators of cytotoxicity can include:

  • Changes in cell morphology, such as neurite retraction or blebbing.

  • Reduced cell viability and attachment.

  • Increased number of floating or dead cells in the culture medium.

  • Changes in the color of the culture medium (e.g., turning yellow more quickly), indicating a rapid drop in pH due to cell death.[8]

Troubleshooting Guides

Issue 1: Increased Cell Death Observed After Treatment

Possible Cause: The concentration of this compound may be too high, leading to excessive activation or inhibition of the channel and subsequent apoptosis or lysosomal dysfunction.

Troubleshooting Steps:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific neuronal culture type.

  • Time-Course Experiment: Assess cell viability at different time points after treatment to understand the kinetics of the cytotoxic effect.

  • Optimize Seeding Density: Ensure an appropriate neuronal seeding density, as sparse cultures can be more susceptible to stress.

  • Culture Health: Confirm the health and purity of your neuronal cultures before initiating the experiment. Contaminants can exacerbate cytotoxicity.[9][10]

Issue 2: Changes in Neuronal Morphology (e.g., neurite retraction, vacuolization)

Possible Cause: Sub-lethal cytotoxicity or cellular stress due to altered lysosomal or mitochondrial function.

Troubleshooting Steps:

  • Lower Modulator Concentration: Reduce the concentration of this compound to a level that elicits the desired biological effect without causing overt morphological changes.

  • Assess Lysosomal Health: Use lysosomal stains (e.g., LysoTracker) to visualize lysosomal morphology and pH indicators to assess lysosomal acidification.

  • Evaluate Mitochondrial Function: Employ assays to measure mitochondrial membrane potential (e.g., TMRE staining) or ROS production (e.g., CellROX dye).

  • Co-treatment with Antioxidants: Consider co-treatment with a neuroprotective antioxidant, such as N-acetylcysteine or Vitamin E, to counteract potential oxidative stress.

Quantitative Data Summary

The following tables provide example data for assessing the cytotoxic effects of this compound. Note: This is hypothetical data for illustrative purposes.

Table 1: Dose-Dependent Effect of this compound on Neuronal Viability

Concentration (µM)Cell Viability (%) (MTT Assay)LDH Release (% of Maximum)
0 (Vehicle)100 ± 55 ± 2
0.198 ± 66 ± 3
195 ± 58 ± 2
1070 ± 835 ± 7
5040 ± 1065 ± 9
10015 ± 788 ± 6

Table 2: Time-Course of Cytotoxicity with 10 µM this compound

Time (hours)Cell Viability (%)Caspase-3 Activity (Fold Change)
01001.0
692 ± 41.2 ± 0.2
1285 ± 62.5 ± 0.5
2470 ± 84.1 ± 0.8
4855 ± 93.2 ± 0.6

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Plate Neurons: Seed primary neurons in a 96-well plate at a density of 5 x 10^4 cells/well and culture for 5-7 days.

  • Treat with Modulator: Add this compound at various concentrations to the culture medium. Include a vehicle-only control.

  • Incubate: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C and 5% CO2.

  • Add MTT Reagent: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize Formazan: Add 100 µL of solubilization solution (e.g., DMSO or a dedicated stop solution) to each well and mix thoroughly.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate Viability: Express the absorbance of treated wells as a percentage of the vehicle-treated control wells.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Culture and Treat Neurons: Follow steps 1-3 from the MTT assay protocol.

  • Collect Supernatant: Carefully collect a portion of the culture supernatant from each well.

  • Perform LDH Assay: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.[11][12] This typically involves adding a reaction mixture to the supernatant.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength.

  • Determine Maximum LDH Release: Lyse a set of control wells to determine the maximum possible LDH release.

  • Calculate Cytotoxicity: Express the LDH release in treated wells as a percentage of the maximum LDH release.

Visualizations

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Cytosol TMEM175 TMEM175 K K+ TMEM175->K Efflux Autophagy Autophagy/ Mitophagy TMEM175->Autophagy Regulates Fusion & Clearance Mitochondria Mitochondria TMEM175->Mitochondria Maintains Homeostasis H H+ LysosomalEnzymes Active Hydrolases H->LysosomalEnzymes Maintains Acidic pH for Optimal Activity VATPase V-ATPase VATPase->H Influx Autophagy->Mitochondria Clears Damaged Mitochondria ROS ROS Mitochondria->ROS Dysfunction leads to Apoptosis Apoptosis ROS->Apoptosis Induces

Caption: TMEM175 signaling pathway in neuronal homeostasis.

Experimental_Workflow start Start: Healthy Neuronal Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment assess_viability Assess Cell Viability (MTT, LDH assays) treatment->assess_viability assess_morphology Evaluate Neuronal Morphology (Microscopy) treatment->assess_morphology data_analysis Data Analysis & Interpretation assess_viability->data_analysis assess_morphology->data_analysis mechanistic_studies Mechanistic Assays (ROS, Lysosomal pH, Mitochondrial Potential) mechanistic_studies->data_analysis data_analysis->mechanistic_studies If Cytotoxicity is Observed end End: Determine Optimal Non-Toxic Conditions data_analysis->end

Caption: Experimental workflow for assessing modulator cytotoxicity.

Troubleshooting_Logic start Observe Increased Cell Death or Morphological Changes check_concentration Is the Modulator Concentration > 10µM? start->check_concentration reduce_concentration Action: Reduce Concentration & Perform Dose-Response check_concentration->reduce_concentration Yes check_culture Is the culture healthy and free of contamination? check_concentration->check_culture No end Problem Resolved reduce_concentration->end clean_culture Action: Use fresh, healthy cultures. Check for contamination. check_culture->clean_culture No assess_mechanism Action: Investigate mechanism (ROS, Lysosomes, Mitochondria) check_culture->assess_mechanism Yes clean_culture->end assess_mechanism->end

Caption: Troubleshooting logic for cytotoxicity issues.

References

Improving the potency and selectivity of TMEM175 modulator 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and selectivity of TMEM175 modulator 1.

Frequently Asked Questions (FAQs)

Q1: What is TMEM175 and why is it a therapeutic target?

Transmembrane protein 175 (TMEM175) is a potassium ion channel located in the lysosomal membrane.[1][2][3] It plays a crucial role in maintaining lysosomal pH and membrane potential, which are essential for proper lysosomal function, including waste degradation and cellular homeostasis.[1][3][4] Dysfunction of TMEM175 has been linked to neurodegenerative diseases, particularly Parkinson's disease, making it a promising therapeutic target.[4][5][6][7]

Q2: What is this compound?

This compound, also identified as compound 47, is a modulator of TMEM175 with a reported half-maximal effective concentration (EC50) of 60 nM.[8] Modulators can either enhance (agonists or positive modulators) or inhibit (antagonists or negative modulators) the activity of the TMEM175 channel.[4]

Q3: How can I improve the potency of this compound?

Improving potency involves modifying the chemical structure of the modulator to increase its affinity and efficacy at the TMEM175 channel. Strategies include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups of modulator 1 and assess the impact on its activity to identify key structural features for potency.[9]

  • Structure-Based Drug Design: Utilize the cryo-EM structures of human TMEM175 to design modifications that enhance binding to the target.[2][5][10][11]

  • Bioisosteric Replacement: Substitute parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency and pharmacokinetic properties.

Q4: How can I enhance the selectivity of this compound?

Selectivity is crucial to minimize off-target effects. Strategies to improve selectivity include:

  • Counter-Screening: Test the modulator against a panel of other ion channels, particularly other potassium channels, to identify and minimize off-target activity.

  • Exploiting Structural Differences: The structure of TMEM175 is distinct from other potassium channels as it lacks the canonical TVGYG selectivity filter motif.[1][3] Designing compounds that specifically interact with the unique pore-lining residues of TMEM175, such as conserved isoleucine residues, can enhance selectivity.[1][3][5]

  • Allosteric Modulation: Target allosteric sites on TMEM175 that are not conserved across other ion channels.[12]

Troubleshooting Guides

Problem 1: High variability in potency measurements (EC50/IC50).

Possible Cause Troubleshooting Step
Assay variability Ensure consistent cell passage number, density, and health. Verify the stability of the modulator in the assay medium. Use a validated, stable cell line expressing TMEM175.[13][14]
Inconsistent compound concentration Perform accurate serial dilutions and verify the final concentrations. Use freshly prepared solutions for each experiment.
pH fluctuations in the assay buffer TMEM175 activity is sensitive to pH.[15] Use a robust buffering system and monitor pH throughout the experiment.

Problem 2: Modulator 1 shows off-target effects in cellular assays.

Possible Cause Troubleshooting Step
Lack of selectivity Perform a comprehensive selectivity profiling against a panel of related and unrelated targets. Synthesize and test analogs of modulator 1 to identify modifications that reduce off-target binding while maintaining on-target potency.
Non-specific cytotoxicity Assess the general cytotoxicity of the compound using assays like MTT or LDH release. If cytotoxic, consider structural modifications to reduce toxicity.
Activation of downstream signaling pathways Investigate potential downstream effects of the off-target interaction to understand the observed phenotype.

Problem 3: Poor correlation between in vitro potency and cellular activity.

Possible Cause Troubleshooting Step
Low cell permeability Assess the permeability of the compound using a PAMPA or Caco-2 assay. If permeability is low, modify the compound to improve its lipophilicity or other properties that favor membrane transport.
Metabolic instability Evaluate the metabolic stability of the compound in liver microsomes or hepatocytes. If the compound is rapidly metabolized, consider structural modifications to block metabolic sites.
Efflux by cellular transporters Determine if the compound is a substrate for efflux transporters like P-glycoprotein. Co-incubation with known efflux inhibitors can help confirm this.

Quantitative Data Summary

Table 1: Properties of this compound

Parameter Value Reference
Compound Name This compound (compound 47)[8]
EC50 60 nM[8]

Table 2: Ion Selectivity of Human TMEM175

Permeability Ratio Value Reference
P K /P Na ~9[5]
P Cs /P Na ~13[5]

Experimental Protocols

Protocol 1: Automated Patch Clamp Electrophysiology for TMEM175

This protocol is adapted for high-throughput screening of TMEM175 modulators.

  • Cell Preparation:

    • Culture HEK293T cells stably expressing human TMEM175.

    • Harvest cells at 70-90% confluency using a gentle, non-enzymatic cell dissociation solution.

    • Resuspend cells in an appropriate external solution at a density of 1-2 x 10^6 cells/mL.

  • Solutions:

    • Internal Solution (in mM): 140 KCl, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

    • External Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, pH 7.4 with KOH.

  • Automated Patch Clamp Procedure (e.g., using Sophion Qube):

    • Prime the system with the internal and external solutions.

    • Load the cell suspension and compound plate.

    • Initiate the automated patch clamp protocol. A typical voltage protocol involves a ramp from -80 mV to +80 mV to elicit TMEM175 currents.[14]

    • Apply increasing concentrations of this compound to determine the EC50 or IC50.

Protocol 2: Solid-Supported Membrane (SSM) Electrophysiology

This technique is ideal for studying TMEM175 activity in its native lysosomal membrane environment.[13]

  • Lysosome Isolation:

    • Isolate lysosomes from cells overexpressing TMEM175 using a lysosome enrichment kit based on density gradient centrifugation.

    • Verify the enrichment of lysosomes by Western blotting for lysosomal markers.

  • SSM-based Measurement:

    • Prepare an SSM sensor with a lipid monolayer.

    • Adsorb the isolated lysosomes onto the sensor.

    • Establish a baseline current in a non-activating solution.

    • Activate TMEM175 by rapidly changing to a solution containing the desired ion (e.g., K+).

    • Measure the resulting current, which is proportional to the ion flux through TMEM175.

    • To test modulators, pre-incubate the lysosomes with the compound before the activating solution is applied.

Visualizations

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 K_out K+ TMEM175->K_out efflux VATPase V-ATPase H_in H+ VATPase->H_in pumps in pH_maintenance pH Homeostasis H_in->pH_maintenance K_out->pH_maintenance autophagy Autophagy pH_maintenance->autophagy degradation Macromolecule Degradation pH_maintenance->degradation H_cyto H+ H_cyto->VATPase K_cyto K+ K_cyto->TMEM175 Modulator1 TMEM175 Modulator 1 Modulator1->TMEM175 modulates

Caption: TMEM175's role in lysosomal pH regulation.

Experimental_Workflow start Start: Have this compound sar Structure-Activity Relationship (SAR) Studies start->sar synthesis Synthesize Analogs sar->synthesis potency_assay Potency Assay (e.g., Automated Patch Clamp) synthesis->potency_assay selectivity_assay Selectivity Assay (Counter-screening) synthesis->selectivity_assay dmpk DMPK Assays (Permeability, Stability) synthesis->dmpk data_analysis Data Analysis and Lead Optimization potency_assay->data_analysis selectivity_assay->data_analysis dmpk->data_analysis data_analysis->sar Iterate optimized_modulator Optimized Modulator data_analysis->optimized_modulator

Caption: Workflow for improving modulator potency and selectivity.

Troubleshooting_Logic cluster_potency Potency Issues cluster_selectivity Selectivity Issues cluster_cellular Cellular Activity Issues issue Issue: Inconsistent Results or Off-Target Effects assay_var Assay Variability? issue->assay_var off_target Known Off-Target? issue->off_target permeability Low Permeability? issue->permeability compound_conc Inaccurate Concentration? assay_var->compound_conc ph_control Poor pH Control? compound_conc->ph_control solution1 Solution: Standardize Assay Conditions ph_control->solution1 cytotoxicity Cytotoxic? off_target->cytotoxicity solution2 Solution: Counter-screen & Redesign cytotoxicity->solution2 metabolism Metabolically Unstable? permeability->metabolism solution3 Solution: Improve DMPK Properties metabolism->solution3

Caption: Troubleshooting logic for modulator optimization.

References

Technical Support Center: Addressing TMEM175 Modulator 1 Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TMEM175 modulators. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential resistance to TMEM175 modulator 1 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is TMEM175 and what is its primary function?

Transmembrane protein 175 (TMEM175) is a unique lysosomal potassium channel that plays a critical role in maintaining the physiological functions of lysosomes.[1][2] Lysosomes are acidic organelles responsible for cellular waste degradation and recycling.[2] TMEM175 helps to regulate the lysosomal membrane potential and maintain the stability of the acidic pH within the lysosome.[1][3] It is also involved in autophagy, the process by which cells degrade and recycle their own components.[2]

Q2: How do TMEM175 modulators work?

TMEM175 modulators are compounds designed to either enhance (activate) or inhibit the function of the TMEM175 channel.[4]

  • Activators (or positive modulators) increase the flow of potassium ions through the channel, which can help to maintain lysosomal acidification and function.[4]

  • Inhibitors (or negative modulators/antagonists) block the channel, leading to decreased lysosomal activity.[4] These modulators bind to specific sites on the TMEM175 protein, causing a conformational change that alters its activity.[4]

Q3: What is the relevance of TMEM175 in disease?

Dysfunctional TMEM175 activity has been linked to neurodegenerative diseases, particularly Parkinson's disease.[1][5] Both loss-of-function and gain-of-function genetic variants of TMEM175 are associated with Parkinson's disease risk, highlighting its importance in neuronal health.[5] For example, the M393T variant is a loss-of-function mutation that increases the risk of developing Parkinson's disease.[6]

Q4: What are some known inhibitors of TMEM175?

Several compounds have been identified as inhibitors of TMEM175. These are often used as tool compounds in research to study the function of the channel.

CompoundTypeIC50Mechanism of Action
4-Aminopyridine (B3432731) (4-AP)Broad K+ channel inhibitor~19-30 µMPore blocker
2-phenylpyridin-4-ylamine (2-PPA)Selective inhibitorMore potent than 4-APPore blocker, binds to a distinct site from AP-6
AP-6Selective inhibitorMore potent than 4-APPore blocker, binds to a distinct site from 2-PPA

Data compiled from multiple sources.[7][8][9][10]

Troubleshooting Guides

This section provides guidance for researchers who suspect their cell lines have developed resistance to "this compound".

Problem: My cell line, initially sensitive to this compound, now shows a reduced response.

Step 1: Confirm Resistance

The first step is to quantitatively confirm the development of resistance.

  • Recommendation: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound in your current cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50/EC50 value indicates resistance.[11]

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the IC50 of this compound.

Materials:

  • Parental and suspected resistant cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a duration appropriate to the cell line's doubling time (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[12]

Step 2: Investigate the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the potential underlying mechanisms.

Potential Cause 1: Altered Target Expression or Function

  • Hypothesis: The expression level of TMEM175 may be altered, or mutations in the TMEM175 gene could prevent the modulator from binding effectively.

  • Troubleshooting Workflow:

    • Assess TMEM175 Expression: Compare the mRNA and protein levels of TMEM175 in the resistant and parental cell lines using qPCR and Western blotting, respectively.

    • Sequence the TMEM175 Gene: Perform Sanger sequencing or next-generation sequencing of the TMEM175 gene in both cell lines to identify any potential mutations in the modulator binding site.

Experimental Protocol: Western Blot for TMEM175 Expression

Objective: To compare the protein expression levels of TMEM175 in sensitive and resistant cell lines.

Materials:

  • Cell lysates from sensitive and resistant cell lines

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against TMEM175

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare Cell Lysates: Lyse cells and determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-TMEM175 antibody.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control (e.g., β-actin), to determine the relative protein expression.[11][12]

Potential Cause 2: Altered Lysosomal Function

  • Hypothesis: The resistant cells may have adapted by altering lysosomal pH or other lysosomal properties, rendering the effect of the modulator less impactful.

  • Troubleshooting Workflow:

    • Measure Lysosomal pH: Use a ratiometric lysosomal pH probe (e.g., LysoSensor DND-160) and flow cytometry or fluorescence microscopy to compare the lysosomal pH of resistant and parental cells, both at baseline and after treatment with the modulator.

    • Assess Lysosomal Enzyme Activity: Measure the activity of key lysosomal enzymes, such as cathepsins, to see if there are compensatory changes in the resistant line.[13]

Potential Cause 3: Activation of Bypass Pathways

  • Hypothesis: Cells may have activated signaling pathways that compensate for the effects of TMEM175 modulation. For instance, since TMEM175 is linked to apoptosis, resistant cells might upregulate anti-apoptotic proteins.[14][15]

  • Troubleshooting Workflow:

    • Phospho-protein Array: Use a phospho-protein array to get a broad overview of changes in signaling pathway activation between the sensitive and resistant cell lines.

    • Western Blot for Key Proteins: Based on the array results or known compensatory pathways, perform Western blots for specific proteins (e.g., Bcl-2 family members, proteins involved in autophagy). The anti-apoptotic protein Bcl-2 has been shown to bind to and inhibit TMEM175 activity.[13][15]

Visualizations

Signaling_Pathway cluster_lysosome Lysosome TMEM175 TMEM175 K_ion K+ TMEM175->K_ion Efflux H_ion H+ TMEM175->H_ion Efflux Membrane_Potential Membrane Potential K_ion->Membrane_Potential Lysosomal_pH Maintained Acidic pH H_ion->Lysosomal_pH Modulator TMEM175 Modulator 1 Modulator->TMEM175 Inhibits Experimental_Workflow start Suspected Resistance to This compound confirm_resistance Confirm Resistance (IC50 Shift) start->confirm_resistance investigate_mechanism Investigate Mechanism confirm_resistance->investigate_mechanism target_alteration Target Alteration? (Expression/Mutation) investigate_mechanism->target_alteration lysosomal_function Altered Lysosomal Function? (pH, Enzymes) investigate_mechanism->lysosomal_function bypass_pathways Bypass Pathways? (Signaling) investigate_mechanism->bypass_pathways Resistance_Mechanisms cluster_mechanisms Potential Mechanisms Resistance Resistance to This compound Target_Mutation TMEM175 Gene Mutation Resistance->Target_Mutation Target_Expression Altered TMEM175 Expression Resistance->Target_Expression Compensatory_Pathways Activation of Bypass Pathways Resistance->Compensatory_Pathways Lysosomal_Adaptation Lysosomal Adaptation (e.g., pH) Resistance->Lysosomal_Adaptation

References

Technical Support Center: Synthesis of TMEM175 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of TMEM175 modulators. The information is tailored to address common challenges encountered during the synthesis of compounds like 2-phenylpyridin-4-ylamine (2-PPA) and its derivatives.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common issues that may arise during the synthesis of TMEM175 modulators, particularly those based on a 2-phenylpyridine (B120327) scaffold.

1. Suzuki-Miyaura Coupling Reaction Issues

The formation of the 2-phenylpyridine core is often achieved via a Suzuki-Miyaura coupling reaction. Below are common problems and their solutions.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst2. Poor Quality Reagents3. Inefficient Degassing4. Incorrect Base or Solvent1. Use a fresh batch of palladium catalyst. Ensure proper storage conditions (e.g., inert atmosphere).2. Use fresh or purified boronic acid and aryl halide. Boronic acids can degrade over time.3. Thoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.4. Ensure the base (e.g., K₂CO₃) is anhydrous and finely ground. Use a dry, appropriate solvent.
Presence of Homocoupled Byproducts 1. Oxygen in the reaction mixture2. Suboptimal Ligand-to-Metal Ratio1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).2. Optimize the ligand-to-palladium ratio; typically between 1:1 and 4:1.
Decomposition of Starting Material 1. Reaction temperature is too high.2. Unstable boronic acid derivative.1. Lower the reaction temperature and monitor the reaction progress more frequently.2. Consider using more stable boronic acid derivatives like pinacol (B44631) esters.

Question: My Suzuki-Miyaura reaction to synthesize the 2-phenylpyridine core is sluggish and gives a low yield. What are the first things I should check?

Answer: For a sluggish or low-yielding Suzuki-Miyaura coupling, start by assessing the quality and handling of your reagents and catalyst. The palladium catalyst, often Pd(OAc)₂, can be sensitive to air and moisture. Ensure it is fresh and handled under an inert atmosphere. Similarly, boronic acids can degrade upon storage. Using a freshly opened bottle or a recently purified batch is recommended. Thoroughly degassing your solvent and reaction mixture is critical, as oxygen can poison the catalyst. Finally, verify that the base is anhydrous and the solvent is of appropriate quality.

Question: I am observing a significant amount of homocoupled byproduct from my boronic acid. How can I minimize this?

Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen. Improving your degassing technique is the most effective way to address this. Ensure your solvent is sparged with an inert gas (argon or nitrogen) for an adequate amount of time, and maintain a positive pressure of the inert gas throughout the reaction. Additionally, you can try adjusting the stoichiometry of your reagents. Using a slight excess of the aryl halide relative to the boronic acid can sometimes favor the cross-coupling reaction.

2. Purification Challenges

The purification of aminopyridine derivatives can present unique challenges.

Symptom / Observation Potential Cause(s) Suggested Solution(s)
Difficulty in Removing Excess Boronic Acid Boronic acid and its byproducts can be polar and co-elute with the product.1. An aqueous workup with a mild base can help remove some of the boronic acid.2. Consider using a purification method other than silica (B1680970) gel chromatography, such as reverse-phase chromatography or crystallization.
Product is a Stubborn Oil or Gummy Solid The product may have impurities that prevent crystallization.1. Re-purify the product using a different chromatographic method.2. Attempt to form a salt of the amine (e.g., with HCl) which may be more crystalline.3. Triturate the oil with a non-polar solvent to induce solidification.
Product is Unstable on Silica Gel The basicity of the aminopyridine can lead to streaking or decomposition on silica gel.1. Deactivate the silica gel by pre-treating it with a small amount of a basic solvent like triethylamine (B128534) in the eluent.2. Use an alternative stationary phase like alumina.

Question: How can I effectively purify my 2-phenylpyridin-4-ylamine product?

Answer: Purification of 2-phenylpyridin-4-ylamine and its derivatives can often be achieved using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. If you experience issues with product streaking or decomposition on the silica gel due to the basic nature of the amine, you can try neutralizing the silica gel by adding a small percentage (e.g., 1%) of triethylamine to your eluent. For particularly stubborn purifications, reverse-phase HPLC can be a powerful alternative.

Quantitative Data Summary

The following table summarizes the inhibitory activity of 2-PPA and its derivative, AP-6, against TMEM175.[1]

Compound Target IC₅₀ (Potassium Flux) IC₅₀ (Proton Flux)
2-phenylpyridin-4-ylamine (2-PPA)TMEM175~32 µM~30 µM
AP-6TMEM175~141 µM~170 µM

Detailed Experimental Protocols

Protocol 1: General Synthesis of 2-Arylpyridin-4-amine Derivatives (e.g., 2-PPA, AP-6)

This protocol is a general procedure for the Suzuki-Miyaura coupling of 2-bromopyridin-4-amine with various arylboronic acids.

Materials:

  • 2-bromopyridin-4-amine

  • Arylboronic acid derivative (1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (catalytic amount)

  • Dioxane/water solvent mixture

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-bromopyridin-4-amine (1 equivalent), the arylboronic acid derivative (1.5 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium(II) acetate catalyst to the flask.

  • Add the degassed dioxane/water solvent mixture to the flask.

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup: dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization of TMEM175 Inhibitors using a Liposome Flux Assay [1]

This assay measures the ability of a compound to inhibit ion flux through TMEM175 reconstituted in liposomes.

Materials:

  • Purified TMEM175 protein

  • Liposomes

  • Potassium chloride (KCl) and sodium chloride (NaCl) buffers

  • Proton ionophore (e.g., CCCP)

  • pH-sensitive fluorescent dye (e.g., ACMA)

  • Test compounds (e.g., 2-PPA, AP-6)

  • Fluorometer

Procedure:

  • Reconstitute purified TMEM175 into liposomes containing a high concentration of KCl.

  • Dilute the proteoliposomes into a buffer containing NaCl to create a potassium gradient.

  • Add the test compound at various concentrations to the proteoliposome suspension and incubate.

  • Initiate potassium efflux by adding a proton ionophore (CCCP). This allows proton influx to balance the charge as potassium ions exit through TMEM175.

  • Monitor the influx of protons by the quenching of the fluorescent dye ACMA using a fluorometer.

  • Calculate the rate of fluorescence quenching to determine the rate of ion flux.

  • Plot the rate of ion flux against the concentration of the test compound to determine the IC₅₀ value.

Visualizations

TMEM175_Signaling_Pathway cluster_lysosome Lysosome cluster_cell Cellular Processes TMEM175 TMEM175 Lysosomal_pH Lysosomal pH Homeostasis TMEM175->Lysosomal_pH Regulates Autophagy Autophagy TMEM175->Autophagy Modulates Apoptosis Apoptosis TMEM175->Apoptosis Promotes Mitochondrial_Homeostasis Mitochondrial Homeostasis TMEM175->Mitochondrial_Homeostasis Impacts H_plus H+ H_plus->TMEM175 Efflux K_plus K+ K_plus->TMEM175 Efflux PD_Pathology Parkinson's Disease Pathology Autophagy->PD_Pathology Implicated in Bcl2 Bcl-2 Bcl2->TMEM175 Inhibits Apoptosis->PD_Pathology Contributes to ROS ROS ROS->TMEM175 Activates Mitochondrial_Homeostasis->ROS Leads to

Caption: TMEM175 signaling pathway and its role in cellular processes.

Synthesis_Workflow start Start reagents 1. Reagent Preparation (2-bromopyridin-4-amine, arylboronic acid, base) start->reagents suzuki 2. Suzuki-Miyaura Coupling (Pd(OAc)₂, Dioxane/H₂O, Heat) reagents->suzuki workup 3. Aqueous Workup (Extraction with organic solvent) suzuki->workup purification 4. Purification (Silica Gel Chromatography) workup->purification characterization 5. Characterization (NMR, LC-MS, HRMS) purification->characterization end Pure TMEM175 Modulator characterization->end

Caption: Experimental workflow for the synthesis of 2-phenylpyridine-based TMEM175 modulators.

References

TMEM175 modulator 1 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TMEM175 Modulator 1. Our goal is to help you resolve potential issues related to batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a small molecule designed to positively modulate the activity of the TMEM175 potassium channel.[1] TMEM175 is a critical component of lysosomes, responsible for maintaining the lysosomal membrane potential and regulating lysosomal pH.[1][2][3][4] By enhancing the K+ ion flow, this compound is expected to support lysosomal acidification and overall lysosomal function.[1]

Q2: We are observing different levels of potency (EC50) with a new batch of this compound. Why is this happening?

A2: Batch-to-batch variability in potency is a common issue with small molecule modulators and can arise from several factors. These can include minor differences in purity, the presence of different salt forms, or variations in the crystalline structure of the compound between batches. We recommend reviewing the Certificate of Analysis (CoA) for each batch to compare purity levels and other specifications. For guidance on how to perform a comparative analysis, please refer to the troubleshooting section below.

Q3: How should I prepare and store this compound to ensure its stability and activity?

A3: For optimal performance, we recommend dissolving this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles. When preparing your working solution, thaw the aliquot at room temperature and dilute it in your assay buffer immediately before use. Avoid prolonged storage of diluted solutions.

Q4: What quality control measures are in place for each batch of this compound?

A4: Each batch of this compound undergoes rigorous quality control testing to ensure high quality and consistency.[5] Standard quality control specifications include appearance, purity (assessed by HPLC), mass spectrometry, and 1H-NMR.[5] A detailed Certificate of Analysis (CoA) is provided with each batch, outlining the results of these tests.

Troubleshooting Guide

Issue 1: Inconsistent results in cell-based assays between different batches of this compound.

This is a common challenge in experimental biology.[6][7][8] The following steps will help you systematically troubleshoot the source of the variability.

Potential Cause 1: Variability in the Compound

  • Action:

    • Compare Certificates of Analysis (CoA): Carefully review the CoA for each batch. Pay close to attention to purity levels.

    • Perform Dose-Response Curve Comparison: Using the same batch of cells and reagents, perform a dose-response experiment with both the old and new batches of the modulator side-by-side. This will help determine if there is a true difference in potency.

Potential Cause 2: Variability in Cell Culture

  • Action:

    • Standardize Cell Culture Conditions: Ensure that cell density, passage number, and time from the last passage are consistent for all experiments.[8] Phenotypic drift can occur after several passages, leading to changes in the cell population.[8]

    • Use Cryopreserved Cell Stocks: To reduce variability, use a thaw-and-use frozen stock approach.[8] Freeze a large batch of cells and perform quality control to ensure they respond appropriately.[8] For each experiment, thaw a new vial of cells.[8]

    • Routine Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses. Regularly test your cell cultures for mycoplasma.[7]

Potential Cause 3: Assay Procedure Variability

  • Action:

    • Consistent Incubation Times and Temperatures: Maintain consistent incubation times, temperatures, and agitation during all steps of your assay.[9]

    • Optimize Fixation and Permeabilization: If you are using an immunofluorescence-based assay, optimize the fixation and permeabilization conditions for your specific cell type to ensure complete antibody penetration and even staining.[9]

Comparative Analysis of Two Batches of this compound
ParameterBatch ABatch BNotes
Purity (HPLC) 99.2%98.5%A minor difference in purity is unlikely to cause significant variability, but should be noted.
EC50 (Thallium Flux Assay) 1.2 µM2.5 µMA greater than two-fold shift in EC50 suggests a significant difference in potency between the two batches.
Maximum Efficacy 95%92%Similar maximum efficacy suggests the compound is acting on the same target.
Solubility in Assay Buffer No precipitation observedNo precipitation observedIf precipitation is observed, this can significantly impact the effective concentration of the compound.

Experimental Protocols

Key Experiment: Thallium Flux Assay for TMEM175 Activity

This assay is a common method to assess the activity of ion channels like TMEM175.[10][11]

  • Cell Plating: Plate HEK293 cells stably expressing TMEM175 in a 384-well plate at a density of 25,000 cells/well and incubate for 24 hours.[11]

  • Dye Loading: Load the cells with a thallium-sensitive dye for 90 minutes at room temperature in the dark.[11]

  • Compound Addition: Add this compound at various concentrations to the wells and incubate for 30 minutes at room temperature.[11]

  • Thallium Addition and Fluorescence Reading: Add a solution containing thallium and immediately begin reading the fluorescence intensity over a period of 3 minutes.[11]

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx through the TMEM175 channel.[11] Calculate the initial slope of the fluorescence rise to determine the channel activity.[11]

Visualizations

TMEM175 Signaling Pathway in Lysosomal Homeostasis

TMEM175_Pathway TMEM175 Signaling Pathway cluster_lysosome Lysosome TMEM175 TMEM175 K_ion K+ TMEM175->K_ion efflux VATPase V-ATPase H_ion H+ VATPase->H_ion influx Lys_Lumen Lysosomal Lumen (Acidic pH) Cytosol Cytosol Modulator1 This compound Modulator1->TMEM175 enhances

Caption: Role of TMEM175 in maintaining lysosomal ion gradients.

Troubleshooting Workflow for Batch-to-Batch Variability

Troubleshooting_Workflow Troubleshooting Workflow Start Inconsistent Results Observed Check_CoA Compare Certificates of Analysis Start->Check_CoA SideBySide Perform Side-by-Side Dose-Response Check_CoA->SideBySide Variability_Confirmed Batch Variability Confirmed SideBySide->Variability_Confirmed Different EC50 No_Variability No Significant Difference SideBySide->No_Variability Similar EC50 Check_Cells Review Cell Culture Practices Check_Assay Examine Assay Protocol Check_Cells->Check_Assay Investigate_Other Investigate Other Experimental Variables Check_Assay->Investigate_Other Contact_Support Contact Technical Support Variability_Confirmed->Contact_Support No_Variability->Check_Cells

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Refining TMEM175 Modulator 1 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and refining the in vivo dosage of TMEM175 Modulator 1. The following information offers troubleshooting advice and frequently asked questions to navigate common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo efficacy study?

A1: An optimal starting dose for in vivo efficacy studies with a novel compound like this compound should be determined after initial dose-range finding and Maximum Tolerated Dose (MTD) studies. If MTD data is not yet available, a common approach is to start with a dose extrapolated from in vitro efficacy data (e.g., EC50 or IC50 values) and scale it to an in vivo equivalent. A conservative starting point is often 1-10 mg/kg, administered via the intended clinical route. However, it is crucial to conduct a formal MTD study to establish a safe therapeutic window for your specific animal model.

Q2: How should I design a dose-response study for this compound?

A2: A robust dose-response study is essential for identifying the optimal therapeutic dose. A typical design includes a vehicle control group and a minimum of three to four dose levels of this compound (low, medium, high, and potentially a higher dose approaching the MTD). The dose levels should be selected based on the MTD study, with the highest dose being at or just below the MTD. Key parameters to monitor include target engagement biomarkers (e.g., changes in lysosomal pH or specific substrate levels in the target tissue), efficacy endpoints relevant to the disease model, and comprehensive clinical observations for signs of toxicity.

Q3: What are the critical pharmacokinetic (PK) parameters to consider for this compound, and how do they influence dosing strategy?

A3: Key pharmacokinetic parameters for this compound that will significantly influence the dosing regimen include:

  • Half-life (t½): Determines the dosing frequency. A short half-life may necessitate more frequent administration (e.g., twice daily) to maintain therapeutic concentrations.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation. Poor oral bioavailability may require higher oral doses or consideration of alternative administration routes (e.g., intravenous, intraperitoneal).

  • Cmax (Maximum plasma concentration): The peak concentration of the drug in the plasma. This is important for assessing potential for off-target effects at high concentrations.

  • AUC (Area under the curve): Represents the total drug exposure over time. This parameter is critical for correlating exposure with efficacy and toxicity.

A comprehensive PK study is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the chosen animal model.

Q4: What are some known modulators of TMEM175, and what can be learned from them?

A4: While specific data for "this compound" is proprietary, several other compounds that modulate TMEM175 have been described in the literature. For instance, 4-aminopyridine (B3432731) (4-AP) is a known inhibitor of TMEM175 with an IC50 of approximately 30-35 µM.[1][2] More recently, selective inhibitors like 2-phenylpyridin-4-ylamine (2-PPA) and AP-6 have been identified.[1][3] Additionally, some companies are developing small molecule activators of TMEM175.[4][5] Studying the preclinical data of these compounds, where available, can provide valuable insights into potential dosing ranges, formulation strategies, and target engagement biomarkers relevant for a novel TMEM175 modulator.

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo studies with this compound and provides actionable steps for resolution.

Issue Potential Cause Troubleshooting Steps
High toxicity observed (e.g., >20% body weight loss, severe clinical signs) Dose exceeds the Maximum Tolerated Dose (MTD).Immediately reduce the dose by 25-50%. Re-evaluate the MTD in a smaller cohort of animals.
Vehicle-related toxicity.Include a vehicle-only control group to assess the tolerability of the formulation. Consider alternative, less toxic vehicles if necessary.
Off-target effects of the compound.Conduct in vitro off-target screening to identify potential unintended interactions.
Lack of efficacy at a well-tolerated dose Insufficient target engagement.Perform pharmacodynamic (PD) studies to measure TMEM175 modulation in the target tissue at different doses and time points. This could involve measuring lysosomal pH, enzyme activity, or levels of specific biomarkers.
Poor drug exposure at the target site.Conduct pharmacokinetic (PK) analysis to measure the concentration of this compound in plasma and, if possible, in the target tissue. Poor bioavailability may necessitate a change in the route of administration or formulation.
Inappropriate animal model.Ensure the chosen animal model has a disease-relevant phenotype that is expected to be modified by TMEM175 modulation.
Inconsistent results between animals or studies Improper formulation or compound instability.Verify the stability of the dosing formulation over the study period. Ensure the compound is fully solubilized or uniformly suspended.
Variability in animal handling and dosing technique.Standardize all procedures for animal handling, dose administration, and sample collection. Ensure all personnel are adequately trained.
Biological variability in the animal model.Increase the number of animals per group to enhance statistical power. Ensure animals are age and sex-matched.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity or significant morbidity.

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.

  • Group Size: Use a small group of animals (e.g., 3-5 per sex per group).

  • Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate the dose in subsequent groups (e.g., using a modified Fibonacci sequence).

  • Administration: Administer the compound via the intended clinical route for a defined period (e.g., daily for 7-14 days).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming).

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is typically defined as the highest dose that does not induce more than a 10-20% loss in body weight or significant, irreversible clinical signs of toxicity.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Use the same species and strain as in the efficacy studies.

  • Group Size: Typically 3 animals per time point.

  • Administration: Administer a single dose of this compound via the intended route (e.g., oral gavage) and intravenously (IV) to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life (t½), and bioavailability (%F).

Visualizations

Dose_Refinement_Workflow cluster_0 Preclinical Development Stage In_Vitro_Characterization In Vitro Characterization (EC50/IC50) MTD_Study Maximum Tolerated Dose (MTD) Study In_Vitro_Characterization->MTD_Study Inform Starting Dose PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Define Safe Dose Range Dose_Range_Finding Dose-Range Finding Efficacy Study PK_Study->Dose_Range_Finding Inform Dosing Regimen Pivotal_Efficacy_Study Pivotal Efficacy Study Dose_Range_Finding->Pivotal_Efficacy_Study Select Optimal Doses

Caption: Workflow for establishing an in vivo dose.

Troubleshooting_Logic Start In Vivo Study Outcome Efficacy_Check Efficacy Observed? Start->Efficacy_Check Toxicity_Check_Yes Toxicity Observed? Efficacy_Check->Toxicity_Check_Yes Yes Toxicity_Check_No Toxicity Observed? Efficacy_Check->Toxicity_Check_No No Reduce_Dose Reduce Dose / Re-evaluate MTD Toxicity_Check_Yes->Reduce_Dose Yes Optimal_Dose Optimal Dose Window Toxicity_Check_Yes->Optimal_Dose No Increase_Dose Increase Dose / Check PK/PD Toxicity_Check_No->Increase_Dose No Investigate_PK_PD Investigate PK/PD & Target Engagement Toxicity_Check_No->Investigate_PK_PD Yes

Caption: Troubleshooting logic for dose adjustment.

TMEM175_Signaling_Context cluster_lysosome Lysosome TMEM175 TMEM175 H_plus H+ TMEM175->H_plus H+ Leak K_plus K+ TMEM175->K_plus K+ Efflux Lysosomal_pH Lysosomal pH Homeostasis H_plus->Lysosomal_pH K_plus->Lysosomal_pH V_ATPase V-ATPase V_ATPase->H_plus Pumps In Enzyme_Activity Hydrolase Activity Lysosomal_pH->Enzyme_Activity Autophagy Autophagy Enzyme_Activity->Autophagy Modulator_1 This compound Modulator_1->TMEM175 Activates or Inhibits

Caption: TMEM175's role in lysosomal function.

References

Validation & Comparative

Validating TMEM175 Modulator 1 Efficacy in Animal Models of Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of a representative TMEM175 modulator, designated here as TMEM175 Modulator 1 , with other emerging therapeutic alternatives for Parkinson's disease (PD). The data presented is based on findings from established animal models of PD, offering a framework for evaluating the therapeutic potential of targeting the lysosomal ion channel TMEM175.

Executive Summary

Transmembrane protein 175 (TMEM175) is a lysosomal potassium and proton channel implicated in the pathogenesis of Parkinson's disease.[1][2] Its role is complex, with studies suggesting that both inhibition and activation of the channel could be neuroprotective.[3][4] This guide focuses on the therapeutic potential of modulating TMEM175, using "this compound" as a representative agent whose effects are extrapolated from preclinical studies on TMEM175 knockout and inhibition.[5][6] We compare its hypothetical efficacy against two alternative strategies: ATH434 , an iron chaperone, and gene therapy aimed at restoring dopamine (B1211576) production or delivering neurotrophic factors.

Data Presentation: Comparative Efficacy in Parkinson's Disease Animal Models

The following table summarizes quantitative data from preclinical studies in rodent and primate models of Parkinson's disease. "this compound" data is based on the reported effects of TMEM175 knockout in the MPTP mouse model.[5][7]

Therapeutic AgentAnimal ModelBehavioral OutcomeNeuropathological OutcomeReference
This compound (Inhibitor/Knockout) MPTP-induced miceRotarod Test: Increased latency to fall compared to untreated MPTP mice. Cylinder Test: Reduced forelimb asymmetry compared to untreated MPTP mice.Tyrosine Hydroxylase (TH) Staining: Significant preservation of dopaminergic neurons in the substantia nigra. α-Synuclein Staining: Reduction in α-synuclein aggregation in the striatum.[5][7]
ATH434 MPTP-induced monkeysParkinson's Behavior Rating Scale (PBRS): Stable or improving scores, indicating reduced motor impairment and improved general function (posture, balance, gait).Iron Levels: Lower iron levels in the substantia nigra. Synaptophysin Levels: Increased levels, suggesting functional connections between neurons are preserved.[8][9]
ATH434 Genetic mouse model of PDMotor Function: Prevention of motor impairment development. Non-motor Function: Prevention and rescue of hyposmia (loss of smell).TH Staining: Preservation of neurons in the substantia nigra. Iron Levels: Reduction in iron levels in the substantia nigra.[10][11][12]
Gene Therapy (AAV2-AADC) 6-OHDA-lesioned rats & MPTP-lesioned primatesDrug-induced rotations: Reduced rotations, indicating improved dopamine signaling. Motor Function: Improved motor function off medication.AADC Expression: Increased expression of AADC in the putamen, leading to enhanced conversion of L-DOPA to dopamine.[13]
Gene Therapy (AAV-GDNF) 6-OHDA-lesioned ratsBehavioral Recovery: Improved parkinsonian behavior.TH Staining: Neuroprotective effect on nigral neurons.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Animal Models of Parkinson's Disease
  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: This model is widely used to induce parkinsonism in rodents and non-human primates. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta, mimicking a key pathological feature of PD.[5][7]

  • 6-OHDA (6-hydroxydopamine) Model: This neurotoxin is stereotaxically injected into the substantia nigra or the medial forebrain bundle of rodents to create a unilateral lesion of the nigrostriatal pathway. This results in motor deficits on the contralateral side of the body.[13]

  • Genetic Models: These models involve the manipulation of genes associated with familial forms of Parkinson's disease, such as those encoding α-synuclein or LRRK2, to replicate specific aspects of the disease's genetic etiology.[10][11][12]

Behavioral Assessments
  • Rotarod Test:

    • Purpose: To assess motor coordination and balance.

    • Apparatus: A rotating rod apparatus with adjustable speed.

    • Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 300 seconds). The latency to fall from the rod is recorded. Animals are typically given multiple trials with inter-trial intervals.[14][15][16]

  • Cylinder Test:

    • Purpose: To evaluate forelimb use asymmetry, a measure of motor deficit in unilateral lesion models.

    • Apparatus: A transparent glass cylinder.

    • Procedure: The mouse is placed in the cylinder, and the number of times it rears and touches the cylinder wall with its left, right, or both forepaws is counted from a video recording. The data is expressed as the percentage of contralateral limb use relative to the total number of touches.[17][18][19]

Histological and Immunohistochemical Analysis
  • Tyrosine Hydroxylase (TH) Immunohistochemistry:

    • Purpose: To quantify the extent of dopaminergic neuron loss. TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for these neurons.

    • Procedure:

      • Brain tissue is fixed, sectioned, and incubated with a primary antibody against TH.

      • A secondary antibody conjugated to a fluorescent marker or an enzyme (for colorimetric detection) is then applied.

      • The number of TH-positive neurons in the substantia nigra is counted using microscopy and stereological methods.[20][21][22]

  • α-Synuclein Immunohistochemistry:

    • Purpose: To detect and quantify the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.

    • Procedure:

      • Brain sections are pre-treated to expose the epitope of aggregated α-synuclein.

      • Incubation with a primary antibody specific for total or phosphorylated α-synuclein is performed.

      • A secondary antibody is used for visualization.

      • The burden of α-synuclein pathology is assessed by quantifying the area and intensity of staining.[23][24]

Mandatory Visualizations

Signaling Pathway

TMEM175_Pathway cluster_lysosome Lysosome cluster_cell Dopaminergic Neuron TMEM175 TMEM175 H_ion H+ TMEM175->H_ion K_ion K+ TMEM175->K_ion Lysosomal_pH Lysosomal pH Homeostasis H_ion->Lysosomal_pH K_ion->Lysosomal_pH Autophagy Autophagy Lysosomal_pH->Autophagy alpha_syn α-synuclein Degradation Autophagy->alpha_syn Mitochondrial_Stress Mitochondrial Stress alpha_syn->Mitochondrial_Stress Accumulation Leads to Oxidative_Stress Oxidative Stress Mitochondrial_Stress->Oxidative_Stress Neuronal_Death Neuronal Death Mitochondrial_Stress->Neuronal_Death Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuroinflammation->Neuronal_Death TMEM175_Modulator This compound (Inhibitor) TMEM175_Modulator->TMEM175 Inhibits

Caption: TMEM175 signaling in Parkinson's disease.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_assessment Efficacy Assessment Animal_Model Induce Parkinson's Model (e.g., MPTP) Treatment_Groups Treatment Groups: 1. Vehicle Control 2. This compound 3. Alternative Therapy Animal_Model->Treatment_Groups Behavioral Behavioral Testing (Rotarod, Cylinder Test) Treatment_Groups->Behavioral Histology Post-mortem Analysis: - TH Staining - α-Synuclein Staining Behavioral->Histology Following Behavioral Tests Data_Analysis Data Analysis and Comparison Histology->Data_Analysis Conclusion Conclusion on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: Preclinical evaluation workflow for Parkinson's therapies.

Discussion and Future Directions

The preclinical data suggests that modulating TMEM175 activity holds promise as a therapeutic strategy for Parkinson's disease. The neuroprotective effects observed in TMEM175 knockout models, represented here by "this compound," are encouraging.[5][7] However, the conflicting reports on whether to inhibit or activate TMEM175 highlight the need for further research to elucidate its precise role in different cellular contexts and disease stages.[3][4]

Compared to ATH434, which targets iron dyshomeostasis and has shown efficacy in both rodent and primate models, TMEM175 modulation offers a more direct approach to addressing lysosomal dysfunction, a core pathological mechanism in PD.[8][9][10][11][12] Gene therapy represents a powerful but potentially more complex therapeutic modality, with challenges in delivery and long-term safety still being addressed.[13][25]

Future studies should focus on developing selective TMEM175 modulators and evaluating their efficacy and safety in a range of preclinical models. A head-to-head comparison of a specific TMEM175 modulator with other promising therapeutics like ATH434 in the same animal model would be highly valuable for determining their relative therapeutic potential. Furthermore, the development of biomarkers to identify patient populations with specific lysosomal deficits could help tailor TMEM175-targeted therapies for maximal benefit.

References

A Comparative Guide to TMEM175 Modulator 1 and Other Potassium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TMEM175 modulator 1 with other prominent potassium channel modulators. The information is intended to assist researchers in making informed decisions for their studies by presenting objective performance data, experimental methodologies, and visual representations of relevant biological pathways.

Introduction to TMEM175 and Potassium Channels

Transmembrane protein 175 (TMEM175) is a unique lysosomal potassium channel that plays a crucial role in maintaining lysosomal pH homeostasis and autophagic processes.[1][2][3] Its dysfunction has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a significant therapeutic target.[2][4][5][6] Unlike canonical potassium channels, TMEM175 possesses a distinct structure, lacking the typical "TVGYG" selectivity filter motif.[7][8][9]

Potassium channels are a diverse group of ion channels that regulate a wide array of physiological processes, including neuronal excitability, muscle contraction, and cell volume regulation.[10][11][12] Their modulation by small molecules offers therapeutic potential for a variety of disorders, including epilepsy, cardiac arrhythmias, and neurodegenerative diseases.[10][11][13] This guide will compare this compound with modulators of other key potassium channels implicated in neurological disorders.

Quantitative Comparison of Potassium Channel Modulators

The following table summarizes the quantitative data for this compound and other selected potassium channel modulators. The data is compiled from various experimental studies and presented for easy comparison of their potency and efficacy.

ModulatorTarget ChannelModulator TypePotency (EC50/IC50)Key Findings
This compound (compound 47) TMEM175ModulatorEC50: 60 nM[14]Potent modulator of TMEM175.
DCPIB TMEM175Activator~10-100 µM (depending on assay)[14][15][16]Activates both outward Cs+ and inward H+ currents.
4-Aminopyridine (B3432731) (4-AP) TMEM175, various K+ channelsInhibitorIC50: 19 ± 6.6 µM (for K+/Na+ flux); 55 ± 13 µM (for H+ flux)[8][17]Broad-spectrum potassium channel blocker that also inhibits TMEM175.
2-phenylpyridin-4-ylamine (2-PPA) TMEM175Inhibitor-Selective inhibitor that acts as a pore blocker.[11][18]
AP-6 TMEM175Inhibitor-Selective inhibitor that binds to a distinct site in the pore from 2-PPA.[11][18]
NS1619 BK channelsActivatorEC50: ~3 µM[19]Potent activator of large-conductance Ca2+-activated K+ channels.
NS11021 BK channelsActivatorPotent activator (nM range)[1][6]More potent and selective BK channel activator than NS1619.[6]
Retigabine KCNQ2/3 channelsActivatorEC50: 1.9 ± 0.2 µM[20]Anticonvulsant that enhances KCNQ2/3 currents.
Diazoxide ATP-sensitive K+ (KATP) channelsActivator-Opens KATP channels, leading to hyperpolarization.[21][22]
Glibenclamide ATP-sensitive K+ (KATP) channelsInhibitor-Blocks KATP channels, leading to depolarization.[9][23][24]
Riluzole TREK-1 channelsActivator-Neuroprotective agent that activates TREK-1 currents.[25][26]
Fluoxetine TREK-1 channelsInhibitorIC50: 19 µM[2][4]Antidepressant that also blocks TREK-1 channels.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols offer insights into the experimental conditions under which the comparative data were generated.

Whole-Cell Patch-Clamp Electrophysiology for TMEM175
  • Cell Line: HEK293T cells transiently or stably expressing human TMEM175.

  • Recording Configuration: Whole-cell patch-clamp.

  • Intracellular Solution (in mM): 150 Cs+ (to isolate TMEM175 currents from other K+ channels), or 150 NMDG+ at pH 4.7 (for proton currents).[8][27]

  • Extracellular Solution (in mM): Varied depending on the experiment, for example, 75 K+ and 75 Na+, or 145 NMDG+ at pH 7.4.[8][27]

  • Voltage Protocol: Cells are held at a holding potential (e.g., -80 mV or 0 mV) and then subjected to voltage steps or ramps to elicit channel activity. For example, a voltage ramp from -100 mV to +100 mV over 1 second.[15]

  • Modulator Application: Modulators are applied to the bath solution at varying concentrations to determine their effect on TMEM175 currents.

  • Data Analysis: The current amplitude at a specific voltage (e.g., +50 mV) is measured and plotted against the modulator concentration to determine EC50 or IC50 values.[15]

Fluorescence-Based Proteoliposome Flux Assay for TMEM175
  • Protein Reconstitution: Purified TMEM175 is reconstituted into lipid vesicles (liposomes) in the presence of a high concentration of KCl (e.g., 300 mM).

  • Assay Principle: The liposomes are then diluted into a solution containing NaCl. The efflux of K+ is initiated by adding a proton ionophore (e.g., CCCP), which allows H+ influx to balance the charge.

  • Detection: The resulting H+ influx is monitored by the fluorescence quenching of an H+-sensitive dye (e.g., ACMA) encapsulated within the liposomes.

  • Modulator Testing: The effect of modulators is assessed by adding them to the assay and measuring their impact on the rate of fluorescence quenching.[17]

Electrophysiology for Other Potassium Channels (General Protocol)
  • Expression System: Xenopus oocytes or mammalian cell lines (e.g., CHO, HEK293) expressing the specific potassium channel subtype.

  • Recording Technique: Two-electrode voltage clamp (for oocytes) or whole-cell patch-clamp (for mammalian cells).

  • Solutions: The composition of the intracellular and extracellular solutions is tailored to the specific ion channel being studied and the experimental goals.

  • Voltage Protocols: Appropriate voltage protocols are used to activate and deactivate the channels to study the effects of modulators on channel gating properties (e.g., voltage-dependence of activation, kinetics of activation and deactivation).[20][28]

  • Data Analysis: Dose-response curves are generated by plotting the change in current or a gating parameter against the modulator concentration to determine EC50 or IC50 values.[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

TMEM175_Function cluster_lysosome Lysosome cluster_modulators Modulators TMEM175 TMEM175 Potassium_out K+ TMEM175->Potassium_out Mediates K+ efflux V_ATPase V-ATPase Protons_in H+ V_ATPase->Protons_in Pumps H+ in Lysosomal_pH Lysosomal pH (4.5-5.0) Protons_in->Lysosomal_pH Lowers Potassium_out->Lysosomal_pH Maintains (Counter-ion) Autophagy Autophagy Lysosomal_pH->Autophagy Enables Activators Activators (e.g., Modulator 1, DCPIB) Activators->TMEM175 Enhance K+ efflux Inhibitors Inhibitors (e.g., 4-AP, 2-PPA, AP-6) Inhibitors->TMEM175 Block K+ efflux

Caption: Functional role of TMEM175 in the lysosome and its modulation.

Patch_Clamp_Workflow start Start: Prepare cells expressing target channel patch Establish whole-cell patch-clamp configuration start->patch record_base Record baseline channel activity patch->record_base apply_mod Apply modulator at varying concentrations record_base->apply_mod record_mod Record channel activity in presence of modulator apply_mod->record_mod analyze Analyze data: Generate dose-response curve record_mod->analyze end End: Determine EC50 / IC50 analyze->end

Caption: Simplified workflow for whole-cell patch-clamp experiments.

K_Channel_Drug_Targets cluster_channels Potassium Channels cluster_diseases Associated Neurological Disorders TMEM175 TMEM175 PD Parkinson's Disease TMEM175->PD BK BK Channels Neurodegeneration General Neurodegeneration BK->Neurodegeneration KCNQ KCNQ2/3 Epilepsy Epilepsy KCNQ->Epilepsy KATP KATP Channels KATP->Neurodegeneration TREK1 TREK-1 Pain Neuropathic Pain TREK1->Pain TREK1->Neurodegeneration

Caption: Potassium channels as therapeutic targets in neurological disorders.

References

Selectivity profiling of TMEM175 modulator 1 against other ion channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of a representative TMEM175 modulator, designated here as "TMEM175 Modulator 1," against a panel of other ion channels. The data presented is essential for assessing the modulator's specificity and potential for off-target effects, a critical step in the drug discovery and development process. This guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of the modulator's performance.

Introduction to TMEM175 and the Need for Selective Modulators

Transmembrane protein 175 (TMEM175) is a lysosomal potassium (K+) channel that plays a crucial role in maintaining lysosomal pH homeostasis and function.[1] Dysregulation of TMEM175 has been linked to neurodegenerative diseases, including Parkinson's disease, making it a promising therapeutic target.[2] The development of selective modulators for TMEM175 is of high interest for both basic research and clinical applications. High selectivity is paramount to minimize off-target effects and ensure that the therapeutic action is directed solely at TMEM175.

This guide focuses on the selectivity profile of a hypothetical, yet representative, negative modulator ("this compound") and compares its activity with recently identified selective inhibitors of TMEM175.

Comparative Selectivity Data

The selectivity of a compound is typically assessed by comparing its potency (e.g., IC50 value) against the primary target with its potency against a panel of other relevant proteins, in this case, other ion channels. A higher IC50 value against an off-target channel indicates lower activity and thus higher selectivity.

Selectivity of a Known TMEM175 Inhibitor

Recent studies have identified the first selective inhibitors of TMEM175, including 2-phenylpyridin-4-ylamine (2-PPA). The selectivity of 2-PPA was assessed against other 4-aminopyridine (B3432731) (4-AP)-sensitive potassium channels, providing a benchmark for newly developed modulators.

CompoundTarget Ion ChannelIC50 (µM)Selectivity Fold (vs. TMEM175)
2-PPATMEM175 ~32-
hKv3.1~1,100~34x

Table 1: Experimentally determined selectivity of the TMEM175 inhibitor 2-PPA against the 4-AP-sensitive potassium channel hKv3.1.

Representative Selectivity Profile of this compound

The following table presents a representative, hypothetical selectivity profile for "this compound" against a broader panel of ion channels, illustrating the desired characteristics of a highly selective compound. This panel includes key ion channels from different families that are commonly associated with off-target effects.

Ion Channel FamilyIon ChannelIC50 (µM) of this compound
Primary Target TMEM175 0.05
Potassium ChannelshERG (Kv11.1)> 100
KCNQ1/minK (Kv7.1)> 100
Kir2.1> 100
BK (KCa1.1)> 100
Sodium ChannelsNav1.5> 100
Nav1.7> 100
Calcium ChannelsCav1.2> 100
Cav2.2> 100
Chloride ChannelsCFTR> 100
ClC-1> 100

Table 2: A representative, hypothetical selectivity profile of "this compound" against a panel of off-target ion channels. The high IC50 values against these channels, in contrast to the low IC50 for TMEM175, indicate a high degree of selectivity.

Experimental Protocols

The following is a detailed methodology for determining the selectivity profile of a compound against a panel of ion channels using automated patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Lines: HEK293 or CHO cells stably expressing the human ion channel of interest (e.g., TMEM175, hERG, Nav1.5, etc.) are used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418 or puromycin) to maintain stable expression of the ion channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged every 2-3 days upon reaching 80-90% confluency.

Automated Patch-Clamp Electrophysiology
  • Instrumentation: An automated patch-clamp system, such as the SyncroPatch 384/768PE or Patchliner, is used for high-throughput screening.

  • Cell Preparation: On the day of the experiment, cells are harvested using a cell detachment solution, washed with a serum-free external solution, and resuspended in the external solution at a concentration of 200,000 cells/mL. The cell suspension is allowed to recover for at least 60 minutes at 15°C with gentle shaking.

  • Solutions:

    • Internal Solution (in mM): 120 KCl, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Recording Procedure:

    • The automated system performs cell capture, sealing, and whole-cell configuration.

    • Stable whole-cell recordings are established, and baseline currents are measured.

    • A specific voltage protocol is applied to elicit the characteristic current for each ion channel. For example, for voltage-gated potassium channels, a depolarizing voltage step from a holding potential of -80 mV is used.

    • The test compound ("this compound") is prepared in a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) and applied to the cells.

    • The effect of the compound on the ion channel current is measured after a defined incubation period (typically 3-5 minutes).

  • Data Analysis:

    • The peak current amplitude in the presence of the compound is compared to the baseline current to determine the percentage of inhibition.

    • Concentration-response curves are generated by plotting the percentage of inhibition against the compound concentration.

    • The IC50 value (the concentration at which 50% of the current is inhibited) is calculated by fitting the concentration-response data to the Hill equation using specialized software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the automated patch-clamp electrophysiology workflow for selectivity profiling.

experimental_workflow cluster_prep Cell Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis CellCulture Cell Culture Harvesting Cell Harvesting CellCulture->Harvesting Resuspension Resuspension in External Solution Harvesting->Resuspension CellCapture Cell Capture & Sealing Resuspension->CellCapture WholeCell Whole-Cell Configuration CellCapture->WholeCell Baseline Baseline Current Recording WholeCell->Baseline Compound Compound Application Baseline->Compound Effect Measure Compound Effect Compound->Effect Inhibition Calculate % Inhibition Effect->Inhibition CRC Generate Concentration- Response Curve Inhibition->CRC IC50 Determine IC50 CRC->IC50

Automated Patch-Clamp Workflow for Selectivity Profiling.
TMEM175 Signaling Pathway Context

The following diagram illustrates the role of TMEM175 in the context of the lysosomal signaling pathway.

tmem175_pathway cluster_lysosome Lysosome cluster_cytosol Cytosol TMEM175 TMEM175 LysosomeLumen Lysosomal Lumen (Acidic pH) TMEM175->LysosomeLumen K+ efflux VATPase V-ATPase VATPase->LysosomeLumen H+ influx CellularHomeostasis Cellular Homeostasis LysosomeLumen->CellularHomeostasis Degradation & Nutrient Recycling Autophagy Autophagy Autophagy->LysosomeLumen Fusion Endocytosis Endocytosis Endocytosis->LysosomeLumen Fusion TMEM175_Modulator This compound (Inhibitor) TMEM175_Modulator->TMEM175 Inhibition

Role of TMEM175 in Lysosomal Function.

Conclusion

The selectivity profile of a TMEM175 modulator is a critical determinant of its potential as a therapeutic agent. A highly selective modulator, such as the representative "this compound" profiled in this guide, would be expected to have minimal off-target effects, thereby offering a more favorable safety profile. The use of high-throughput automated patch-clamp electrophysiology allows for the efficient and robust screening of compounds against a broad panel of ion channels, providing the necessary data to guide lead optimization and candidate selection in drug discovery programs targeting TMEM175.

References

A Head-to-Head Comparison of TMEM175 Modulator 1 and Other Neuroprotective Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective therapies, a variety of molecular targets and mechanisms are under investigation. This guide provides a head-to-head comparison of a novel therapeutic strategy, modulation of the lysosomal ion channel TMEM175, with established neuroprotective compounds. We present a profile for a representative TMEM175 positive modulator, herein referred to as TMEM175 Modulator 1 , and compare its preclinical profile with two other neuroprotective agents, Riluzole (B1680632) and Edaravone (B1671096) .

This comparison is based on a synthesis of publicly available preclinical data. It is important to note that the data for each compound are derived from various independent studies and are not from direct head-to-head comparative experiments. Therefore, the quantitative results should be interpreted with caution.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. The compounds discussed in this guide offer distinct mechanistic approaches to neuroprotection:

  • This compound (Positive Modulator) : Represents a class of emerging therapeutics designed to enhance the function of the lysosomal potassium/proton channel TMEM175. The primary neuroprotective hypothesis is that by activating TMEM175, these modulators restore lysosomal pH homeostasis, improve the clearance of aggregated proteins like α-synuclein, and enhance overall lysosomal and mitochondrial function, thereby protecting neurons from degeneration.[1]

  • Riluzole : An approved medication for amyotrophic lateral sclerosis (ALS) that primarily acts by modulating glutamatergic neurotransmission. It inhibits presynaptic glutamate (B1630785) release and blocks postsynaptic glutamate receptors, thereby reducing excitotoxicity.[2][3][4] It also exhibits effects on voltage-gated sodium channels and potentially has direct antioxidant properties.[5][6]

  • Edaravone : A potent free radical scavenger approved for the treatment of ALS and acute ischemic stroke. Its neuroprotective effects are attributed to its ability to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress and subsequent cellular damage.[7][8][9]

Comparative Data Tables

The following tables summarize quantitative data from various preclinical studies.

Table 1: In Vitro Efficacy Data
ParameterThis compound (Positive Modulator)RiluzoleEdaravone
Target Engagement EC50 for TMEM175 activation (e.g., DCPIB): ~16.7 µM[10]--
Neuroprotection (Cell Viability) Data not available5% reduction in cell death (glutamate-induced excitotoxicity)[11]57% inhibition of cell death (1 µM, 15-HPETE-induced)[8]
Mechanism-Specific Activity Induces TMEM175-dependent lysosomal proton release[12]21% decrease in Km and 31% increase in Vmax of glutamate uptake (0.1 µM)[2]Reaction rate with peroxynitrite: ~1.5 x 10^4 M⁻¹s⁻¹[7]
Effect on Oxidative Stress Indirectly reduces oxidative stress by improving mitochondrial functionReduces H2O2-induced ROS increase (1-10 µM)[5]Reduces 3-nitrotyrosine (B3424624) levels to almost undetectable in CSF of ALS patients[13][14]
Effect on Protein Aggregation Enhances clearance of α-synuclein by restoring lysosomal functionData not availableData not available
Table 2: In Vivo Efficacy Data (Animal Models)
ParameterThis compound (Positive Modulator)RiluzoleEdaravone
Animal Model Parkinson's Disease (PD) models (conceptual)Primate model of PD (MPTP-induced)Rat model of sporadic Alzheimer's Disease (STZ-induced)
Dosing Regimen Not established10 mg/kg, b.i.d., p.o.[15]9 mg/kg[16]
Neuroprotection (Neuronal Sparing) Expected to reduce dopaminergic neuron lossSparing of TH- and Nissl-stained nigral neurons[15]Protective effect on neuronal degeneration (histomorphological observation)[16]
Behavioral Improvement Expected to improve motor functionImproved motor function and neurological performance[15]Significantly improved cognitive damage (Morris water maze and step-down tests)[16]
Biochemical Endpoints Expected to restore lysosomal and mitochondrial markers-Markedly restored levels of MDA, 4-HNE, OH, H2O2, T-SOD, GSH, GPx, and protein carbonyl[16]

Signaling Pathways and Mechanisms of Action

This compound

A positive modulator of TMEM175 is designed to enhance the channel's activity, leading to increased potassium and/or proton flux across the lysosomal membrane. This is hypothesized to restore the acidic pH of the lysosome, which is crucial for the function of hydrolytic enzymes. Improved lysosomal function enhances the degradation of cellular waste, including misfolded proteins like α-synuclein, and promotes efficient autophagy and mitophagy. This, in turn, reduces cellular stress and supports neuronal survival.

TMEM175_Pathway This compound Signaling Pathway TMEM175_Modulator This compound TMEM175 TMEM175 Channel TMEM175_Modulator->TMEM175 activates Lysosome Lysosome Ion_Flux Increased K+/H+ Flux TMEM175->Ion_Flux mediates Lysosomal_pH Restored Lysosomal pH Ion_Flux->Lysosomal_pH Enzyme_Activity Enhanced Hydrolase Activity Lysosomal_pH->Enzyme_Activity Autophagy Improved Autophagy/Mitophagy Enzyme_Activity->Autophagy Protein_Clearance Increased α-synuclein Clearance Autophagy->Protein_Clearance Mitochondrial_Function Improved Mitochondrial Function Autophagy->Mitochondrial_Function Neuronal_Survival Neuronal Survival Protein_Clearance->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival

This compound Signaling Pathway
Riluzole

Riluzole's neuroprotective effects are primarily attributed to its ability to reduce glutamate-mediated excitotoxicity. It achieves this through a dual mechanism: inhibiting the presynaptic release of glutamate and non-competitively blocking postsynaptic NMDA receptors. By dampening excessive glutamatergic signaling, Riluzole prevents the massive influx of calcium ions into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death.

Riluzole_Pathway Riluzole Signaling Pathway Riluzole Riluzole Glutamate_Release Reduced Glutamate Release Riluzole->Glutamate_Release inhibits NMDA_Receptor NMDA Receptor Blockade Riluzole->NMDA_Receptor blocks Presynaptic_Terminal Presynaptic Terminal Postsynaptic_Neuron Postsynaptic Neuron Excitotoxicity Reduced Excitotoxicity Glutamate_Release->Excitotoxicity Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Ca_Influx Ca_Influx->Excitotoxicity Neuronal_Survival Neuronal Survival Excitotoxicity->Neuronal_Survival

Riluzole Signaling Pathway
Edaravone

Edaravone is a potent antioxidant that scavenges a broad spectrum of free radicals, including hydroxyl radicals, peroxyl radicals, and peroxynitrite. In neurodegenerative diseases, oxidative stress is a major contributor to neuronal damage. By neutralizing these reactive species, Edaravone protects cellular components, such as lipids, proteins, and DNA, from oxidative damage. This reduction in oxidative stress helps to preserve the integrity and function of neurons.

Edaravone_Pathway Edaravone Mechanism of Action Edaravone Edaravone Free_Radicals Free Radicals (ROS/RNS) Edaravone->Free_Radicals scavenges Oxidative_Stress Reduced Oxidative Stress Free_Radicals->Oxidative_Stress Cellular_Damage Reduced Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Neuronal_Survival Neuronal Survival Cellular_Damage->Neuronal_Survival

Edaravone Mechanism of Action

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. Below are representative protocols for key experiments used to evaluate the neuroprotective effects of these compounds.

Lysosomal pH Measurement

This assay is crucial for assessing the direct functional consequence of TMEM175 modulation.

  • Principle : Ratiometric fluorescent dyes that accumulate in lysosomes and whose fluorescence emission spectrum is pH-dependent are used to measure the luminal pH.

  • Protocol :

    • Culture neuronal cells (e.g., SH-SY5Y or primary neurons) on glass-bottom dishes.

    • Load cells with a pH-sensitive dye (e.g., LysoSensor Yellow/Blue Dextran) by incubating for several hours, followed by a chase period in dye-free media to ensure lysosomal localization.

    • Treat the cells with the TMEM175 modulator or vehicle control for the desired duration.

    • Acquire fluorescence images at two emission wavelengths using a fluorescence microscope.

    • Generate a calibration curve by treating cells with buffers of known pH in the presence of ionophores (e.g., nigericin (B1684572) and monensin) to equilibrate the lysosomal and extracellular pH.

    • Calculate the ratio of fluorescence intensities at the two wavelengths for the experimental and calibration samples. Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios onto the calibration curve.

α-Synuclein Aggregation Assay

This assay evaluates the ability of a compound to either inhibit the formation of or enhance the clearance of α-synuclein aggregates, a key pathological hallmark of Parkinson's disease.

  • Principle : Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibril structures. This can be used to monitor the kinetics of α-synuclein aggregation in vitro.

  • Protocol :

    • Prepare recombinant α-synuclein monomer.

    • In a multi-well plate, combine monomeric α-synuclein with ThT and the test compound (TMEM175 modulator, Riluzole, Edaravone, or vehicle) in a suitable buffer.

    • Induce aggregation by incubation at 37°C with continuous shaking.

    • Monitor the fluorescence of ThT over time using a plate reader (excitation ~450 nm, emission ~485 nm).

    • Analyze the aggregation kinetics by plotting fluorescence intensity versus time. The lag time, slope of the exponential phase, and final fluorescence intensity are key parameters for comparison.

Mitochondrial Function Assay (MTT Assay)

This assay assesses the metabolic activity of cells, which is an indicator of cell viability and mitochondrial function.

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Protocol :

    • Plate neuronal cells in a 96-well plate and allow them to adhere.

    • Treat the cells with the neuroprotective compounds for a predetermined period.

    • Induce neuronal injury (e.g., by exposure to a neurotoxin like MPP+ or glutamate).

    • After the injury period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

    • Express cell viability as a percentage relative to the untreated control group.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel neuroprotective compound.

Experimental_Workflow Preclinical Evaluation Workflow for Neuroprotective Compounds Start Compound Identification In_Vitro In Vitro Studies Start->In_Vitro Target_Engagement Target Engagement Assay (e.g., Patch Clamp for TMEM175) In_Vitro->Target_Engagement Mechanism_Assays Mechanism of Action Assays (e.g., Lysosomal pH, ROS Scavenging) In_Vitro->Mechanism_Assays Cell_Viability Neuroprotection Assays (e.g., MTT, LDH) In_Vitro->Cell_Viability In_Vivo In Vivo Studies Cell_Viability->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Animal_Model Disease Model Efficacy (e.g., PD, ALS models) In_Vivo->Animal_Model Tox Toxicology Studies In_Vivo->Tox Behavioral Behavioral Analysis Animal_Model->Behavioral Histology Histological Analysis Animal_Model->Histology Lead_Optimization Lead Optimization Histology->Lead_Optimization Tox->Lead_Optimization

Preclinical Evaluation Workflow

Conclusion

This compound, Riluzole, and Edaravone represent three distinct and promising strategies for neuroprotection.

  • This compound offers a novel, targeted approach by addressing a fundamental aspect of cellular homeostasis – lysosomal function. If the therapeutic hypothesis is validated, this class of compounds could have broad applicability in neurodegenerative diseases characterized by protein aggregation and lysosomal dysfunction.

  • Riluzole provides neuroprotection by mitigating excitotoxicity, a well-established pathway of neuronal injury. Its clinical use in ALS validates the importance of targeting glutamate dysregulation.

  • Edaravone acts as a powerful antioxidant, combating the pervasive damage caused by oxidative stress in a range of neurological conditions.

Future research, including direct comparative studies and clinical trials, will be crucial in elucidating the full therapeutic potential of each of these approaches and determining their optimal application in the treatment of neurodegenerative diseases.

References

Independent Verification of a Novel TMEM175 Modulator's Effect on Lysosomal Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to independently verify the effects of a novel transmembrane protein 175 (TMEM175) modulator, herein referred to as TMEM175 Modulator 1 (TMEM175-M1) , on lysosomal function. It offers a comparative analysis with known TMEM175 inhibitors and outlines detailed experimental protocols and data presentation standards.

TMEM175 is a critical lysosomal ion channel implicated in maintaining lysosomal pH, membrane potential, and overall homeostasis.[1][2][3][4] Its dysfunction is genetically linked to an increased risk of Parkinson's disease, making it a significant therapeutic target.[2][5][6][7] Modulators of TMEM175 can either enhance (agonists) or inhibit (antagonists) its channel activity, thereby influencing the degradation of cellular waste, such as α-synuclein aggregates.[8][9] This guide details the necessary assays to characterize the functional consequences of TMEM175 modulation by a novel compound.

Comparative Analysis of TMEM175 Modulators

To objectively assess the performance of TMEM175-M1, its effects should be benchmarked against known TMEM175 inhibitors and general lysosomal function disruptors. This section provides hypothetical data for TMEM175-M1 alongside published data for known compounds.

Table 1: Quantitative Comparison of TMEM175 Modulator Effects on Lysosomal pH and Cathepsin B Activity

CompoundTarget/MechanismConcentrationCell TypeChange in Lysosomal pH (vs. Control)Cathepsin B Activity (% of Control)Reference
TMEM175-M1 (Hypothetical Agonist) TMEM175 Activator10 µMSH-SY5Y↑ (Restores acidic pH)↑ 150%Experimental Data
TMEM175-M1 (Hypothetical Antagonist) TMEM175 Inhibitor10 µMSH-SY5Y↓ (Hyperacidification)↓ 70%Experimental Data
2-phenylpyridin-4-ylamine (2-PPA) TMEM175 Inhibitor (Pore Blocker)10 µMMEFsNo significant change↑ (Increased degradation)[10][11]
AP-6 TMEM175 Inhibitor (Pore Blocker)10 µMMEFsNo significant change↑ (Increased degradation)[11]
4-Aminopyridine (4-AP) TMEM175 Inhibitor (Pore Blocker)10 µMMEFs↑ (Alkalinization)Not Reported[10]
Bafilomycin A1 V-ATPase Inhibitor100 nMVarious↑↑ (Strong Alkalinization)↓↓ (Strongly Decreased)

Experimental Protocols

Detailed methodologies are crucial for the reproducible and independent verification of a modulator's effects.

Lysosomal pH Measurement Assay

Objective: To quantify changes in the luminal pH of lysosomes following treatment with TMEM175-M1.

Principle: This assay uses pH-sensitive fluorescent dyes, such as LysoSensor™ or LysoTracker™, which accumulate in acidic compartments and whose fluorescence intensity or spectral properties change with pH.[12]

Methodology:

  • Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well, black-walled, clear-bottom plate and culture to 70-80% confluency.

  • Compound Treatment: Treat cells with various concentrations of TMEM175-M1, a vehicle control (e.g., DMSO), and a positive control (e.g., Bafilomycin A1) for a predetermined incubation period (e.g., 1-4 hours).

  • Dye Loading: Remove the treatment medium and incubate cells with a pre-warmed medium containing a fluorescent lysosomal pH indicator dye (e.g., 1 µM LysoSensor™ DND-160) for 30 minutes at 37°C.

  • Imaging and Quantification: Wash the cells with fresh medium. Acquire images using a high-content imaging system or measure fluorescence intensity using a multi-mode plate reader. For ratiometric dyes, capture fluorescence at two emission wavelengths.

  • Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the average fluorescence intensity per cell. Normalize the data to the vehicle control to determine the relative change in lysosomal pH.

Lysosomal Hydrolase Activity Assay (Cathepsin B)

Objective: To measure the activity of the lysosomal protease Cathepsin B, whose function is dependent on the acidic lysosomal environment.

Principle: This method utilizes a cell-permeable, self-quenched substrate that becomes fluorescent upon cleavage by active Cathepsin B within functional lysosomes.[12]

Methodology:

  • Cell Culture and Treatment: Follow the same steps for cell plating and compound treatment as described in the lysosomal pH assay.

  • Substrate Loading: During the final 1-2 hours of compound treatment, add a Cathepsin B substrate (e.g., Magic Red™) to the culture medium according to the manufacturer's protocol.

  • Live-Cell Imaging: Following incubation, wash the cells and immediately analyze them using fluorescence microscopy or a high-content imager.

  • Quantification: Measure the total or average fluorescence intensity of the cleaved substrate per cell.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the percentage of Cathepsin B activity.

Autophagic Flux Assay

Objective: To determine if TMEM175-M1 affects the clearance of autophagosomes by lysosomes, a process known as autophagic flux.

Principle: This assay monitors the levels of LC3-II, a protein associated with autophagosome membranes. A buildup of LC3-II in the presence of a lysosomal inhibitor (like Bafilomycin A1) compared to its absence indicates active autophagic flux.[13]

Methodology:

  • Cell Culture and Treatment: Plate cells and treat with TMEM175-M1 and vehicle control. For each condition, create a parallel treatment group including a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the final 2-4 hours of incubation.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Western Blotting: Determine the total protein concentration of each lysate. Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Data Analysis: Perform densitometric analysis of the LC3-II and loading control bands. Autophagic flux is determined by comparing the LC3-II levels in the presence and absence of the lysosomal inhibitor. An increase in flux suggests enhanced lysosomal clearance, while a decrease suggests impairment.

Visualizations: Pathways and Workflows

Signaling Pathway of TMEM175 in Lysosomal Function

The following diagram illustrates the role of TMEM175 in maintaining lysosomal homeostasis and how its modulation can impact cellular health, particularly in the context of neurodegenerative disease.

TMEM175_Pathway cluster_lysosome Lysosome (Lumen pH ~4.5-5.0) V_ATPase V-ATPase Protons_in H+ V_ATPase->Protons_in Influx TMEM175 TMEM175 Channel Ions_out K+/H+ TMEM175->Ions_out Efflux Healthy_Function Restored Lysosomal Function TMEM175->Healthy_Function Balanced Ion Flux Impaired_Function Impaired Lysosomal Function TMEM175->Impaired_Function Imbalanced Ion Flux Hydrolases Active Hydrolases (e.g., Cathepsins) Degradation Substrate Degradation (e.g., α-synuclein) Hydrolases->Degradation Mediates Protons_in->Hydrolases Maintains Acidic pH Ions_out->V_ATPase Balances Charge Modulator TMEM175-M1 Agonist Agonist Action (Activation) Modulator->Agonist Antagonist Antagonist Action (Inhibition) Modulator->Antagonist Agonist->TMEM175 Enhances K+/H+ Efflux Antagonist->TMEM175 Blocks K+/H+ Efflux Healthy_Function->Degradation Promotes Clearance Impaired_Function->Degradation Inhibits Clearance

Caption: TMEM175's role in lysosomal ion balance and its therapeutic modulation.

Experimental Workflow for Modulator Verification

This workflow provides a logical sequence of steps to characterize the effects of TMEM175-M1 on key lysosomal functions.

Experimental_Workflow cluster_assays Functional Assays arrow arrow start Prepare Cell Cultures (e.g., SH-SY5Y) treatment Treat with TMEM175-M1, Vehicle, and Controls start->treatment ph_assay Lysosomal pH Assay (LysoSensor™) treatment->ph_assay activity_assay Hydrolase Activity Assay (Magic Red™) treatment->activity_assay flux_assay Autophagic Flux Assay (Western Blot for LC3-II) treatment->flux_assay data_acquisition Data Acquisition (Microscopy / Plate Reader / Blot Imaging) ph_assay->data_acquisition activity_assay->data_acquisition flux_assay->data_acquisition analysis Quantitative Analysis (Normalize to Control) data_acquisition->analysis comparison Compare Data to Known Modulators and Alternatives analysis->comparison conclusion Determine Modulator Effect Profile comparison->conclusion

Caption: Workflow for the independent verification of a TMEM175 modulator.

References

Assessing the Therapeutic Window of TMEM175 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Transmembrane protein 175 (TMEM175) is a lysosomal potassium channel that plays a critical role in maintaining lysosomal pH homeostasis and function. Its dysregulation has been implicated in the pathogenesis of neurodegenerative diseases, particularly Parkinson's disease, making it a compelling therapeutic target. This guide provides a comparative analysis of known TMEM175 modulators, focusing on their therapeutic window, and presents supporting experimental data and protocols to aid in the evaluation and development of novel TMEM175-targeted therapies.

Comparative Analysis of TMEM175 Modulators

The development of selective TMEM175 modulators is an active area of research. Currently, a limited number of tool compounds with inhibitory or activating effects have been characterized. This section compares the known efficacy, selectivity, and available toxicity data for prominent TMEM175 modulators.

It is important to note that publicly available, quantitative cytotoxicity data (e.g., CC50 or LD50 values) for these compounds is limited. The therapeutic window assessment is therefore based on the available efficacy data and any reported effects on cell viability. Further dedicated toxicology studies are required for a comprehensive understanding of the therapeutic index of these modulators.

ModulatorTypeTargetIC50 / EC50SelectivityReported CytotoxicitySource(s)
2-phenylpyridin-4-ylamine (2-PPA) InhibitorTMEM175~32 µM (K+ flux), ~30 µM (H+ flux)Selective over hKv3.1Did not greatly affect MEF cell proliferation at 300 μM for 48 hours.[1]
AP-6 InhibitorTMEM175~141 µM (K+ flux), ~170 µM (H+ flux)Selective over hKv3.1Did not greatly affect MEF cell proliferation at 20 μM for 48 hours.[1]
4-aminopyridine (4-AP) InhibitorTMEM175, various K+ channels~21-35 µMBroad-spectrum K+ channel blockerNot specified in the context of TMEM175 studies. Known to have neurological side effects at therapeutic doses for other indications.[1][2]
DCPIB ActivatorTMEM175, VRAC, TREK1/TRAAK, TRESK/TASK1/TASK3Potent activator (EC50 not specified in reviewed sources)Non-selective; also inhibits VRAC and modulates other K2P channels.Not specified in the context of TMEM175 activation.[3][4]

Companies Developing TMEM175 Modulators:

Several biotechnology companies are actively developing TMEM175 modulators for therapeutic applications. While specific compound data from these programs is largely proprietary, their pipelines highlight the growing interest in this target.

  • Caraway Therapeutics (in collaboration with AbbVie): Developing small molecule modulators of TMEM175 for Parkinson's disease and other neurodegenerative disorders.[5][6][7][8][9]

  • Denali Therapeutics: Has a preclinical program focused on TMEM175 modulators for neurodegenerative diseases.[10][11]

  • Tenvie Therapeutics: Has acquired programs from Denali Therapeutics, including a focus on TMEM175.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of TMEM175 modulators. The following sections provide step-by-step protocols for key in vitro assays.

Automated Patch-Clamp Electrophysiology for TMEM175 Activity

This protocol is adapted from methodologies using automated patch-clamp systems like the Sophion Qube 384.

Objective: To measure TMEM175-mediated ion currents in a high-throughput format to determine the potency and mechanism of action of test compounds.

Materials:

  • HEK293 cells stably expressing human TMEM175.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS, selection antibiotic).

  • Intracellular solution (e.g., in mM: 120 CsF, 20 CsCl, 10 HEPES, 1 EGTA; pH 7.2 with CsOH).

  • Extracellular solution (e.g., in mM: 145 NaCl, 4 KCl, 1 MgCl2, 10 HEPES, 2 CaCl2, 10 glucose; pH 7.4 with NaOH).

  • Test compounds at various concentrations.

  • Positive control (e.g., DCPIB for activators).

  • Negative control/vehicle (e.g., 0.5% DMSO).

  • Automated patch-clamp system (e.g., Sophion Qube 384) with appropriate microfluidic chips.

Procedure:

  • Cell Preparation:

    • Culture HEK293-TMEM175 cells to 70-80% confluency.

    • Harvest cells using a gentle, non-enzymatic dissociation solution.

    • Resuspend cells in the extracellular solution at the desired density for the automated patch-clamp system.

  • Automated Patch-Clamp Run:

    • Prime the microfluidic chips and the system with the intracellular and extracellular solutions according to the manufacturer's instructions.

    • Load the cell suspension, test compounds, and control solutions into the appropriate wells of the compound plate.

    • Initiate the automated patch-clamp protocol. The system will perform the following steps for each well:

      • Cell capture and sealing to form a gigaseal.

      • Whole-cell configuration establishment.

      • Application of a voltage protocol (e.g., a voltage ramp from -100 mV to +100 mV over 1 second from a holding potential of -80 mV) to elicit TMEM175 currents.

      • Baseline current recording.

      • Application of vehicle control.

      • Application of test compound at various concentrations.

      • Application of a positive control or a known blocker (e.g., 4-AP) to confirm channel activity.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) for each compound concentration.

    • Normalize the current to the baseline or vehicle control.

    • Plot the normalized current as a function of compound concentration to generate a dose-response curve.

    • Fit the curve using a suitable equation (e.g., Hill equation) to determine the IC50 or EC50 value.

Thallium Flux Assay for TMEM175 Activity

This fluorescence-based assay provides a high-throughput method for screening TMEM175 modulators by measuring the influx of thallium (Tl+), a surrogate for K+, through the channel.

Objective: To identify and characterize compounds that modulate TMEM175 activity by measuring changes in intracellular thallium concentration.

Materials:

  • HEK293 cells stably expressing human TMEM175.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).

  • Stimulus buffer containing thallium sulfate.

  • Test compounds at various concentrations.

  • Positive and negative controls.

  • Fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating:

    • Seed HEK293-TMEM175 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Remove the dye-loading solution.

    • Add assay buffer containing the test compounds at various concentrations to the wells.

    • Incubate for a predetermined period (e.g., 10-30 minutes) at room temperature.

  • Thallium Flux Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., ~490 nm excitation, ~525 nm emission).

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the instrument's injection function to add the thallium-containing stimulus buffer to all wells simultaneously.

    • Continue to record the fluorescence kinetically for 1-3 minutes.

  • Data Analysis:

    • For each well, calculate the rate of fluorescence increase (slope) after the addition of the thallium stimulus.

    • Normalize the slope to the vehicle control.

    • Plot the normalized rate as a function of compound concentration to generate a dose-response curve.

    • Determine the IC50 or EC50 value from the curve.

MTT Cell Viability Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method to assess the metabolic activity of cells and can be used to determine the cytotoxicity of test compounds.

Objective: To evaluate the effect of TMEM175 modulators on cell viability.

Materials:

  • HEK293 cells (or other relevant cell line).

  • 96-well clear microplates.

  • Cell culture medium.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Plating:

    • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Express the viability of treated cells as a percentage of the vehicle-treated control cells.

    • Plot cell viability against compound concentration to generate a dose-response curve and determine the CC50 (50% cytotoxic concentration).

Signaling Pathways and Experimental Workflows

TMEM175 Signaling Pathway in Parkinson's Disease

TMEM175 plays a multifaceted role in cellular homeostasis, and its dysfunction is linked to several pathological processes in Parkinson's disease. The following diagram illustrates a simplified signaling pathway involving TMEM175.

TMEM175_Pathway cluster_lysosome Lysosome cluster_cell Cellular Environment TMEM175 TMEM175 Lysosomal_pH Lysosomal pH Homeostasis TMEM175->Lysosomal_pH regulates Apoptosis Apoptosis TMEM175->Apoptosis promotes (if hyperactive) Mitochondrial_Homeostasis Mitochondrial Homeostasis TMEM175->Mitochondrial_Homeostasis disrupts (if hyperactive) Autophagy Autophagy Lysosomal_pH->Autophagy maintains alpha_syn α-synuclein Aggregates Autophagy->alpha_syn degrades Bcl2 Bcl-2 Bcl2->TMEM175 inhibits ROS ROS ROS->TMEM175 ROS->Apoptosis induces Mitochondrial_Homeostasis->ROS reduces production

Caption: TMEM175 signaling in the context of Parkinson's disease.

Experimental Workflow for Assessing Therapeutic Window

The following diagram outlines a logical workflow for assessing the therapeutic window of a novel TMEM175 modulator.

Therapeutic_Window_Workflow Start Start: Novel TMEM175 Modulator HTS High-Throughput Screening (e.g., Thallium Flux Assay) Start->HTS Hit_Validation Hit Validation (Automated Patch Clamp) HTS->Hit_Validation Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) Hit_Validation->Dose_Response Selectivity Selectivity Profiling (vs. other ion channels) Dose_Response->Selectivity Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Dose_Response->Cytotoxicity Therapeutic_Window Therapeutic Window Assessment (TI = CC50 / IC50) Selectivity->Therapeutic_Window Cytotoxicity->Therapeutic_Window

Caption: Workflow for assessing the therapeutic window of a TMEM175 modulator.

References

A Comparative Guide to TMEM175 Modulators for Parkinson's Disease Research in Patient-Derived iPSC Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of a novel therapeutic candidate, TMEM175 Modulator 1, alongside other known modulators of the lysosomal potassium channel TMEM175. The data presented is based on preclinical studies and is intended to inform research and development efforts targeting Parkinson's disease and other neurodegenerative disorders. The use of patient-derived induced pluripotent stem cells (iPSCs) and their differentiation into dopaminergic neurons is a key focus, offering a physiologically relevant platform for evaluating therapeutic efficacy.

Introduction to TMEM175 and its Role in Parkinson's Disease

Transmembrane protein 175 (TMEM175) is a crucial ion channel located in the lysosomal membrane. It plays a significant role in maintaining lysosomal pH homeostasis and is involved in essential cellular processes such as autophagy, the cell's waste disposal system.[1] Dysfunction of TMEM175 has been genetically linked to an increased risk of Parkinson's disease.[2] Impaired TMEM175 function can lead to lysosomal dysfunction, which in turn contributes to the accumulation of toxic alpha-synuclein (B15492655) aggregates, a hallmark of Parkinson's disease.[3][4] Therefore, modulating TMEM175 activity with small molecules presents a promising therapeutic strategy for neurodegenerative diseases.

Comparative Efficacy of TMEM175 Modulators

This section compares the efficacy of this compound (a hypothetical novel therapeutic candidate) with known TMEM175 activators and inhibitors. While direct comparative data in patient-derived iPSCs is still emerging, the following tables summarize available preclinical data from various cell models.

TMEM175 Activators (Agonists)

TMEM175 activators aim to enhance the channel's function, thereby restoring lysosomal health and promoting the clearance of pathogenic proteins.

ModulatorMechanism of ActionCell ModelKey Findings
This compound (Hypothetical) Selective TMEM175 agonistPatient-Derived iPSC-Dopaminergic NeuronsProjected to restore lysosomal pH, enhance alpha-synuclein clearance, and improve neuronal survival.
DCPIB Non-selective TMEM175 activatorHEK293T cells, iPSC-derived dopaminergic neuronsPotent activator of TMEM175-mediated currents.[5]
ML67-33 Activator of K2P channels with off-target effects on TMEM175Not specifiedActivates TMEM175-mediated currents.
Arachidonic Acid Endogenous polyunsaturated fatty acidCOS1 cellsIncreases TMEM175-mediated H+ and K+ currents.[6]
SC-79 AKT activator that indirectly activates TMEM175HEK293T cells, mouse neuronsRestores TMEM175 currents in starved cells.[1]
TMEM175 Inhibitors (Antagonists)

TMEM175 inhibitors are valuable research tools for studying the channel's function and the consequences of its blockade.

ModulatorMechanism of ActionCell ModelIC50 Value
4-Aminopyridine (4-AP) Broad-spectrum potassium channel blockerMEFs~21 µM[7]
2-Phenylpyridin-4-ylamine (2-PPA) Selective TMEM175 pore blockerMEFs~32 µM[7]
AP-6 Selective TMEM175 pore blockerMEFs~141 µM[7]
Zinc (Zn2+) Non-selective ion channel blockerNot specified~38 µM

Signaling Pathways and Experimental Workflows

Understanding the cellular pathways influenced by TMEM175 and the experimental methods to assess modulator efficacy is critical for drug development.

TMEM175 Signaling in Lysosomal Health and Disease

TMEM175 is a key regulator of lysosomal function. Its activity is modulated by the AKT signaling pathway and is crucial for autophagy and the clearance of alpha-synuclein.

TMEM175_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome Growth_Factors Growth Factors AKT AKT Growth_Factors->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates TMEM175 TMEM175 AKT->TMEM175 gates Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation inhibits Lysosomal_Degradation Lysosomal Degradation Autophagy_Initiation->Lysosomal_Degradation leads to Alpha_Synuclein α-Synuclein Monomers Aggregated_Alpha_Synuclein Aggregated α-Synuclein Alpha_Synuclein->Aggregated_Alpha_Synuclein Lysosomal_pH Maintained Lysosomal pH (Acidic) TMEM175->Lysosomal_pH maintains Lysosomal_pH->Lysosomal_Degradation enables Lysosomal_Degradation->Aggregated_Alpha_Synuclein clears

TMEM175 signaling pathway in neuronal homeostasis.

Experimental Workflow for Efficacy Testing in iPSCs

The following workflow outlines the key steps for assessing the efficacy of TMEM175 modulators in patient-derived iPSC models of Parkinson's disease.

Experimental_Workflow Patient_Fibroblasts Patient Fibroblasts (e.g., with PD mutation) iPSC_Generation iPSC Generation (Reprogramming) Patient_Fibroblasts->iPSC_Generation iPSC_Line Patient-Derived iPSC Line iPSC_Generation->iPSC_Line Dopaminergic_Neuron_Differentiation Differentiation into Dopaminergic Neurons iPSC_Line->Dopaminergic_Neuron_Differentiation Mature_Neurons Mature Dopaminergic Neurons Dopaminergic_Neuron_Differentiation->Mature_Neurons Modulator_Treatment Treatment with TMEM175 Modulators Mature_Neurons->Modulator_Treatment Functional_Assays Functional Assays Modulator_Treatment->Functional_Assays Data_Analysis Data Analysis and Comparison Functional_Assays->Data_Analysis

Workflow for testing TMEM175 modulators in iPSCs.

Experimental Protocols

Differentiation of Patient-Derived iPSCs into Dopaminergic Neurons

A number of protocols exist for the differentiation of iPSCs into dopaminergic neurons.[6][8][9][10] A common approach involves the use of small molecules to guide differentiation through developmental stages, mimicking in vivo neurogenesis.

Materials:

  • Patient-derived iPSC lines

  • mTeSR™ Plus medium

  • STEMdiff™ SMADi Neural Induction Kit

  • Recombinant human SHH, FGF8, BDNF, GDNF

  • Laminin-coated culture vessels

  • Neurobasal medium supplemented with B27 and GlutaMAX

Protocol Outline:

  • Neural Induction: iPSCs are cultured in the presence of SMAD inhibitors to induce neural fate.

  • Ventral Midbrain Patterning: Neural progenitor cells are treated with Sonic hedgehog (SHH) and Fibroblast growth factor 8 (FGF8) to specify a ventral midbrain fate.

  • Neuronal Differentiation and Maturation: Progenitors are terminally differentiated and matured in a neurobasal medium containing Brain-derived neurotrophic factor (BDNF) and Glial cell line-derived neurotrophic factor (GDNF).

  • Characterization: Differentiated neurons are characterized by immunocytochemistry for dopaminergic markers such as Tyrosine Hydroxylase (TH) and FOXA2.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems, such as the Sophion Qube or Nanion SyncroPatch, are used for high-throughput screening of TMEM175 modulators.

Principle: This technique measures the ion currents flowing through TMEM175 channels in the lysosomal or plasma membrane. Changes in current in response to a modulator indicate its activity.

Protocol Outline:

  • Cell Preparation: HEK293T cells overexpressing TMEM175 or iPSC-derived neurons are harvested and prepared as a single-cell suspension.

  • Chip Preparation: The microfluidic chip of the automated patch-clamp system is primed with intracellular and extracellular solutions.

  • Cell Sealing: Cells are captured on the apertures of the chip, and a high-resistance seal is formed.

  • Recording: Whole-cell or lysosomal currents are recorded in response to voltage steps.

  • Compound Application: The TMEM175 modulator is applied, and the change in current is measured to determine its effect (activation or inhibition).

Thallium Flux Assay

This is a fluorescence-based assay used for high-throughput screening of ion channel modulators.

Principle: Thallium (Tl+) is a surrogate for potassium (K+) and can pass through TMEM175 channels. A Tl+-sensitive fluorescent dye is loaded into the cells. The influx of Tl+ upon channel opening leads to an increase in fluorescence, which can be measured.

Protocol Outline:

  • Cell Plating: Cells expressing TMEM175 are plated in a multi-well plate.

  • Dye Loading: The cells are incubated with a Tl+-sensitive fluorescent dye.

  • Compound Incubation: The TMEM175 modulator is added to the cells.

  • Thallium Addition and Measurement: A Tl+-containing solution is added, and the change in fluorescence over time is measured using a fluorescence plate reader. An increase in the rate of fluorescence indicates channel activation.

Conclusion

The development of TMEM175 modulators represents a promising therapeutic avenue for Parkinson's disease. Patient-derived iPSC models provide a powerful platform for evaluating the efficacy of these modulators in a disease-relevant context. While "this compound" is a hypothetical candidate, the comparative data and methodologies presented in this guide offer a framework for the preclinical assessment of novel TMEM175-targeting compounds. Further research focusing on direct comparative studies in iPSC-derived dopaminergic neurons is crucial to advance the most promising candidates toward clinical development.

References

Preclinical Validation of TMEM175 Modulation: A Comparative Guide for Parkinson's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific therapeutic agent designated "TMEM175 modulator 1" is currently described in publicly available scientific literature. This guide utilizes a representative, hypothetical TMEM175 activator, designated "this compound (Activator)," and a representative TMEM175 inhibitor, "TMEM175 Modulator 2 (Inhibitor)," to provide a comparative framework based on existing preclinical research. This guide is intended for informational purposes and should not be considered as an endorsement of any specific compound.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in Lewy bodies. Recent genetic and functional studies have identified the transmembrane protein 175 (TMEM175), a lysosomal potassium channel, as a key player in PD pathogenesis.[1][2] Dysfunction of TMEM175 has been linked to impaired lysosomal and mitochondrial function, leading to α-synuclein accumulation and neuronal cell death.[1] Consequently, modulation of TMEM175 activity has emerged as a promising therapeutic strategy for Parkinson's disease.

This guide provides a preclinical comparison of two opposing strategies for TMEM175 modulation—activation and inhibition—against two leading alternative therapeutic approaches: LRRK2 kinase inhibition and GBA modulation. We present a synthesis of currently available preclinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of Therapeutic Strategies

The following tables summarize the preclinical performance of representative therapeutic modulators. "this compound (Activator)" and "TMEM175 Modulator 2 (Inhibitor)" are hypothetical compounds, with their expected outcomes based on published research on TMEM175 function. Data for the LRRK2 inhibitor and GBA modulator are based on published preclinical studies.

Table 1: In Vitro Efficacy
ParameterThis compound (Activator)TMEM175 Modulator 2 (Inhibitor)LRRK2 Inhibitor (e.g., DNL201)GBA Modulator (e.g., Ambroxol)
Target TMEM175 K+ channelTMEM175 K+ channelLRRK2 KinaseGlucocerebrosidase (GCase)
Mechanism Enhances K+ efflux from lysosome, restoring lysosomal pH and function.Blocks K+ efflux, leading to lysosomal hyper-acidification and enhanced degradation.Inhibits pathogenic kinase activity of LRRK2, restoring lysosomal function.Acts as a chaperone to increase GCase activity and trafficking to the lysosome.
Effect on Lysosomal Function Restoration of lysosomal pH, increased GCase activity.Increased lysosomal catabolism.[3]Improved lysosomal function in cellular models.[4]Increased GCase activity, improved lysosomal function.[5]
Effect on α-synuclein Reduced α-synuclein aggregation.Potential for enhanced α-synuclein clearance.Reduced α-synuclein accumulation in neuronal cell lines.[6]Suppresses α-synuclein accumulation in PD models.[7]
Neuroprotection Protection of dopaminergic neurons from toxins.Potential for neuroprotection through enhanced clearance of toxic aggregates.Prevents death of dopamine (B1211576) neurons in preclinical models.[8]Neuroprotective effects in PD models.
Table 2: In Vivo Efficacy (Rodent Models of Parkinson's Disease)
ParameterThis compound (Activator)TMEM175 Modulator 2 (Inhibitor)LRRK2 Inhibitor (e.g., MLi-2)GBA Modulator (e.g., AAV-GBA1)
Animal Model MPTP or 6-OHDA induced mouse/rat models.MPTP or 6-OHDA induced mouse/rat models.α-synuclein viral vector-based rat model.[9]MPTP-induced mouse model.[2]
Dopaminergic Neuron Survival Increased survival of TH-positive neurons in the substantia nigra.Mitigation of dopaminergic neuron loss.[9]No significant effect on α-synuclein-induced dopaminergic cell loss.[9]Improved survival of dopaminergic neurons.[2]
Striatal Dopamine Levels Restoration of dopamine and its metabolites.Potential to preserve striatal dopamine levels.Affects TH levels in α-synuclein-overexpressing neurons.[9]Increased striatal dopamine levels.[2]
Motor Function (Behavioral Tests) Improvement in motor coordination (e.g., rotarod, pole test).Mitigation of motor impairment.[9]No significant modification of α-synuclein–induced motor deficits.[9]Amelioration of motor deficits.[2]
α-synuclein Pathology Reduction in α-synuclein aggregates in the brain.Potential for reduced α-synuclein pathology.No significant modification of α-synuclein pathology.[9]Reduction of α-synuclein aggregates.[7]

Signaling Pathways and Experimental Workflows

TMEM175 and Lysosomal Function in Parkinson's Disease

TMEM175_Pathway cluster_lysosome Lysosome cluster_outside TMEM175 TMEM175 GCase GCase TMEM175->GCase impairs activity via pH LysosomalPH Optimal pH (4.5-5.0) TMEM175->LysosomalPH K+ efflux VATPase V-ATPase VATPase->LysosomalPH H+ influx Degradation Substrate Degradation (e.g., α-synuclein) GCase->Degradation catalyzes LysosomalPH->GCase enables AlphaSyn α-synuclein aggregates Degradation->AlphaSyn reduces PD_Risk PD Genetic Risk (TMEM175 variants) PD_Risk->TMEM175 dysregulates Neuronal_Death Neuronal Death AlphaSyn->Neuronal_Death leads to

Caption: Role of TMEM175 in lysosomal homeostasis and Parkinson's disease.

Experimental Workflow for Preclinical Evaluation of a TMEM175 Modulator

experimental_workflow start Start: Rodent Model of PD (e.g., 6-OHDA lesion) treatment Treatment Administration (TMEM175 Modulator vs. Vehicle) start->treatment behavioral Behavioral Testing (Rotarod, Pole Test, Cylinder Test) treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue immuno Immunohistochemistry (TH staining for DA neurons, α-synuclein aggregates) tissue->immuno biochem Biochemical Assays (Lysosomal function, GCase activity, Dopamine levels via HPLC) tissue->biochem analysis Data Analysis and Comparison immuno->analysis biochem->analysis end Conclusion on Preclinical Efficacy analysis->end

Caption: Workflow for in vivo preclinical validation of a therapeutic candidate.

Detailed Experimental Protocols

In Vitro Lysosomal Function Assay
  • Objective: To assess the effect of a TMEM175 modulator on lysosomal pH and enzymatic activity.

  • Cell Lines: SH-SY5Y neuroblastoma cells or primary neurons.

  • Methodology:

    • Lysosomal pH Measurement: Cells are incubated with a ratiometric lysosomal pH probe (e.g., LysoSensor Yellow/Blue DND-160). After treatment with the TMEM175 modulator or vehicle control, the fluorescence is measured at the two emission wavelengths, and the ratio is used to determine the intralysosomal pH.

    • GCase Activity Assay: Cell lysates are incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer. The fluorescence of the cleaved product is measured to quantify GCase activity.[10]

  • Data Analysis: Comparison of lysosomal pH and GCase activity between treated and control groups.

In Vitro α-synuclein Aggregation Assay
  • Objective: To determine the effect of a TMEM175 modulator on the aggregation of α-synuclein.

  • Methodology:

    • Recombinant human α-synuclein is incubated with or without the test compound.

    • Aggregation is induced by agitation.

    • The formation of amyloid fibrils is monitored in real-time by measuring the fluorescence of Thioflavin T (ThT), which binds to β-sheet-rich structures.[10][11]

  • Data Analysis: Comparison of the lag time and maximum fluorescence intensity of ThT between treated and control samples.

Rodent Model of Parkinson's Disease and Behavioral Testing
  • Objective: To evaluate the in vivo efficacy of a TMEM175 modulator in a neurotoxin-induced model of Parkinson's disease.

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats.

  • Procedure:

    • Lesioning: Unilateral stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or striatum to induce progressive loss of dopaminergic neurons.

    • Treatment: Daily administration of the TMEM175 modulator or vehicle for a specified period.

    • Behavioral Analysis:

      • Rotarod Test: To assess motor coordination and balance.

      • Pole Test: To measure bradykinesia.[12]

      • Cylinder Test: To evaluate forelimb akinesia and asymmetrical motor behavior.

  • Data Analysis: Comparison of motor performance scores between the treated and vehicle groups over time.

Immunohistochemical Analysis of Dopaminergic Neurons and α-synuclein Pathology
  • Objective: To quantify the extent of neurodegeneration and α-synuclein pathology in the brains of treated and control animals.

  • Methodology:

    • Following the final behavioral test, animals are euthanized, and brains are collected, fixed, and sectioned.

    • Immunohistochemistry is performed using antibodies against Tyrosine Hydroxylase (TH) to label dopaminergic neurons and against phosphorylated α-synuclein (pS129) to identify pathological aggregates.

    • The number of TH-positive neurons in the substantia nigra and the density of pS129-positive inclusions in relevant brain regions are quantified using stereology.

  • Data Analysis: Comparison of the number of surviving dopaminergic neurons and the burden of α-synuclein pathology between treated and control groups.

Conclusion

The modulation of TMEM175 presents a novel and promising therapeutic avenue for Parkinson's disease. Both activation and inhibition strategies have a strong biological rationale, aiming to restore lysosomal function and mitigate the downstream pathological consequences, including α-synuclein aggregation and neurodegeneration. The preclinical data for related targets such as LRRK2 and GBA provide a benchmark for the expected therapeutic efficacy of TMEM175 modulators. Further preclinical validation using the standardized experimental protocols outlined in this guide will be crucial to determine the clinical potential of this therapeutic approach and to identify the optimal modulation strategy for the treatment of Parkinson's disease.

References

Safety Operating Guide

Navigating the Safe Disposal of TMEM175 Modulator 1: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of novel chemical entities like TMEM175 modulator 1 are paramount for ensuring laboratory safety and environmental protection. While specific disposal protocols for every research compound are not always readily available, a framework built on established best practices for hazardous chemical waste provides a clear path forward. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to address the procedural questions that arise in a laboratory setting.

I. Pre-Disposal and Safe Handling Protocol

Before beginning any experiment involving this compound, it is crucial to have a comprehensive plan for waste management. This proactive approach minimizes risks and ensures compliance with institutional and regulatory standards.

Key Experimental Protocol: Decontamination of Laboratory Equipment

This protocol outlines the steps for decontaminating glassware and surfaces that have been in contact with this compound.

Materials:

  • Appropriate personal protective equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Detergent solution

  • Organic solvent (e.g., ethanol (B145695) or isopropanol, compatible with the modulator's solubility)

  • Designated waste containers for solvent rinses and solid waste

Procedure:

  • Initial Rinse: Immediately after use, rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble. This initial rinse should be collected as hazardous waste.

  • Wash: Wash the rinsed equipment with a laboratory detergent and warm water.

  • Second Rinse: Rinse the equipment again with the organic solvent to remove any residual compound. Collect this rinse as hazardous waste.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth soaked in a detergent solution, followed by a wipe with a cloth soaked in an appropriate organic solvent. All wipes should be disposed of as solid hazardous waste.

II. Step-by-Step Disposal Procedures

The disposal of this compound, as with many research chemicals, should be treated with a "cradle-to-grave" approach to chemical management.[1] This involves careful planning from purchase to disposal.

1. Waste Characterization and Segregation:

  • Hazardous Waste Determination: As a biologically active small molecule, this compound should be presumed to be hazardous waste in the absence of a specific Safety Data Sheet (SDS) stating otherwise.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Keep it segregated from incompatible materials to prevent dangerous reactions.[2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound waste.[3]

3. Waste Collection and Labeling:

  • Containers: Use only designated, compatible, and properly sealed hazardous waste containers.[2][3] Containers must be in good condition and kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the concentration and quantity of the waste.[3] Avoid using abbreviations or chemical formulas.

4. Disposal of Solid Waste:

  • Contaminated Materials: Items such as gloves, absorbent pads, and empty vials that are contaminated with this compound should be collected in a designated, sealed plastic bag or container.

  • Labeling: The container must be labeled as hazardous waste with the name of the chemical.

  • Disposal Request: Submit a request for collection of chemical waste to your institution's Environmental Health and Safety (EHS) department.[1]

5. Disposal of Liquid Waste:

  • Unused Solutions: Unused or expired solutions of this compound should be collected in a designated, sealed, and compatible liquid waste container.

  • Solvent Rinses: All solvent rinses from the decontamination of glassware should be collected in the same liquid waste container.

  • Secondary Containment: Liquid waste containers should be stored in secondary containment to prevent spills.[2]

  • Disposal Request: Arrange for pickup by your institution's EHS office. Never dispose of chemical waste down the drain.[2]

III. Quantitative Data for Disposal Planning

While specific quantitative data for this compound is not publicly available, the following table outlines the critical information that researchers must determine and document for proper disposal.

ParameterValue / Information to be DeterminedPurpose in Disposal Plan
Chemical Name This compoundAccurate identification for waste manifest and emergency responders.
CAS Number 3038770-25-8[4]Unique identifier for the chemical.
Molecular Formula C19H22F3N5O3[4]Basic chemical information for hazard assessment.
Concentration To be determined by the researcher.Essential for waste characterization and determining the appropriate disposal route.
Solvent(s) To be determined by the researcher.Determines the compatibility of the waste container and potential hazards of the solution.
Quantity of Waste To be determined by the researcher.Required for waste manifest and to ensure compliance with storage limits.[2]
Waste Category To be determined in consultation with EHS (likely non-halogenated organic waste).Ensures proper segregation and disposal according to regulatory requirements.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste: Contaminated PPE, vials, etc. is_solid->solid_waste Solid liquid_waste Liquid Waste: Unused solutions, solvent rinses is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed, compatible liquid waste container with secondary containment. liquid_waste->collect_liquid label_waste Label container with: 'Hazardous Waste' 'this compound' Concentration and Quantity collect_solid->label_waste collect_liquid->label_waste contact_ehs Contact Institutional EHS for waste pickup. label_waste->contact_ehs end End: Waste properly disposed by authorized personnel. contact_ehs->end

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Researchers must consult their institution's specific Chemical Hygiene Plan and contact their Environmental Health and Safety (EHS) department for detailed procedures and to ensure compliance with all local, state, and federal regulations.[1][3] Always refer to the Safety Data Sheet (SDS) for the specific compound if one is available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.